MS049
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJWAYLSJLULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS049
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS049 is a potent, selective, and cell-permeable small molecule inhibitor of protein arginine methyltransferase 4 (PRMT4, also known as CARM1) and PRMT6.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PRMT4 and PRMT6.[1][3][4] Both are Type I protein arginine methyltransferases that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, resulting in the formation of asymmetric dimethylarginine (ADMA).[2][3] By blocking this activity, this compound leads to a reduction in the methylation of key cellular substrates, thereby modulating downstream biological processes.
Signaling Pathways
PRMT4 and PRMT6 are implicated in various cellular signaling pathways, primarily through their roles as transcriptional coactivators and their ability to methylate proteins involved in signal transduction. This compound's inhibition of these enzymes can impact these pathways.
Quantitative Data
This compound has been demonstrated to be a highly potent inhibitor of PRMT4 and PRMT6 with excellent selectivity over other protein methyltransferases.
Biochemical Potency
| Target | IC50 (nM) |
| PRMT4 | 34 ± 10 |
| PRMT6 | 43 ± 7 |
| PRMT1 | >13,000 |
| PRMT3 | >22,000 |
| PRMT8 | 1,600 |
Data from in vitro biochemical assays.[3][4][5]
Cellular Activity
| Cellular Marker | Cell Line | IC50 (µM) |
| H3R2me2a | HEK293 | 0.97 ± 0.05 |
| Med12-Rme2a | HEK293 | 1.4 ± 0.1 |
Data from in-cell western blots and mass spectrometry.[1]
Selectivity Profile
This compound exhibits high selectivity for PRMT4 and PRMT6 over a broad panel of other epigenetic modifiers.
| Target Class | Number of Targets Tested | Inhibition at 10 µM |
| Protein Lysine Methyltransferases (PKMTs) | >20 | No significant inhibition |
| DNA Methyltransferases (DNMTs) | 3 | No significant inhibition |
| Lysine Demethylases (KDMs) | >10 | No significant inhibition |
| Methyl-lysine/arginine Readers | >15 | No significant inhibition |
Data from various enzymatic and binding assays.[1][3] A negative control compound, MS049N, which is structurally similar but inactive, is available for chemical biology studies.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PRMT Inhibition Assay (Scintillation Proximity Assay)
This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM DTT, and 0.01% Triton X-100.
-
Enzyme and Substrate Preparation: Dilute recombinant human PRMT4 or PRMT6 and a biotinylated histone H3 peptide substrate in the reaction buffer.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, substrate, [³H]-SAM, and this compound or DMSO control.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding an excess of cold, non-tritiated SAM.
-
Detection: Add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the [³H]-methyl group in close proximity, which generates a detectable signal on a microplate scintillation counter.
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves using a nonlinear regression model.
Cellular Target Engagement Assay (In-Cell Western Blot)
This assay quantifies the levels of specific histone methylation marks in cells treated with this compound.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of PRMT4 and PRMT6. Its high potency, selectivity, and cellular activity make it an excellent tool for studying the roles of these enzymes in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into arginine methylation and its impact on cellular signaling and gene regulation.
References
- 1. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
MS049: An In-Depth Technical Guide to a Dual PRMT4 and PRMT6 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Core Summary
MS049 is a potent, selective, and cell-active small molecule inhibitor that serves as a chemical probe for Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] Developed by the Structural Genomics Consortium (SGC) in collaboration with the Icahn School of Medicine at Mount Sinai, this compound provides a valuable tool for elucidating the biological functions and therapeutic potential of these two type I arginine methyltransferases.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a dual inhibitor of PRMT4 and PRMT6, enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1] Specifically, these enzymes are responsible for asymmetric dimethylation. By inhibiting PRMT4 and PRMT6, this compound blocks the methylation of key substrates involved in transcriptional regulation. In cellular contexts, treatment with this compound leads to a dose-dependent reduction in the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) and of the mediator complex subunit 12 (Med12-Rme2a).[3] A structurally similar but inactive compound, MS049N, is available as a negative control for experiments.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Biochemical Potency of this compound
| Target | IC50 (nM) |
| PRMT4 | 34 ± 10 |
| PRMT6 | 43 ± 7 |
Data from Shen et al., J Med Chem. 2016.
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Marker | IC50 (µM) |
| H3R2me2a | 0.97 ± 0.05 |
| Med12-Rme2a | 1.4 ± 0.1 |
Data from Shen et al., J Med Chem. 2016.
Table 3: Selectivity Profile of this compound against other PRMTs
| Target | IC50 (µM) |
| PRMT1 | >100 |
| PRMT3 | >100 |
| PRMT5 | No inhibition |
| PRMT7 | No inhibition |
| PRMT8 | >30-fold selectivity over PRMT4/6 |
Data from Shen et al., J Med Chem. 2016.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its characterization.
References
MS049: A Technical Guide to a Dual Inhibitor of PRMT4 and PRMT6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes through the post-translational modification of arginine residues on histone and non-histone proteins.[1] The dysregulation of PRMT activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2] MS049 is a potent, selective, and cell-active dual inhibitor of two Type I PRMTs: PRMT4 (also known as CARM1) and PRMT6.[3][4] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, experimental protocols for its characterization, and its effects on relevant signaling pathways. A structurally similar but inactive analog, MS049N, is available as a negative control for research purposes.[3]
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against both PRMT4 and PRMT6. The following tables summarize the key quantitative data for this compound's in vitro and cellular inhibitory profile.
| Target | Biochemical IC50 (nM) | Reference |
| PRMT4 | 34 ± 10 | [3][5] |
| PRMT6 | 43 ± 7 | [3][5] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Cellular Assay | Cell Line | Cellular IC50 (µM) | Reference |
| Reduction of H3R2me2a | HEK293 | 0.97 ± 0.05 | [4] |
| Reduction of Med12-Rme2a | HEK293 | 1.4 ± 0.1 | [4] |
Table 2: Cellular Inhibitory Activity of this compound.
Selectivity Profile
This compound demonstrates high selectivity for PRMT4 and PRMT6 over other PRMTs and various other epigenetic and non-epigenetic targets.
| Target | Selectivity Fold (vs. PRMT4/6) | Reference |
| PRMT1 | >300 | [6] |
| PRMT3 | >300 | [6] |
| PRMT8 | >30 | [6] |
| PRMT5 | No inhibition | [6] |
| PRMT7 | No inhibition | [6] |
Table 3: Selectivity of this compound against other PRMTs.
Mechanism of Action
Mechanism of action studies have revealed that this compound is a noncompetitive inhibitor with respect to both the methyl donor, S-adenosyl-L-methionine (SAM), and the peptide substrate.[3] This suggests that this compound binds to a site on the enzyme distinct from the active site.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and similar compounds.
Biochemical Inhibition Assay (Radiometric Filter-Binding Assay)
This assay quantifies the enzymatic activity of PRMTs by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM onto a peptide substrate.
Materials:
-
Recombinant human PRMT4 or PRMT6
-
Peptide substrate (e.g., Histone H3 peptide)
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphocellulose filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the PRMT enzyme, peptide substrate, and this compound at various concentrations.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Inhibition Assay (Western Blot for Histone Methylation)
This assay assesses the ability of an inhibitor to block PRMT activity within a cellular context by measuring the levels of specific histone arginine methylation marks.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R2me2a, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3R2me2a) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., total Histone H3) to normalize the signal.
Signaling Pathways and Visualization
PRMT4 and PRMT6 are implicated in key signaling pathways that regulate cell proliferation, survival, and senescence. This compound, by inhibiting these enzymes, can modulate these pathways.
PRMT4 and the AKT/mTOR Signaling Pathway
PRMT4 has been shown to promote the progression of certain cancers, such as hepatocellular carcinoma, by activating the AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of PRMT4 by this compound is expected to downregulate this pathway.
Caption: PRMT4-mediated activation of the AKT/mTOR pathway and its inhibition by this compound.
PRMT6 and the p53 Signaling Pathway
PRMT6 has been identified as a negative regulator of the p53 tumor suppressor pathway.[7] By repressing p53 transcription, PRMT6 can inhibit cellular senescence and promote proliferation.[8][9] Inhibition of PRMT6 by this compound would therefore be expected to lead to an upregulation of p53 and its downstream targets, promoting cell cycle arrest and senescence.
Caption: PRMT6-mediated repression of the p53 pathway and its reversal by this compound.
Experimental Workflow for Cellular Inhibition
The following diagram outlines the general workflow for assessing the cellular activity of this compound.
Caption: A typical experimental workflow for evaluating the cellular effects of this compound.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. apexbt.com [apexbt.com]
- 7. Ablation of PRMT6 reveals a role as a negative transcriptional regulator of the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Elucidation of MS049: A Potent Dual Inhibitor of PRMT4 and PRMT6
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MS049 has emerged as a critical chemical probe for interrogating the biological functions of Protein Arginine Methyltransferases (PRMTs) 4 and 6. This document provides an in-depth technical overview of the discovery, development, and characterization of this compound, a potent, selective, and cell-active dual inhibitor of these two enzymes. Sourced from a fragment-based drug discovery approach and refined through meticulous structure-activity relationship (SAR) studies, this compound serves as an invaluable tool for elucidating the roles of PRMT4 and PRMT6 in cellular processes and disease states, particularly in oncology. This guide details the quantitative inhibitory activity of this compound, provides comprehensive experimental protocols for its characterization, and visualizes the key signaling pathways and discovery workflows.
Discovery and Development
The development of this compound originated from a fragment-based screening effort aimed at identifying small molecules that could serve as starting points for potent and selective PRMT inhibitors.[1] This approach is advantageous as it allows for the exploration of a wider chemical space with smaller libraries and focuses on optimizing ligand efficiency from the outset.
The initial hit, a fragment-like inhibitor of type I PRMTs, was systematically optimized through extensive structure-activity relationship (SAR) studies. This iterative process of chemical synthesis and biological testing led to the identification of this compound, a compound with significantly improved potency and selectivity for PRMT4 and PRMT6 over other PRMTs and epigenetic modifiers.[1] A structurally similar but biochemically inactive compound, MS049N, was also developed to serve as a negative control in cellular assays, enabling researchers to distinguish on-target from off-target effects.
Experimental Workflow: From Fragment to Probe
The discovery pipeline for this compound followed a structured, multi-stage process common in fragment-based drug discovery.
Quantitative Data
This compound demonstrates potent inhibition of PRMT4 and PRMT6 in both biochemical and cellular contexts. The following tables summarize the key quantitative data for this compound.
Biochemical Inhibitory Activity
| Target | IC50 (nM) | Assay Type | Reference |
| PRMT4 | 34 | Radiometric | [1] |
| PRMT6 | 43 | Radiometric | [1] |
| PRMT4 | 44 | - | [2] |
| PRMT6 | 63 | - | [2] |
Cellular Inhibitory Activity
| Target/Marker | Cell Line | IC50 (µM) | Assay Type | Reference |
| H3R2me2a | HEK293 | 0.97 | Western Blot | [3] |
| Med12-Rme2a | HEK293 | 1.4 | Western Blot | [3] |
Selectivity Profile
This compound exhibits high selectivity for PRMT4 and PRMT6. It shows greater than 30-fold selectivity over PRMT8 and over 300-fold selectivity against PRMT1 and PRMT3.[4] Furthermore, it has been profiled against a broad panel of other epigenetic modifiers, including other PRMTs, protein lysine (B10760008) methyltransferases (PKMTs), and DNA methyltransferases (DNMTs), and has been found to be highly selective.[3]
Signaling Pathways
PRMT4 and PRMT6 are key regulators of various cellular processes, primarily through the methylation of histone and non-histone proteins. Dysregulation of their activity is implicated in several cancers. This compound, by inhibiting these enzymes, can modulate downstream signaling pathways.
PRMT4 and PRMT6 methylate arginine residues on both histone and non-histone substrates. The methylation of histone H3 at arginine 2 (H3R2) is a key epigenetic mark regulated by these enzymes.[5] Non-histone substrates include components of the Mediator complex (Med12) and metabolic enzymes like 6-phosphogluconate dehydrogenase (6PGD) and enolase 1 (ENO1).[6] By inhibiting PRMT4 and PRMT6, this compound prevents these methylation events, leading to altered gene expression, metabolic reprogramming, and ultimately, the inhibition of cancer cell proliferation and progression.[6][7]
Experimental Protocols
The following are detailed protocols for key experiments used in the characterization of this compound.
Biochemical Assay: Radiometric Methyltransferase Assay
This assay directly measures the enzymatic activity of PRMTs by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Materials:
-
Recombinant PRMT4 or PRMT6
-
Histone H3 peptide (or other suitable substrate)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate, and recombinant enzyme in a 96-well plate.
-
To initiate the reaction, add [³H]-SAM to each well.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at room temperature before adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash several times with 10% TCA to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Biochemical Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a bead-based immunoassay that provides a non-radioactive method for measuring methyltransferase activity.
Materials:
-
Recombinant PRMT4 or PRMT6
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methyl arginine antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white opaque microplates
-
EnVision plate reader
Procedure:
-
In a 384-well plate, add the PRMT enzyme, biotinylated substrate, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[2]
-
Stop the reaction and detect the methylated product by adding a mixture of AlphaLISA Acceptor beads and Streptavidin Donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision reader. The proximity of the Donor and Acceptor beads upon binding to the methylated, biotinylated substrate results in a chemiluminescent signal.
-
Calculate IC50 values as described for the radiometric assay.
Cellular Assay: Western Blot for Histone and Non-Histone Methylation
This assay determines the ability of this compound to inhibit PRMT4 and PRMT6 activity within a cellular context by measuring the methylation status of their downstream targets.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound and MS049N (negative control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3R2me2a, anti-Med12-Rme2a, anti-total H3, anti-total Med12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HEK293 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or MS049N for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated protein levels to the total protein levels and the loading control.
-
Determine the cellular IC50 value for the inhibition of methylation.
Conclusion
This compound is a well-characterized and highly valuable chemical probe for studying the roles of PRMT4 and PRMT6. Its development through a fragment-based approach and subsequent optimization has yielded a potent and selective tool for the research community. The detailed protocols and pathway information provided in this guide are intended to facilitate its effective use in elucidating the complex biology of arginine methylation and its implications in health and disease, thereby accelerating the discovery of novel therapeutic strategies.
References
- 1. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT6 serves an oncogenic role in lung adenocarcinoma via regulating p18 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT6 promotes tumorigenicity and cisplatin response of lung cancer through triggering 6PGD/ENO1 mediated cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Roles of PRMT4 and PRMT6 in Oncology: A Technical Guide for Researchers
Abstract
Protein arginine methyltransferases (PRMTs) have emerged as critical regulators of cellular processes, and their dysregulation is increasingly implicated in the pathogenesis of cancer. This technical guide provides an in-depth examination of two Type I PRMTs, PRMT4 (CARM1) and PRMT6. We delve into their molecular mechanisms, expression profiles across various malignancies, and their often-conflicting roles as both oncogenes and tumor suppressors. This document summarizes key quantitative data, details essential experimental protocols for their study, and visualizes their intricate signaling networks, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: The Significance of Arginine Methylation in Cancer
Post-translational modifications (PTMs) are pivotal in expanding the functional capacity of the proteome. Among these, arginine methylation, catalyzed by the PRMT family, has gained prominence for its role in regulating fundamental cellular processes such as signal transduction, gene transcription, DNA repair, and RNA metabolism.[1] PRMTs are classified into three types based on the methylation marks they deposit. Type I PRMTs, including PRMT4 and PRMT6, catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[2] The dysregulation of these enzymes is a common feature in many cancers, making them attractive targets for therapeutic intervention.[3]
PRMT4 (CARM1): A Transcriptional Coactivator with a Complex Role in Cancer
PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), primarily functions as a transcriptional coactivator. It methylates both histone (H3R17, H3R26) and non-histone proteins, influencing chromatin structure and gene expression.[4][5]
Expression and Prognostic Significance of PRMT4 in Cancer
PRMT4 is frequently overexpressed in a variety of cancers, including breast, lung, colorectal, and prostate cancer, and its elevated expression often correlates with poor prognosis.[6] In hepatocellular carcinoma (HCC), high PRMT4 expression is significantly associated with adverse clinicopathological features and shorter overall and disease-free survival.[6]
| Cancer Type | PRMT4 Expression Status | Prognostic Correlation | Reference |
| Hepatocellular Carcinoma (HCC) | Upregulated | High expression correlates with poor overall and disease-free survival. | [6] |
| Breast Cancer | Upregulated | Associated with cancer progression. | [6] |
| Lung Cancer | Upregulated | Implicated in cancer initiation and metastasis. | [6] |
| Colorectal Cancer | Upregulated | Contributes to cancer progression. | [6] |
| Prostate Cancer | Upregulated | Associated with cancer progression. | [7] |
Key Substrates and Regulated Genes of PRMT4 in Cancer
PRMT4's oncogenic functions are mediated through the methylation of a diverse range of substrates, leading to the altered expression of critical genes.
| Substrate Category | Key Substrates | Downstream Regulated Genes/Pathways | Cancer Context | Reference |
| Histones | Histone H3 (R17, R26) | Transcriptional activation of target genes. | Various Cancers | [4] |
| Transcriptional Coactivators | p160 family (SRC-1, GRIP1, AIB1), p300/CBP | Enhanced gene activation. | Various Cancers | [4] |
| RNA-Binding Proteins | HuR | Regulation of mRNA stability. | Various Cancers | [4] |
| Tumor Suppressors | p53 | Modulation of p53-mediated transcription. | Various Cancers | [8] |
| Metabolic Enzymes | MDH1 | Inhibition of glutamine metabolism. | Pancreatic Cancer | [9] |
PRMT4-Mediated Signaling Pathways in Cancer
PRMT4 is a key node in several signaling pathways that are frequently dysregulated in cancer. A prominent example is its role in activating the AKT/mTOR pathway in hepatocellular carcinoma, thereby promoting cell proliferation, migration, and invasion.[6]
PRMT6: A Regulator of Cell Fate with Dual Functions in Cancer
PRMT6 is another Type I arginine methyltransferase that plays a crucial, yet complex, role in cancer by influencing cell growth, migration, invasion, apoptosis, and drug resistance.[3][10] Its function can be either oncogenic or tumor-suppressive depending on the cellular context.
Expression and Prognostic Significance of PRMT6 in Cancer
The expression of PRMT6 is altered in numerous cancers, with both upregulation and downregulation reported. High expression of PRMT6 is often associated with poor prognosis in several cancer types.
| Cancer Type | PRMT6 Expression Status | Prognostic Correlation | Reference |
| Lung Adenocarcinoma | Upregulated | High expression correlates with high clinical stage, lymph node metastasis, and poor clinical outcomes. | [11] |
| Prostate Cancer | Upregulated | Associated with a more aggressive phenotype. | [12] |
| Colorectal Cancer | Upregulated | Positive expression is an independent prognostic factor for shorter disease-free survival. | [13] |
| Endometrial Cancer | Upregulated | Promotes cell proliferation and migration. | [3] |
| Bladder Cancer | Upregulated | Knockdown inhibits cell growth. | [14] |
| Hepatocellular Carcinoma (HCC) | Downregulated | Negatively correlated with aggressive cancer features. | [15] |
Key Substrates and Regulated Genes of PRMT6 in Cancer
PRMT6 exerts its effects through the methylation of both histone and non-histone substrates, leading to the regulation of key tumor suppressor and oncogenic genes.
| Substrate Category | Key Substrates | Downstream Regulated Genes/Pathways | Cancer Context | Reference |
| Histones | Histone H3 (R2) | Repression of tumor suppressor genes (e.g., p21, p16). | Various Cancers | [16][17] |
| DNA Repair Proteins | DNA Polymerase β | Stimulation of DNA binding and processivity. | Breast Cancer | [10] |
| Cell Cycle Regulators | p21 | Cytoplasmic localization and resistance to cytotoxic agents. | Various Cancers | [3] |
| Transcription Factors | LEF1 | Activation of Cyclin D1 expression. | Leukemia | |
| Signaling Proteins | CRAF | Negative regulation of the MEK/ERK pathway. | Hepatocellular Carcinoma | [15] |
PRMT6-Mediated Signaling Pathways in Cancer
PRMT6 is involved in multiple signaling pathways that control cell proliferation and survival. In endometrial cancer, PRMT6 promotes tumorigenesis by activating the AKT/mTOR pathway.[3] Conversely, in hepatocellular carcinoma, it can act as a tumor suppressor by methylating and inhibiting CRAF, a key component of the RAS/RAF/MEK/ERK pathway.[15]
Experimental Protocols for Studying PRMT4 and PRMT6
Investigating the roles of PRMT4 and PRMT6 in cancer requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of PRMT4 or PRMT6 modulation on cell proliferation and viability.
-
Materials:
-
96-well culture plates
-
Cell suspension in complete medium
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours (37°C, 5% CO2).
-
Treat cells with experimental conditions (e.g., siRNA-mediated knockdown of PRMT4/6, inhibitor treatment).
-
At the desired time points, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Transwell Migration Assay
This assay is used to evaluate the effect of PRMT4 or PRMT6 on cancer cell migration.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (containing a chemoattractant like 10% FBS)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet solution for staining
-
-
Procedure:
-
Resuspend cells in serum-free medium.
-
Add 600 µL of complete medium to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Visualize and count the migrated cells under a microscope.
-
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine the genomic loci where PRMT4 or PRMT6 and their associated histone marks are located.
-
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonicator
-
Antibodies specific for PRMT4, PRMT6, or specific histone modifications (e.g., H3R2me2a)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
-
-
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for target gene promoters or by next-generation sequencing (ChIP-seq).
-
Conclusion and Future Directions
PRMT4 and PRMT6 are integral players in the epigenetic landscape of cancer, with their roles being highly context-dependent. While their overexpression is often linked to oncogenesis and poor prognosis, instances of tumor-suppressive functions highlight the complexity of their regulation and substrate specificity. The development of specific inhibitors for these enzymes holds therapeutic promise; however, a deeper understanding of their distinct and overlapping functions in different cancer types is crucial for the successful clinical translation of these targeted therapies. Future research should focus on elucidating the upstream regulatory mechanisms governing PRMT4 and PRMT6 expression and activity, as well as identifying the full spectrum of their substrates in various cancer contexts. This will be instrumental in developing more precise and effective anti-cancer strategies targeting arginine methylation.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT3 and CARM1: Emerging Epigenetic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 6. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protein arginine methyltransferases (PRMTs) PRMT1 and CARM1 as candidate epigenetic drivers in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carcinogenesis and Prognostic Utility of Arginine Methylation-Related Genes in Hepatocellular Cancer | MDPI [mdpi.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. PRMT6 serves an oncogenic role in lung adenocarcinoma via regulating p18 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The prognostic significance of protein arginine methyltransferase 6 expression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Emerging Role of PRMT6 in Cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PRMT6 activates cyclin D1 expression in conjunction with the transcription factor LEF1 - PMC [pmc.ncbi.nlm.nih.gov]
MS049: A Technical Guide for Studying Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine methylation is a crucial post-translational modification (PTM) that plays a vital role in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing. This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). The dysregulation of PRMTs has been implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention.
This technical guide provides an in-depth overview of MS049, a potent and selective chemical probe for studying the function of two specific PRMTs: PRMT4 (also known as CARM1) and PRMT6. This compound serves as an invaluable tool for researchers and drug development professionals seeking to elucidate the roles of these enzymes in health and disease. This guide will cover the biochemical and cellular activity of this compound, detail relevant signaling pathways, and provide comprehensive experimental protocols for its use. A corresponding inactive compound, MS049N, is available as a negative control for experiments.[1]
This compound: Biochemical Profile and Selectivity
This compound is a cell-active dual inhibitor of PRMT4 and PRMT6.[1] Its potency and selectivity have been characterized through various biochemical assays.
Quantitative Data: Potency and Selectivity of this compound
The following table summarizes the inhibitory activity of this compound against a panel of PRMTs and other methyltransferases.
| Target | IC50 (nM) | Selectivity vs. PRMT4 | Selectivity vs. PRMT6 |
| PRMT4 | 34 ± 10 | - | ~1.3-fold |
| PRMT6 | 43 ± 7 | ~1.3-fold | - |
| PRMT1 | >10,000 | >294-fold | >232-fold |
| PRMT3 | >10,000 | >294-fold | >232-fold |
| PRMT5 | >50,000 | >1470-fold | >1162-fold |
| PRMT7 | >50,000 | >1470-fold | >1162-fold |
| PRMT8 | 1,300 | ~38-fold | ~30-fold |
Data compiled from multiple sources. Actual values may vary slightly between experiments.
This compound demonstrates excellent selectivity for PRMT4 and PRMT6 over other PRMTs, particularly the highly homologous PRMT1 and PRMT3.[1] It also shows no significant activity against a broad panel of other epigenetic modifiers, including protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs).[2]
Cellular Activity of this compound
This compound effectively penetrates cell membranes and inhibits the activity of PRMT4 and PRMT6 in a cellular context. This leads to a reduction in the methylation of their downstream substrates.
Quantitative Data: Cellular Effects of this compound
The following table outlines the cellular potency of this compound in HEK293 cells.
| Cellular Mark | IC50 (µM) |
| H3R2me2a | 0.97 ± 0.05 |
| Med12-Rme2a | 1.4 ± 0.1 |
Data obtained from studies in HEK293 cells.[2]
Treatment of cells with this compound leads to a dose-dependent decrease in the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a known mark deposited by PRMT6.[2] Additionally, this compound reduces the asymmetric dimethylation of MED12, a subunit of the Mediator complex, which is a substrate of PRMT4.[2]
Signaling Pathways and Biological Roles of PRMT4 and PRMT6
PRMT4 and PRMT6 are key regulators of gene transcription and are involved in various signaling pathways critical for cell proliferation, differentiation, and survival.
Transcriptional Regulation by PRMT4 and PRMT6
Both PRMT4 and PRMT6 act as transcriptional coactivators. PRMT4 methylates histone H3 at arginine 17 (H3R17) and arginine 26 (H3R26), marks associated with transcriptional activation. It also methylates other components of the transcriptional machinery, such as the p160 coactivator family and CBP/p300. PRMT6 primarily methylates histone H3 at arginine 2 (H3R2), a modification that has a complex role in transcription, often associated with repression by antagonizing H3K4 trimethylation.
Role in Cancer-Related Signaling Pathways
PRMT4 and PRMT6 are implicated in the regulation of key signaling pathways that are often dysregulated in cancer, such as the AKT/mTOR and p53/p21 pathways.
-
AKT/mTOR Pathway: PRMT4 has been shown to promote hepatocellular carcinoma progression by activating the AKT/mTOR signaling pathway.[3]
-
p53/p21 Pathway: PRMT6 can repress the expression of the tumor suppressor p21 in a p53-independent manner, thereby promoting cell proliferation and inhibiting senescence.[4][5] PRMT6 can also directly regulate p53 transcription.[6][7] Furthermore, PRMT6-mediated methylation of p21 can lead to its cytoplasmic localization, promoting resistance to cytotoxic agents.[8]
Experimental Protocols
The following sections provide detailed protocols for utilizing this compound in various experimental settings.
Biochemical Assays for PRMT Inhibition
1. Radiometric Filter-Binding Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide.
Materials:
-
Recombinant human PRMT4 and PRMT6
-
Biotinylated histone H3 or H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound and MS049N (negative control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Filter plates (e.g., phosphocellulose or streptavidin-coated)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound and MS049N in assay buffer.
-
In a microplate, add the PRMT enzyme (e.g., 5 nM final concentration) and the test compound at various concentrations.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate (e.g., 1 µM final concentration) and [³H]-SAM (e.g., 1 µCi per reaction).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding cold TCA.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with TCA or an appropriate wash buffer to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PRMT activity by 50%.
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a non-radioactive, bead-based immunoassay.
Materials:
-
Recombinant human PRMT4 and PRMT6
-
Biotinylated histone peptide substrate
-
SAM
-
This compound and MS049N
-
AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated substrate
-
Streptavidin-coated Donor beads
-
AlphaLISA assay buffer
-
Microplate reader capable of AlphaLISA detection
Protocol:
-
Add the PRMT enzyme, biotinylated substrate, SAM, and varying concentrations of this compound to a microplate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of methylated substrate.
Cellular Assays for Arginine Methylation
1. Western Blotting for Histone and Non-Histone Protein Methylation
This technique is used to detect changes in the methylation status of specific proteins in cells treated with this compound.
Materials:
-
HEK293 cells or other relevant cell line
-
Cell culture medium and supplements
-
This compound and MS049N
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R2me2a, anti-MED12-Rme2a, anti-total H3, anti-total MED12, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed HEK293 cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, MS049N, or DMSO (vehicle control) for the desired time (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3R2me2a, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Normalize the signal of the methylated protein to the total protein or a loading control.
2. Immunoprecipitation followed by Mass Spectrometry (IP-MS)
This method can be used to identify and quantify methylation sites on specific proteins, such as MED12, from cell lysates.
Protocol:
-
Treat cells with this compound or a control.
-
Lyse the cells and pre-clear the lysate.
-
Incubate the lysate with an antibody specific to the protein of interest (e.g., anti-MED12) conjugated to beads.
-
Wash the beads to remove non-specific binders.
-
Elute the protein from the beads.
-
Digest the protein with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify arginine methylation.
In Vivo Studies
While in vivo data for this compound is limited, a general protocol for a xenograft mouse model to assess the anti-tumor activity of a PRMT inhibitor is provided below.
Protocol:
-
Implant human cancer cells (e.g., breast cancer cell line MDA-MB-231) subcutaneously into immunocompromised mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (vehicle, this compound, MS049N).
-
Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at a determined dose and schedule.
-
Monitor tumor growth over time using calipers.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for methylation marks, immunohistochemistry).
Off-Target Profiling
To ensure the specificity of this compound, it is important to perform off-target profiling.
Methods:
-
Kinome Scanning: Screen this compound against a large panel of kinases to identify any potential off-target kinase inhibition.
-
Broad Ligand Binding Assays: Utilize commercially available services that screen compounds against a wide range of receptors, ion channels, and enzymes.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context and can also reveal off-target binding.
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique can identify the targets of a small molecule inhibitor in a complex proteome.
Conclusion
This compound is a potent and selective dual inhibitor of PRMT4 and PRMT6, making it an essential chemical tool for dissecting the biological functions of these enzymes. Its utility in both biochemical and cellular assays allows for a comprehensive investigation of the consequences of PRMT4 and PRMT6 inhibition. This technical guide provides a framework for researchers to effectively utilize this compound in their studies of arginine methylation and its role in cellular signaling and disease. The detailed protocols and pathway diagrams serve as a valuable resource for designing and executing experiments aimed at further understanding the therapeutic potential of targeting PRMTs.
References
- 1. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. abcam.cn [abcam.cn]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]
- 8. sciencedaily.com [sciencedaily.com]
MS049: A Comprehensive Selectivity Profile Against Protein Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of MS049, a potent, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6.[1][2][3] This document is intended to be a core resource for researchers utilizing this compound, offering a detailed summary of its inhibitory activity against a panel of PRMTs, comprehensive experimental methodologies for assessing this activity, and visual representations of its selectivity and the underlying biochemical processes.
Quantitative Selectivity Profile
This compound has been rigorously profiled against a panel of human PRMT enzymes to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, collated from seminal studies, are presented below. This data demonstrates that this compound is a highly potent and selective inhibitor of PRMT4 and PRMT6.[1][3]
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. PRMT4 | Fold Selectivity vs. PRMT6 |
| PRMT4 (CARM1) | 34 | - | ~1.3x |
| PRMT6 | 43 | ~1.3x | - |
| PRMT8 | 1,600 | > 47x | > 37x |
| PRMT1 | > 13,000 | > 382x | > 302x |
| PRMT3 | > 22,000 | > 647x | > 511x |
| PRMT5 | No Inhibition | - | - |
| PRMT7 | No Inhibition | - | - |
Data compiled from Shen Y, et al. J Med Chem. 2016.
Experimental Protocols
The determination of this compound's selectivity profile relies on robust biochemical assays. The following is a detailed methodology for a standard in vitro radiometric assay used to measure the inhibitory activity of compounds against PRMTs. This protocol is based on the methods described in the primary literature characterizing this compound and general best practices for PRMT assays.
In Vitro Radiometric PRMT Inhibition Assay
This assay quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a peptide or protein substrate by a specific PRMT enzyme.
Materials and Reagents:
-
Enzymes: Purified, recombinant human PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, and PRMT8.
-
Substrates:
-
Histone H3 peptide (for PRMT4)
-
GST-GAR (for PRMT6)
-
Histone H4 (for PRMT1, PRMT3, PRMT8)
-
Histone H2A (for PRMT5)
-
GST-GAR (for PRMT7)
-
-
Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Inhibitor: this compound, dissolved in DMSO
-
Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 2X Laemmli sample buffer
-
Detection: Scintillation counter and filter paper or SDS-PAGE and autoradiography.
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the assay buffer, the respective PRMT enzyme, and the corresponding substrate peptide. The concentrations of the enzyme and substrate should be at their respective Km values to ensure accurate IC50 determination.
-
Add this compound at a range of concentrations (typically a 10-point serial dilution) to the reaction mixture. Include a vehicle control (DMSO) for baseline activity.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the methyltransferase reaction by adding [³H]-SAM to the reaction mixture. A typical final concentration for [³H]-SAM is 1 µM.
-
The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling the samples at 95°C for 5 minutes. This denatures the enzyme and halts the reaction.
-
-
Detection and Data Analysis:
-
Filter-Based Assay: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper to remove unincorporated [³H]-SAM. The amount of radioactivity remaining on the filter, corresponding to the methylated substrate, is quantified using a scintillation counter.
-
Gel-Based Assay: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane. The radiolabeled methylated substrate is detected by autoradiography or a phosphorimager.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates the fundamental role of Protein Arginine Methyltransferases (PRMTs) in cellular processes, which is the target mechanism of this compound.
Caption: General pathway of protein arginine methylation and the inhibitory action of this compound.
Experimental Workflow
This diagram outlines the key steps of the in vitro radiometric assay used to determine the inhibitory potency of this compound.
Caption: Workflow for the in vitro radiometric PRMT inhibition assay.
This compound Selectivity Profile Visualization
The following diagram provides a visual representation of the selectivity of this compound against various PRMTs, highlighting its high potency for PRMT4 and PRMT6.
Caption: Selectivity profile of this compound against a panel of Protein Arginine Methyltransferases.
References
An In-depth Technical Guide to MS049: A Dual Inhibitor of PRMT4 and PRMT6 in Epigenetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS049 is a potent and selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1] As epigenetic modulators, PRMT4 and PRMT6 play crucial roles in the regulation of gene transcription, signal transduction, and DNA repair. Their dysregulation has been implicated in various diseases, particularly cancer.[1][2][3][4][5] This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a visualization of its place within relevant signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate the biological functions of PRMT4 and PRMT6 and to explore their therapeutic potential.
Core Function and Mechanism of Action
This compound is a small molecule inhibitor that targets the enzymatic activity of PRMT4 and PRMT6.[1] These enzymes belong to the type I family of protein arginine methyltransferases, which catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates, leading to the formation of asymmetric dimethylarginine (aDMA).[1] By inhibiting PRMT4 and PRMT6, this compound prevents the methylation of their respective substrates, thereby modulating the downstream cellular processes that are regulated by these epigenetic marks.
In a cellular context, this compound has been shown to effectively reduce the levels of specific histone and non-histone methylation marks. For instance, treatment with this compound leads to a dose-dependent decrease in the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) and of the Mediator complex subunit 12 (Med12-Rme2a) in HEK293 cells.[6]
Signaling Pathway of PRMT4 and PRMT6 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of PRMT4 and PRMT6 signaling.
Caption: Mechanism of this compound action on PRMT4 and PRMT6.
Quantitative Data
The inhibitory activity of this compound against a panel of protein methyltransferases has been quantitatively assessed through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PRMT4 | 34 | Biochemical | [1] |
| PRMT6 | 43 | Biochemical | [1] |
| PRMT1 | >13,000 | Biochemical | [1] |
| PRMT3 | >22,000 | Biochemical | [1] |
| PRMT5 | >50,000 | Biochemical | [1] |
| PRMT8 | 1,600 | Biochemical | [1] |
| SETD2 | >50,000 | Biochemical | [1] |
| EZH2 | >50,000 | Biochemical | [1] |
| G9a | >50,000 | Biochemical | [1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) | Reference |
| H3R2me2a Reduction | HEK293 | 0.97 | [6] |
| Med12-Rme2a Reduction | HEK293 | 1.4 | [1][6] |
| Cell Viability | HEK293 | Not toxic | [6] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are based on established methods and the primary literature describing this compound.
In Vitro PRMT Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMTs by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) onto a substrate.
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT4, PRMT6)
-
Histone or other protein substrate (e.g., Histone H3)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound inhibitor stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PRMT enzyme, and substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Allow the P81 paper to dry completely.
-
Place the dried paper in a scintillation vial with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cellular Histone Methylation Analysis (Western Blot)
This protocol details the detection of changes in histone methylation levels in cells treated with this compound.
Materials:
-
Cell line (e.g., HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies specific for the histone modification of interest (e.g., anti-H3R2me2a) and a loading control (e.g., anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 72 hours).
-
Harvest cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel suitable for resolving histones.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone modification overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the signal of the modified histone to the total histone loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line (e.g., HEK293)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Mandatory Visualizations
Experimental Workflow for this compound Characterization
The following diagram outlines the typical experimental workflow for characterizing a PRMT inhibitor like this compound.
Caption: Workflow for the biochemical and cellular characterization of this compound.
Logical Relationship of PRMT6 in Transcriptional Repression
PRMT6-mediated H3R2me2a is known to repress the transcription of certain genes, such as tumor suppressors, by antagonizing H3K4 trimethylation (H3K4me3), a mark associated with active transcription.
Caption: Role of PRMT6 in gene repression via histone methylation crosstalk.
Conclusion
This compound serves as a valuable chemical tool for the scientific community to dissect the intricate roles of PRMT4 and PRMT6 in health and disease. Its potency, selectivity, and cell-activity make it a suitable probe for a wide range of in vitro and cellular studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in epigenetic research and to support its exploration in the context of drug discovery and development.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Protein arginine methyltransferase 6 is a novel substrate of protein arginine methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MS049 and its Inactive Control MS049N: A Chemical Probe for PRMT4 and PRMT6
This technical guide provides a comprehensive overview of the potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6, MS049, and its inactive stereoisomer control, MS049N. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, quantitative data, experimental protocols, and associated signaling pathways.
Core Mechanism of Action
This compound is a cell-active chemical probe that potently and selectively inhibits the enzymatic activity of PRMT4 and PRMT6.[1][2][3] These enzymes belong to the type I protein arginine methyltransferase family, which catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including transcriptional regulation, RNA processing, DNA repair, and signal transduction.[1][4] Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer.[1][5]
This compound exerts its inhibitory effect by competing with the S-5'-adenosyl-L-methionine (SAM) cofactor for the enzyme's binding site. Its inactive control, MS049N, serves as a crucial tool for chemical biology studies to distinguish on-target from off-target effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PRMT4 | 44 | Biochemical Assay | [3] |
| PRMT6 | 63 | Biochemical Assay | [3] |
| PRMT1 | >13,000 | Biochemical Assay | [6] |
| PRMT3 | >22,000 | Biochemical Assay | [6] |
| PRMT8 | 1,600 | Biochemical Assay | [6] |
Table 2: Cellular Activity of this compound
| Effect | Cell Line | IC50 (µM) | Assay | Reference |
| Reduction of H3R2me2a levels | HEK293 | 0.97 | Cellular Assay | [6] |
| Reduction of Med12me2a levels | HEK293 | - | Cellular Assay | [3] |
Signaling Pathways and Mechanism of Action
The diagrams below illustrate the signaling pathway affected by this compound and its mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments involving this compound and MS049N are provided below.
Western Blot Analysis for Histone Methylation
This protocol is used to assess the effect of this compound on the levels of specific histone arginine methylation marks in cells.
Materials:
-
HEK293 cells
-
This compound and MS049N
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3R2me2a, anti-H4R3me2a, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate HEK293 cells and treat with varying concentrations of this compound or MS049N for the desired time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. This compound oxalate salt | Tocris Bioscience [tocris.com]
- 4. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress destabilizes protein arginine methyltransferase 4 via glycogen synthase kinase 3β to impede lung epithelial cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Structural Basis for MS049 Inhibition of PRMT4 and PRMT6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional aspects of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6). The information presented herein is curated from seminal research to support ongoing discovery and development efforts targeting these key epigenetic modulators.
Introduction to PRMT4, PRMT6, and the Inhibitor this compound
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in regulating numerous cellular processes, including gene transcription, signal transduction, and DNA repair.[1] Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1]
PRMT4 and PRMT6 are both Type I PRMTs, which catalyze the formation of monomethylarginine and asymmetric dimethylarginine.[1] Overexpression of PRMT4 and PRMT6 has been associated with several cancers, and they share some substrate specificity, suggesting that dual inhibition may be a beneficial therapeutic strategy.[1]
This compound was developed through structure-activity relationship (SAR) studies based on a fragment-like inhibitor of type I PRMTs.[1] It is a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6.[2][3]
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound and its key analogs were determined through biochemical assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against a panel of PRMTs.
Table 1: In Vitro Inhibitory Activity of this compound and Precursor Compounds against PRMT4 and PRMT6
| Compound | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) |
| This compound (17) | 34 ± 10 | 43 ± 7 |
| Compound 4 | 300 - 19,000 | 300 - 19,000 |
| Compound 5 | 890 ± 140 | 170 ± 39 |
Data compiled from Shen Y, et al. J Med Chem. 2016.[1]
Table 2: Selectivity Profile of this compound against a Panel of PRMTs
| PRMT Isoform | This compound IC50 (µM) |
| PRMT1 | > 13 |
| PRMT3 | > 22 |
| PRMT5 | No Inhibition |
| PRMT7 | No Inhibition |
| PRMT8 | 1.6 |
Data compiled from Shen Y, et al. J Med Chem. 2016 and Cayman Chemical product information.[4]
Table 3: Cellular Activity of this compound
| Cellular Target | Assay | Cell Line | IC50 (µM) |
| PRMT6 Activity | H3R2me2a Levels | HEK293 | 0.97 ± 0.05 |
| PRMT4 Activity | Med12me2a Levels | HEK293 | 1.4 ± 0.1 |
Data compiled from Shen Y, et al. J Med Chem. 2016.[1][3]
Structural Basis of Inhibition
While a co-crystal structure of this compound with PRMT4 or PRMT6 has not been reported, the structural basis for its inhibitory activity is well-understood through the crystal structure of its precursor, compound 4, in complex with PRMT6. This compound was developed from compound 4, and it is proposed to occupy the substrate-binding site in a similar manner.
The ethylenediamino moiety of the inhibitor acts as an arginine mimetic, anchoring the molecule in the substrate-binding channel. This group forms direct and water-mediated hydrogen bonds with key residues in the arginine-binding pocket of the enzyme. The phenyl and piperidinyl groups of this compound likely engage in hydrophobic interactions with the protein, contributing to its high potency.
Mechanism of action studies have shown that this compound is a noncompetitive inhibitor with respect to both the cofactor SAM and the peptide substrate. This suggests that this compound binds to the enzyme in a manner that does not directly compete with the binding of either SAM or the peptide substrate at their respective binding sites. One plausible explanation is that the binding of this compound induces a conformational change in the enzyme that prevents catalysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Inhibition Assay (Scintillation Proximity Assay)
This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate.
Materials:
-
Recombinant human PRMT4 and PRMT6
-
Biotinylated histone H4 peptide substrate (Biotin-SGRGKGGKGLGKGGAKRHRKVG-amide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 500 µM S-adenosyl-L-homocysteine (SAH) in assay buffer
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions.
-
Add 20 µL of a solution containing the PRMT enzyme (final concentration ~1-5 nM) and the biotinylated peptide substrate (final concentration ~100-200 nM) in assay buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of [³H]-SAM (final concentration ~200-400 nM) in assay buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 20 µL of the stop solution.
-
Add 40 µL of a suspension of streptavidin-coated SPA beads in PBS.
-
Seal the plate and incubate for at least 6 hours at room temperature to allow the beads to settle.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Cellular Western Blot Assay for Histone and Non-Histone Methylation
This assay quantifies the levels of specific arginine methylation marks in cells treated with this compound.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
FLAG-tagged PRMT6 (wild-type and catalytically inactive mutant) expression vectors
-
Transfection reagent (e.g., Lipofectamine)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3R2me2a, anti-Med12me2a, anti-total H3, anti-total Med12, anti-FLAG
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
PVDF membranes
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in standard conditions.
-
For PRMT6 overexpression, transfect cells with FLAG-tagged PRMT6 (wild-type or mutant) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Inhibitor Treatment:
-
24 hours post-transfection (for overexpression experiments) or when cells reach desired confluency, treat the cells with varying concentrations of this compound for 20-72 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the methylation signal to the total protein signal.
-
Visualizations
Signaling Pathway and Inhibition
Caption: Inhibition of PRMT4 and PRMT6 by this compound blocks protein methylation.
Experimental Workflow: Biochemical Assay
Caption: Workflow for the Scintillation Proximity Assay.
Experimental Workflow: Cellular Assay
Caption: Workflow for the Cellular Western Blot Assay.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
biological pathways modulated by MS049
An In-depth Technical Guide on the Biological Pathways Modulated by MS049
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6)[1][2][3][4]. As a chemical probe, this compound is an invaluable tool for elucidating the biological functions and therapeutic potential of these enzymes. PRMTs are crucial regulators of cellular processes, catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins. The dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer, making them attractive targets for drug discovery[1][3]. This guide provides a comprehensive overview of the , supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades involved.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of PRMT4 and PRMT6. This inhibition prevents the asymmetric dimethylation of key protein substrates, leading to downstream effects on gene transcription and cellular signaling. A negative control compound, MS049N, which is inactive in biochemical and cellular assays, is available for chemical biology studies to distinguish on-target from off-target effects[2][3].
Quantitative Data
The following tables summarize the key quantitative metrics for this compound's inhibitory activity and cellular effects.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) |
| PRMT4 | 34 ± 10[2][5][6] |
| PRMT6 | 43 ± 7[2][5][6] |
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Marker | IC50 (µM) | Assay Duration |
| H3R2me2a Reduction | 0.97 ± 0.05[2][5][6] | 20 hours |
| Med12-Rme2a Reduction | 1.4 ± 0.1[6] | 72 hours |
Table 3: Selectivity Profile of this compound
| Enzyme | Selectivity over PRMT4/6 |
| PRMT8 | >30-fold[2] |
| PRMT1 | >300-fold[2] |
| PRMT3 | >300-fold[2] |
Signaling Pathways Modulated by this compound
Inhibition of Histone and Non-Histone Protein Methylation
The primary molecular consequence of this compound treatment is the reduced methylation of PRMT4 and PRMT6 substrates. This includes histone H3 at arginine 2 (H3R2) and arginine 42 (H3R42), and the non-histone protein Mediator Complex Subunit 12 (Med12)[1][5][6][7][8]. The methylation of these substrates plays a critical role in transcriptional regulation.
Modulation of Estrogen Receptor Signaling
PRMT4 and PRMT6 are known to act as coactivators for nuclear receptors, including the estrogen receptor alpha (ERα)[3]. They have a synergistic effect in stimulating ERα-dependent transcription. By inhibiting PRMT4 and PRMT6, this compound can attenuate the transcriptional activity of ERα, a key driver in certain types of breast cancer.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. H3R42me2a is a histone modification with positive transcriptional effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. H3R42me2a is a histone modification with positive transcriptional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
MS049 Target Validation in Specific Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6). This document details the role of these enzymes in various diseases, presents quantitative data on this compound's activity, and offers detailed experimental protocols for its validation.
Introduction
This compound is a cell-active small molecule that serves as a valuable chemical probe for elucidating the biological functions of PRMT4 and PRMT6.[1][2] These enzymes are type I protein arginine methyltransferases that catalyze the transfer of a methyl group from S-adenosyl-L-methionine to arginine residues on histone and non-histone proteins, resulting in the formation of asymmetric dimethylarginine (aDMA).[2][3] Dysregulation of PRMT4 and PRMT6 activity has been implicated in the pathogenesis of numerous diseases, particularly in oncology.[4][5][6] Overexpression of PRMT4 and/or PRMT6 has been observed in various cancers, including breast, lung, prostate, and hepatocellular carcinoma, where they play roles in transcriptional regulation, signal transduction, and DNA damage repair.[4][5][6]
This compound Target Profile and Selectivity
This compound exhibits high potency against its primary targets, PRMT4 and PRMT6, with significantly lower activity against other protein arginine methyltransferases, demonstrating its utility as a selective chemical probe.[1][7][8]
| Target | IC50 (nM) | Selectivity (Fold vs. PRMT4) | Selectivity (Fold vs. PRMT6) |
| PRMT4 | 34 ± 10[7][9] | 1 | 1.26 |
| PRMT6 | 43 ± 7[7][9] | 0.79 | 1 |
| PRMT1 | >13,000[1] | >382 | >302 |
| PRMT3 | >22,000[1] | >647 | >511 |
| PRMT8 | 1,600[1] | 47 | 37 |
| PRMT5 | No Inhibition[2] | - | - |
| PRMT7 | No Inhibition[2] | - | - |
Cellular Activity of this compound
This compound effectively inhibits the methyltransferase activity of PRMT4 and PRMT6 within a cellular context, leading to a reduction in the methylation of their known substrates.
| Cell Line | Assay | Substrate | IC50 (µM) |
| HEK293 | In-cell Western | H3R2me2a | 0.97 ± 0.05[8] |
| HEK293 | In-cell Western | Med12-Rme2a | 1.4 ± 0.1[8] |
Target Validation Methodologies
Validating the engagement of this compound with its targets and elucidating its mechanism of action requires a combination of biochemical and cell-based assays. The following sections provide detailed protocols for key experiments.
Western Blot for Substrate Methylation
This protocol is designed to assess the inhibitory effect of this compound on the methylation of endogenous PRMT4/6 substrates, such as BAF155 and MED12, in cultured cells.[3][10]
Materials:
-
Cell culture reagents
-
This compound (and inactive control MS049N)
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-asymmetric dimethyl BAF155
-
Anti-total BAF155
-
Anti-asymmetric dimethyl MED12
-
Anti-total MED12
-
Anti-PRMT4
-
Anti-PRMT6
-
Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM), MS049N, and a DMSO vehicle control for 48-72 hours.[3]
-
Cell Lysis: Place culture dishes on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[3]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[3]
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer and heat at 95°C for 5-8 minutes.[3]
-
SDS-PAGE and Western Transfer: Load 20-30 µg of total protein per lane onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[3]
-
Data Analysis: Quantify the band intensities for the methylated substrates and normalize to the total protein levels of the respective substrates and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[11][12]
Materials:
-
Cell culture reagents
-
This compound and DMSO (vehicle)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Reagents and equipment for cell lysis (e.g., freeze-thaw cycles)
-
Centrifuge
-
Reagents and equipment for Western Blotting (as described above)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Treatment: Harvest and wash the cells. Resuspend the cell pellet in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler across a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by repeated freeze-thaw cycles). Separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble PRMT4 and PRMT6 at each temperature by Western Blot.
-
Data Analysis: Quantify the band intensities for PRMT4 and PRMT6 at each temperature for both this compound- and vehicle-treated samples. Normalize the intensity of each band to the intensity at the lowest temperature. Plot the normalized soluble protein fraction against temperature to generate melt curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Signaling Pathways and Disease Relevance
PRMT4 in Transcriptional Regulation and Cancer
PRMT4 (CARM1) acts as a transcriptional coactivator by methylating histones (e.g., H3R17me2a) and other transcriptional regulators like p160 and CBP/p300.[13] This methylation activity generally leads to chromatin relaxation and enhanced gene transcription. In several cancers, including breast and prostate cancer, elevated PRMT4 levels are associated with the activation of oncogenic gene expression programs.[4] this compound, by inhibiting PRMT4, can reverse these epigenetic modifications and suppress the expression of cancer-promoting genes.[14]
PRMT4 and the AKT/mTOR Signaling Pathway in Cancer
Recent studies have shown that PRMT4 can promote the progression of certain cancers, such as hepatocellular carcinoma, by activating the AKT/mTOR signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival.[15][16] The precise mechanism of how PRMT4 activates this pathway is an area of active investigation, but it may involve the methylation of upstream regulators or components of the pathway itself. By inhibiting PRMT4, this compound can lead to the downregulation of AKT/mTOR signaling, thereby suppressing cancer cell proliferation and survival.[4]
Conclusion
This compound is a potent and selective dual inhibitor of PRMT4 and PRMT6, making it an invaluable tool for studying the roles of these enzymes in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to validate the targets of this compound and investigate its therapeutic potential in various disease contexts, particularly in cancers where PRMT4 and PRMT6 are dysregulated. Further research utilizing these methodologies will continue to unravel the complex biology of arginine methylation and pave the way for the development of novel epigenetic therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT6 serves an oncogenic role in lung adenocarcinoma via regulating p18 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperation between PRMT1 and PRMT6 drives lung cancer health disparities among Black/African American men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 14. BAF155 methylation drives metastasis by hijacking super-enhancers and subverting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Impact of MS049 on Histone Methylation: A Technical Guide
An In-depth Examination of a Potent Dual Inhibitor of PRMT4 and PRMT6 for Researchers and Drug Development Professionals
Introduction
MS049 is a potent, selective, and cell-permeable small molecule that dually inhibits Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] These enzymes play crucial roles in the regulation of gene expression through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of this compound on histone methylation marks, detailing its mechanism of action, experimental protocols, and downstream cellular consequences.
Mechanism of Action
This compound acts as a competitive inhibitor at the substrate-binding site of both PRMT4 and PRMT6.[1] By occupying this site, it prevents the binding of arginine residues on substrate proteins, thereby inhibiting the transfer of methyl groups from the co-factor S-adenosyl-L-methionine (SAM). This leads to a reduction in the levels of asymmetrically dimethylated arginine on various histone and non-histone proteins.
The primary histone mark directly affected by the inhibition of PRMT6 is the asymmetric dimethylation of arginine 2 on histone H3 (H3R2me2a), a modification associated with both transcriptional repression and activation depending on its genomic context.[3][4] Inhibition of PRMT4 by this compound primarily affects the methylation of H3 at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a), marks generally associated with transcriptional activation.[5]
Quantitative Effects on Histone and Non-Histone Methylation
The inhibitory activity of this compound has been quantified both in biochemical assays and in cellular contexts. The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.
| Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |
| PRMT4 (CARM1) | 34 ± 10 | Biochemical | [1] |
| PRMT6 | 43 ± 7 | Biochemical | [1] |
Table 1: Biochemical Potency of this compound
| Cellular Mark | IC₅₀ (µM) | Cell Line | Assay Type | Treatment Time | Reference |
| H3R2me2a | 0.97 ± 0.05 | HEK293 | Western Blot | 20 hours | [2] |
| Med12-Rme2a | 1.4 ± 0.1 | HEK293 | Western Blot | 72 hours | [2] |
Table 2: Cellular Activity of this compound on Methylation Marks
While the primary effects of this compound are on arginine methylation, its impact on lysine (B10760008) methylation marks such as H3K4me3, H3K9me3, and H3K27me3 is an area of ongoing research. To date, direct, large-scale quantitative proteomics or ChIP-seq studies detailing the global changes in these lysine methylation marks upon this compound treatment are not extensively published. However, given the intricate crosstalk between different histone modifications, it is plausible that inhibition of PRMT4 and PRMT6 could indirectly influence the levels of these marks at specific gene loci.
Selectivity Profile
This compound exhibits high selectivity for PRMT4 and PRMT6 over other protein methyltransferases and a wide range of other epigenetic and non-epigenetic targets.[1]
| Enzyme/Target | Selectivity vs. PRMT4/6 | Assay Type | Reference |
| Other PRMTs (1, 3, 5, 7, 8) | >30-fold to >300-fold | Biochemical | [1] |
| Lysine Methyltransferases | No significant inhibition | Biochemical | [1] |
| DNA Methyltransferases | No significant inhibition | Biochemical | [1] |
| Histone Demethylases | No significant inhibition | Biochemical | [1] |
| Methyl-lysine/arginine Readers | No significant binding | DSF Assay | [1] |
| 41 GPCRs | No significant inhibition at 10 µM | Radioligand Binding | [2] |
| Sigma1, Histamine H3, Sigma2 | Ki = 64 nM, 87 nM, 574 nM | Radioligand Binding | [2] |
Table 3: Selectivity Profile of this compound
Signaling Pathways and Downstream Effects
The inhibition of PRMT4 and PRMT6 by this compound has significant downstream consequences on cellular signaling and gene expression.
PRMT4 (CARM1) Signaling
PRMT4 is a key coactivator for numerous transcription factors, including nuclear hormone receptors (e.g., estrogen receptor) and p53. By methylating histones (H3R17, H3R26) and other coactivators like p300/CBP, PRMT4 facilitates transcriptional activation.[5] Inhibition of PRMT4 with this compound is expected to disrupt these interactions and downregulate the expression of PRMT4 target genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 4. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of MS049 Beyond Histones: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: MS049 is a potent and selective chemical probe targeting the protein arginine methyltransferases PRMT4 and PRMT6. While its on-target activities are well-documented, a comprehensive understanding of its cellular interactome, particularly non-histone protein targets, is crucial for its application in chemical biology and therapeutic development. This technical guide synthesizes the current, albeit limited, publicly available information regarding the broader cellular targets of this compound and outlines the key experimental methodologies employed for identifying such off-target interactions. Due to a lack of specific studies detailing the non-histone interactome of this compound, this document will focus on the established selectivity profile and the standard protocols for target identification.
Introduction to this compound
This compound was developed as a potent, cell-active, and selective dual inhibitor of PRMT4 and PRMT6. Its primary mechanism of action involves the competitive inhibition of the S-adenosylmethionine (SAM) binding site of these enzymes, thereby preventing the methylation of their histone and non-histone substrates. The selectivity of this compound has been profiled against a panel of other protein methyltransferases and epigenetic regulators, demonstrating a favorable selectivity window for its intended targets. However, as with any small molecule inhibitor, the potential for off-target binding exists and warrants thorough investigation to fully understand its cellular effects.
Known On-Target and Selectivity Profile of this compound
Quantitative data on the on-target potency of this compound is crucial for designing experiments to probe its off-target effects. The following table summarizes the reported biochemical potencies.
| Target | IC50 (nM) | Assay Type | Reference |
| PRMT4 | 34 | Biochemical | [Shen et al., 2016] |
| PRMT6 | 43 | Biochemical | [Shen et al., 2016] |
Table 1: Biochemical Potency of this compound against its primary targets.
Methodologies for Identifying Non-Histone Targets
The identification of cellular targets of small molecules like this compound relies on a suite of powerful proteomic techniques. These methods are designed to capture and identify proteins that physically interact with the compound of interest within a complex cellular environment.
Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification coupled with mass spectrometry is a cornerstone technique for identifying protein-ligand interactions. This method involves immobilizing the small molecule of interest (the "bait") on a solid support and using it to "pull down" interacting proteins from a cell lysate.
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization. It is critical to ensure that the modification does not significantly alter the compound's binding properties.
-
Immobilization: Covalently attach the modified this compound probe to a solid support, such as sepharose or magnetic beads.
-
Cell Lysis: Prepare a whole-cell lysate from the cell line of interest under non-denaturing conditions to preserve protein complexes.
-
Affinity Enrichment: Incubate the immobilized this compound probe with the cell lysate to allow for the formation of probe-protein complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the this compound pulldown with those from a negative control (e.g., beads without the probe or with an inactive analog of this compound) to identify specific interactors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context. The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be monitored on a proteome-wide scale using mass spectrometry.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by tryptic digestion and isobaric labeling).
-
LC-MS/MS Analysis: Analyze the samples by quantitative mass spectrometry to determine the abundance of each protein at each temperature.
-
Data Analysis: For each identified protein, plot the relative abundance as a function of temperature to generate a melting curve. A shift in the melting curve between the this compound-treated and control samples indicates a direct interaction.
Potential Signaling Pathways and Logical Relationships
While specific non-histone targets of this compound are yet to be elucidated, any identified off-targets would need to be validated and placed within the context of known cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be impacted by an off-target interaction of this compound.
Conclusion and Future Directions
The chemical probe this compound is a valuable tool for studying the roles of PRMT4 and PRMT6. However, a comprehensive understanding of its cellular effects requires the identification of its complete interactome, including any non-histone off-targets. The methodologies of affinity purification-mass spectrometry and cellular thermal shift assay provide robust frameworks for achieving this. Future studies employing these techniques will be instrumental in generating a detailed map of the this compound interactome, which will be critical for the interpretation of experimental results obtained using this probe and for its potential translation into a therapeutic agent. Researchers utilizing this compound are strongly encouraged to employ appropriate negative controls and to perform orthogonal validation experiments to confirm any putative off-target interactions.
Methodological & Application
Application Notes and Protocols for MS049 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] This small molecule is a valuable chemical probe for investigating the biological roles of these enzymes in various cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction.[2][3] Dysregulation of PRMT4 and PRMT6 has been implicated in several diseases, including cancer, making them attractive targets for therapeutic development.[2][4][5] this compound provides a critical tool for target validation and for elucidating the downstream effects of PRMT4/6 inhibition in cell-based assays. A structurally similar but inactive compound, MS049N, is available as a negative control for these studies.[1][2]
Mechanism of Action
This compound inhibits the enzymatic activity of PRMT4 and PRMT6, which are type I protein arginine methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, resulting in the formation of asymmetric dimethylarginine (ADMA). By blocking this activity, this compound can modulate the methylation status of key cellular proteins, thereby affecting gene expression and other cellular functions. For example, this compound has been shown to reduce the levels of asymmetrically dimethylated Mediator complex subunit 12 (Med12-Rme2a) and histone H3 at arginine 2 (H3R2me2a) in cells.[5]
Data Presentation
Biochemical and Cellular Activity of this compound
| Target | Assay Type | IC₅₀ (nM) | Cell Line | Cellular Effect | Cellular IC₅₀ (µM) | Reference |
| PRMT4 (CARM1) | Biochemical | 890 ± 140 | - | - | - | [5] |
| PRMT6 | Biochemical | 170 ± 39 | - | - | - | [5] |
| Endogenous PRMT4 | Cellular | - | HEK293 | Reduction of Med12-Rme2a | 1.4 ± 0.1 | [5] |
Signaling Pathways
PRMT4 and PRMT6 are involved in multiple signaling pathways, often acting as transcriptional coactivators. A key pathway influenced by these enzymes is the estrogen receptor-alpha (ERα)-dependent signaling cascade, which is critical in certain types of breast cancer.[2] Both PRMT4 and PRMT6 can enhance the transcriptional activity of ERα.[2] Inhibition of PRMT4/6 with this compound can, therefore, modulate the expression of estrogen-responsive genes.
Additionally, both PRMT4 and PRMT6 have been linked to the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[4]
PRMT4/6 and Estrogen Receptor-α Signaling Pathway
Caption: Role of PRMT4/6 in ERα-mediated transcription and its inhibition by this compound.
Experimental Workflow for Cell-Based Assays with this compound
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Target cell line (e.g., HEK293 for general studies, MCF-7 for ERα-dependent studies)
-
Complete cell culture medium (e.g., DMEM for HEK293, RPMI for MCF-7) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (and MS049N negative control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Protocol:
-
Culture cells in the appropriate medium at 37°C in a humidified incubator with 5% CO₂.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction). Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound (and MS049N) in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration for your cell line and assay.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a negative control (MS049N at the same concentrations as this compound).
-
Remove the old medium from the cells and replace it with the medium containing this compound, MS049N, or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Methylation (H3R2me2a)
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3R2me2a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody for loading control.
-
Quantify band intensities to determine the relative change in H3R2me2a levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Materials:
-
Cells treated with this compound or vehicle
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Western blot reagents (as above) with a primary antibody against PRMT4 or PRMT6
Protocol:
-
Treat cells with this compound (e.g., 10 µM) or vehicle for 1-2 hours.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, leaving one aliquot at room temperature as a control.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation (20,000 x g for 20 minutes at 4°C).
-
Analyze the soluble fractions by Western blot using an anti-PRMT4 or anti-PRMT6 antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.
Immunoprecipitation (IP) to Study Protein Interactions
Materials:
-
Cells treated with this compound or vehicle
-
IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-PRMT4 or anti-PRMT6)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as above)
Protocol:
-
Lyse the treated cells in IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the immune complexes (2-4 hours at 4°C).
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blot to identify interacting partners.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., ERα-responsive genes like GREB1 or TFF1) and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Protocol:
-
Extract total RNA from treated cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for your target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 6 enhances immune checkpoint blockade efficacy via the STING pathway in MMR-proficient colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MS049 in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4][5] These enzymes catalyze the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates, playing crucial roles in the regulation of gene transcription, signal transduction, and DNA repair. The dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer. Western blotting is a key technique to assess the efficacy of this compound by monitoring the methylation status of its downstream targets. This document provides a detailed protocol for the utilization of this compound in Western blot analysis to probe its inhibitory effects.
Mechanism of Action
This compound inhibits the enzymatic activity of PRMT4 and PRMT6, leading to a reduction in the asymmetric dimethylation of their respective substrates.[2][4] Key substrates include histone H3 at arginine 2 (H3R2me2a) and Mediator complex subunit 12 (Med12).[2][4][6] By treating cells with this compound, researchers can observe a dose-dependent decrease in the levels of these methylation marks, which can be quantified by Western blot analysis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| PRMT4 (CARM1) | 34 |
| PRMT6 | 43 |
Source: Data compiled from multiple sources.[3][4][5]
Table 2: Cellular Activity of this compound in HEK293 Cells
| Target Methylation Mark | Treatment Conditions | Cellular IC₅₀ (µM) |
| H3R2me2a | 0.1-10 µM this compound for 20 hours | 0.97 ± 0.05 |
| Med12-Rme2a | 0.1-100 µM this compound for 72 hours | 1.4 ± 0.1 |
Source: Data from studies on HEK293 cells.[2][4]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., HEK293) at an appropriate density to ensure they reach 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) in all experiments.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a duration sufficient to observe a change in the methylation of the target protein. Based on published data, an incubation time of 20 to 72 hours is recommended.[2][3][4]
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.
-
For adherent cells, use a cell scraper to detach the cells in the lysis buffer. For suspension cells, pellet the cells and resuspend them in the lysis buffer.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 15-30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer at 100V for 1 hour is a common practice. For smaller proteins like histones, a 0.2 µm pore size membrane is recommended.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed below:
-
Anti-asymmetric dimethylarginine (aDMA) antibody
-
Anti-H3R2me2a antibody
-
Anti-Med12 (total)
-
Anti-PRMT4 (CARM1)
-
Anti-PRMT6
-
Loading control (e.g., β-actin, GAPDH, or total Histone H3)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Western blot workflow for this compound.
References
Determining the Optimal Concentration of MS049 for HEK293 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS049 is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, enzymes that play a crucial role in the regulation of gene transcription and other cellular processes.[1][2][3][4][5] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in Human Embryonic Kidney 293 (HEK293) cells. The protocols outlined below will guide researchers in establishing a concentration that effectively inhibits target methylation without compromising cell viability, a critical step for reliable experimental outcomes.
Introduction
Protein arginine methylation is a post-translational modification that influences a wide array of cellular functions, including signal transduction, gene expression, and DNA repair. PRMT4 and PRMT6 are key enzymes in this process, and their dysregulation has been implicated in various diseases, including cancer. This compound has emerged as a valuable chemical probe for studying the biological functions of these enzymes.[6] In HEK293 cells, this compound has been shown to reduce the levels of asymmetrically dimethylated Mediator complex subunit 12 (Med12me2a) and histone H3 at arginine 2 (H3R2me2a).[1][2] Notably, this compound is reported to be non-toxic and does not affect the growth of HEK293 cells at concentrations effective for target inhibition.[2]
The "optimal concentration" of this compound is experiment-dependent. For most applications, it is the concentration that provides maximal inhibition of PRMT4/6 activity with minimal impact on cell health. This document provides a framework for determining this concentration for your specific experimental context.
Data Presentation
Table 1: Reported IC50 Values of this compound in HEK293 Cells
| Target | IC50 Value | Treatment Time | Reference |
| H3R2me2a reduction | 0.97 ± 0.05 µM | 20 hours | [2] |
| Med12-Rme2a reduction | 1.4 ± 0.1 µM | 72 hours | [2] |
Table 2: Recommended Concentration Range for Optimization in HEK293 Cells
| Concentration Range | Rationale |
| 0.1 µM - 10 µM | This range encompasses the reported cellular IC50 values for target engagement.[2] |
| Vehicle Control (DMSO) | Essential for controlling for any effects of the solvent used to dissolve this compound. |
Signaling Pathway Diagram
Caption: this compound inhibits PRMT4 and PRMT6, preventing the methylation of histone and non-histone proteins.
Experimental Protocols
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound in HEK293 cells.
Protocol 1: HEK293 Cell Culture and Seeding
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency.
-
Seeding for Experiments:
-
For Cell Viability Assay (96-well plate): Seed 5,000 - 10,000 cells per well in 100 µL of media.
-
For Western Blot Analysis (6-well plate): Seed 2.5 x 10^5 to 5 x 10^5 cells per well in 2 mL of media.
-
-
Adherence: Allow cells to adhere for 24 hours before treatment.
Protocol 2: this compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 24, 48, or 72 hours).
Protocol 3: Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Western Blot Analysis for Methylation Marks
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Med12-Rme2a or H3R2me2a and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the methylated proteins to the loading control.
Conclusion
By following these protocols, researchers can systematically determine the optimal concentration of this compound for their specific studies in HEK293 cells. This will ensure robust and reproducible data by maximizing the inhibitory effect on PRMT4 and PRMT6 while minimizing off-target effects and cytotoxicity. The provided diagrams and structured protocols offer a clear and comprehensive guide for the successful application of this compound in cellular research.
References
- 1. This compound oxalate salt | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for PRMT Inhibitor Treatment in MCF7 Cells
Disclaimer: The following application notes and protocols are based on published data for various Protein Arginine Methyltransferase (PRMT) inhibitors and their effects on the MCF7 breast cancer cell line. Information regarding a specific compound designated "MS049" is not publicly available in the searched scientific literature. Researchers should use this information as a guideline and optimize conditions for their specific inhibitor of interest.
Introduction
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play a crucial role in regulating various cellular processes, including gene transcription, DNA damage repair, and signal transduction, through the methylation of arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT activity, particularly PRMT5 and PRMT7, has been implicated in the progression of several cancers, including breast cancer, making them compelling therapeutic targets.[1][2] Inhibitors of these enzymes offer a promising avenue for targeted cancer therapy. The MCF7 cell line is a widely used model for estrogen receptor-positive (ER+) breast cancer research. These notes provide an overview of treatment conditions and experimental protocols for evaluating the effects of PRMT inhibitors on MCF7 cells.
Quantitative Data: Inhibitory Concentrations
The following table summarizes the 50% inhibitory concentration (IC50) values for various inhibitors in MCF7 cells, providing a reference for determining effective dosage ranges.
| Compound/Inhibitor | Target | IC50 Value in MCF7 Cells | Treatment Duration | Assay | Reference |
| C220 | PRMT5 | Not specified, used at 100-250 nM | 4 days | RNA-seq, Western Blot | [3] |
| SGC8158 | PRMT7 | Not specified, used at 1-3 µM | 2 days | MTT Assay | [2] |
| Sulforaphane | General | 5 µM | 96 hours | Not specified | [4] |
| Erucin | General | 9.7 µM | 96 hours | Not specified | [4] |
| 4-hydroxytamoxifen (B85900) | SERM | 3.2 µM | 96 hours | Not specified | [4] |
| SMI-10B13 | OSM | 164 nM | Not specified | STAT3 Phosphorylation | [5] |
| Compound 3g | Curcumin-pyrimidine analog | 0.61 ± 0.05 µM | Not specified | Antiproliferative | [6] |
| Compound 3b | Curcumin-pyrimidine analog | 4.95 ± 0.94 µM | Not specified | Antiproliferative | [6] |
| B-4 | Pyrimidine-tethered | 6.70 ± 1.02 µM | Not specified | Cytotoxicity | [7] |
| Compound 108 | Thiazolidine-2,4-dione | 1.27 µM | Not specified | Antiproliferative | [8] |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the basic steps for culturing MCF7 cells and treating them with a PRMT inhibitor.
Materials:
-
MCF7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PRMT inhibitor of interest
-
DMSO (Dimethyl sulfoxide)
-
6-well or 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Inhibitor Preparation: Prepare a stock solution of the PRMT inhibitor in DMSO. Further prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. A vehicle control using the same final concentration of DMSO should always be included.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the diluted inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48, 72, or 96 hours), depending on the specific experimental endpoint.[1][4]
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of a PRMT inhibitor on cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][2]
-
Solubilization: Carefully remove the medium from each well. Add 120-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the inhibitor concentration.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following inhibitor treatment.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[1]
Western Blotting
This protocol is for analyzing the expression levels of specific proteins to understand the mechanism of action of the PRMT inhibitor.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PRMT5, H4R3me2s, PARP, or other relevant proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[1]
Visualizations
Caption: General workflow for evaluating the effects of PRMT inhibitors on MCF7 cells.
Caption: Simplified pathway of PRMT5 inhibition affecting DNA damage repair in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for MS049: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility, stock solution preparation, and experimental use of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6.
Quantitative Data Summary
This compound is available as a hydrochloride salt and exhibits good solubility in common laboratory solvents. The table below summarizes its key quantitative properties.
| Property | Value | Source(s) |
| Chemical Name | N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, dihydrochloride (B599025) | [1][2] |
| Molecular Weight | 321.3 g/mol (dihydrochloride) | [1][3][4] |
| CAS Number | 2095432-59-8 (dihydrochloride) | [1][2][3] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility in Water | 20 mg/mL (clear solution) | |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in Ethanol | 30 mg/mL | [1] |
Molar Concentration Calculations for Stock Solutions:
| Solvent | Solubility (mg/mL) | Maximum Molar Concentration (mM) |
| Water | 20 | 62.2 |
| DMSO | 30 | 93.4 |
| Ethanol | 30 | 93.4 |
Mechanism of Action and Signaling Pathway
This compound is a cell-active small molecule that potently and selectively inhibits the enzymatic activity of PRMT4 (also known as CARM1) and PRMT6.[1][2] These enzymes play a crucial role in gene regulation by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT4 and PRMT6 has been implicated in various cancers through the modulation of key signaling pathways, such as the AKT/mTOR pathway, which is involved in cell proliferation, survival, and migration.[5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in DMSO.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer or sonicator
Procedure:
-
Calculation:
-
The molecular weight of this compound dihydrochloride is 321.3 g/mol .
-
To prepare a 10 mM (0.01 mol/L) stock solution, the required mass can be calculated using the formula: Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 321.3 ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.213 mg of this compound dihydrochloride.
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
General Experimental Workflow for Cellular Assays
This workflow outlines the key steps for evaluating the effect of this compound on cultured cells.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay. Optimization may be required for specific cell lines.
Materials:
-
Cells cultured in 96-well plates
-
This compound working solutions
-
Vehicle control (cell culture medium with the same final concentration of DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Histone Methylation
This protocol can be used to assess the target engagement of this compound by measuring the levels of asymmetrically dimethylated histone H3 at arginine 2 (H3R2me2a), a known substrate of PRMT6.[7]
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3R2me2a and a loading control like anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3R2me2a antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 to ensure equal loading. Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|MS-049|PRMT4/PRMT6 inhibitor [dcchemicals.com]
- 3. This compound (hydrochloride)|2095432-59-8|COA [dcchemicals.com]
- 4. apexbt.com [apexbt.com]
- 5. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. PRMT6 serves an oncogenic role in lung adenocarcinoma via regulating p18 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying H3R2me2a Methylation Using MS049
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent and selective chemical probe that acts as a dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4] This property makes it an invaluable tool for investigating the biological roles of these enzymes and the specific histone marks they generate, most notably the asymmetric dimethylation of Histone H3 at Arginine 2 (H3R2me2a).[1][2][3] H3R2me2a is a critical epigenetic modification implicated in transcriptional repression, primarily through its antagonistic relationship with the activating mark, Histone H3 Lysine 4 trimethylation (H3K4me3).[5][6][7][8] These application notes provide detailed protocols for utilizing this compound to study H3R2me2a methylation and its downstream effects.
Mechanism of Action
This compound inhibits the enzymatic activity of PRMT4 and PRMT6, leading to a reduction in the levels of their respective substrates, including H3R2me2a.[1] The primary enzyme responsible for the H3R2me2a mark in mammalian cells is PRMT6.[5][6][9] By inhibiting PRMT6, this compound allows for the investigation of cellular processes regulated by H3R2me2a, such as gene expression and chromatin remodeling.
Data Presentation
Table 1: In Vitro and In-Cellular Activity of this compound
| Target | Assay Type | IC50 | Cell Line | Reference |
| PRMT4 | In vitro enzymatic | 34 ± 10 nM | - | [3][4] |
| PRMT6 | In vitro enzymatic | 43 ± 7 nM | - | [3][4] |
| H3R2me2a | In-cell Western | 0.97 ± 0.05 µM | HEK293 | [1] |
| Med12-Rme2a | In-cell Western | 1.4 ± 0.1 µM | HEK293 | [1] |
Table 2: Selectivity of this compound
| Target | Selectivity over PRMT4/6 | Reference |
| PRMT1 | >300-fold | [2] |
| PRMT3 | >300-fold | [2] |
| PRMT8 | >30-fold | [2] |
| PRMT5 | No inhibition | [2] |
| PRMT7 | No inhibition | [2] |
Signaling Pathway
The methylation of H3R2 by PRMT6 has a direct impact on the methylation status of H3K4. H3R2me2a prevents the MLL1 complex from methylating H3K4 to H3K4me3, a mark associated with active transcription.[5][6] This antagonistic crosstalk is a key mechanism of transcriptional repression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine methylation at histone H3R2 controls deposition of H3K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine methylation at histone H3R2 controls deposition of H3K4 trimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H3R2me2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: MS049 Experimental Design for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is implicated in numerous diseases, including cancer, making them a major class of drug targets. In vitro kinase assays are fundamental tools for the discovery and characterization of kinase inhibitors.[1] This document provides detailed application notes and protocols for the experimental design of in vitro kinase assays to evaluate the activity of the experimental compound MS049.
The following sections will cover the principles of common in vitro kinase assay formats, detailed experimental protocols, data presentation guidelines, and troubleshooting advice. The primary focus will be on two widely used non-radioactive methods: the ADP-Glo™ Luminescent Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.
Signaling Pathway Context: Generic Kinase Cascade
The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) cascade, a common signaling pathway involving multiple kinases. Understanding this context is crucial for interpreting the effects of an inhibitor like this compound, which may target a specific kinase within such a cascade.
Figure 1: Simplified kinase signaling cascade.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.[3]
Experimental Workflow
Figure 2: ADP-Glo™ Assay Workflow.
Protocol: Determining IC₅₀ of this compound using ADP-Glo™
This protocol is designed for a 384-well plate format.[4]
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
This compound (stock solution in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A common starting point is a 10-point, 3-fold serial dilution. Remember to include a DMSO-only control (vehicle control).
-
Reaction Setup:
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the kinase being tested (often at or near the Kₘ for ATP).
-
Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Stop Reaction and Deplete ATP:
-
ADP Detection:
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
Data Presentation
Summarize the results in a table to show the inhibitory activity of this compound against different kinases.
| Kinase Target | This compound IC₅₀ (nM) | Hill Slope | R² |
| Kinase A | 15.2 | 1.1 | 0.992 |
| Kinase B | 237.8 | 0.9 | 0.985 |
| Kinase C | >10,000 | N/A | N/A |
Note: The IC₅₀ value is dependent on the ATP concentration used in the assay. For ATP-competitive inhibitors, the IC₅₀ will increase with increasing ATP concentration.[6]
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase active site.[7] It uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. An inhibitor that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the emission signal.[8][9]
Experimental Workflow
Figure 3: LanthaScreen® Assay Workflow.
Protocol: Determining IC₅₀ of this compound using LanthaScreen®
This protocol is for a 384-well plate format.
Materials:
-
Tagged kinase of interest (e.g., GST- or His-tagged)
-
Eu-labeled anti-tag antibody (e.g., Eu-anti-GST)
-
Alexa Fluor® 647-labeled kinase tracer
-
This compound (stock solution in DMSO)
-
LanthaScreen® Kinase Buffer A (1X)
-
384-well assay plates (black)
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in LanthaScreen® Kinase Buffer A.
-
Reaction Setup (Final volume of 15 µL):
-
Add 5 µL of the serially diluted this compound or vehicle control to the wells.
-
Prepare a 3X solution of the kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A. Add 5 µL to each well.[8]
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A. Add 5 µL to each well to initiate the binding reaction.[8]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, exciting at approximately 340 nm and measuring emission at 615 nm and 665 nm.[9]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Data Presentation
Summarize the binding affinity data for this compound against a panel of kinases.
| Kinase Target | This compound IC₅₀ (nM) | Hill Slope | R² |
| Kinase A | 8.9 | 1.0 | 0.995 |
| Kinase B | 150.3 | 0.8 | 0.989 |
| Kinase D | 8,745 | N/A | N/A |
Quality Control and Troubleshooting
Consistent and reliable data is paramount in kinase inhibitor profiling. Below are key considerations for quality control and common troubleshooting tips.
| Parameter | Recommendation | Common Problem | Troubleshooting Steps |
| Controls | Include positive (no inhibitor) and negative (known inhibitor or no enzyme) controls.[10] | High background signal. | Check for compound autofluorescence/luminescence. Ensure purity of reagents.[10][11] |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells, typically ≤1%. | DMSO affects kinase activity. | Perform a DMSO tolerance test for the specific kinase. |
| ATP Concentration | For activity assays, use an ATP concentration close to the Kₘ for the kinase.[12] | IC₅₀ values are not comparable across different studies. | Report the ATP concentration used in the assay.[6] |
| Enzyme Concentration | Use an enzyme concentration that results in a robust signal but does not lead to rapid substrate depletion.[11] | Low or no kinase activity. | Verify enzyme activity with a positive control. Avoid multiple freeze-thaw cycles.[11] |
| Reaction Time | Ensure the reaction is in the linear range. | Non-linear reaction progress. | Perform a time-course experiment to determine the optimal reaction time.[11] |
| Compound Interference | Test compounds for interference with the detection system (e.g., luciferase inhibition, fluorescence quenching).[10] | False positives or negatives. | Run controls with the compound and detection reagents in the absence of the kinase reaction.[10] |
Conclusion
The successful in vitro characterization of a kinase inhibitor like this compound relies on a well-designed experimental strategy. The choice of assay technology, careful optimization of reaction conditions, and the inclusion of appropriate controls are all critical for generating high-quality, reproducible data.[13] The protocols and guidelines presented in this document for the ADP-Glo™ and LanthaScreen® assays provide a robust framework for assessing the potency and selectivity of novel kinase inhibitors, thereby facilitating informed decisions in the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MB49 Cell Viability and Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the viability and toxicity of the MB49 murine bladder carcinoma cell line. The described methods are fundamental for screening potential therapeutic compounds and understanding the cellular response to various treatments.
Introduction to MB49 Cells
The MB49 cell line is a widely utilized model in bladder cancer research. Derived from a C57BL/6 mouse bladder tumor induced by the carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), these cells are tumorigenic in syngeneic mice and serve as a valuable tool for studying urothelial carcinoma. MB49 cells are known to exhibit rapid proliferation. Understanding the viability and cytotoxic response of MB49 cells to novel compounds is a critical step in the development of new anti-cancer therapies.
Three common assays for assessing cell viability and toxicity are detailed below: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest MB49 cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-15
-
Application Notes and Protocols: Immunoprecipitation of PRMT4/6 Interacting Proteins with MS049
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6 interacting proteins, coupled with mass spectrometry (MS) analysis, to investigate the effects of the dual inhibitor MS049. This approach is critical for elucidating the protein-protein interaction networks of these enzymes and understanding how they are modulated by small molecule inhibitors.
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins. This post-translational modification plays a crucial role in a variety of cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[1] PRMT4 and PRMT6 are type I PRMTs that have been implicated in the development and progression of several cancers, making them attractive targets for therapeutic intervention.[1]
This compound is a potent and selective dual inhibitor of PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively.[2][3][4] By inhibiting the catalytic activity of PRMT4 and PRMT6, this compound serves as a valuable chemical probe to investigate the functional roles of these enzymes.[1] This protocol details the use of this compound in conjunction with immunoprecipitation-mass spectrometry (IP-MS) to identify proteins whose interaction with PRMT4 or PRMT6 is dependent on their methyltransferase activity.
Data Presentation
The following table represents hypothetical quantitative data from an IP-MS experiment designed to identify proteins that dissociate from PRMT4/6 upon treatment with this compound. The data is presented as fold change in protein abundance in the this compound-treated sample compared to the vehicle control.
| Protein ID | Gene Name | Function | Fold Change (this compound/Vehicle) | p-value |
| P55265 | MED12 | Transcriptional coactivator | -3.5 | <0.01 |
| Q9Y2U8 | CBP/P300 | Histone acetyltransferase, transcriptional coactivator | -2.8 | <0.01 |
| Q96C36 | Mi2α/CHD3 | Chromatin remodeler | -2.5 | <0.05 |
| P35659 | c-MYB | Transcription factor | -2.2 | <0.05 |
| Q14156 | HMGA1a | Chromatin architectural protein | -1.8 | >0.05 |
| P08670 | VIM | Intermediate filament protein | -1.2 | >0.05 |
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of PRMT4 or PRMT6 and their interacting proteins, with and without this compound treatment, followed by mass spectrometry analysis.
Cell Culture and Treatment with this compound
-
Culture human embryonic kidney (HEK293) cells, or another appropriate cell line with endogenous expression of PRMT4 and PRMT6, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Grow cells to 80-90% confluency in 15 cm dishes. For a typical IP-MS experiment, a starting cell quantity of at least 1x10^8 cells is recommended.[5]
-
Treat the cells with either this compound (e.g., 10 µM final concentration) or a vehicle control (e.g., DMSO) for 24-48 hours. The optimal concentration and treatment time should be determined empirically. This compound has been shown to reduce H3R2me2a marks in HEK293 cells with an IC50 of 0.97 µM.[3]
Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 1 mL of ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Immunoprecipitation
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and collect the pre-cleared lysate.
-
To the pre-cleared lysate (e.g., 1-2 mg of total protein), add a specific antibody against PRMT4 or PRMT6. The optimal antibody concentration should be determined empirically.
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotator to allow for the formation of immune complexes.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Place the tube on a magnetic rack to collect the beads with the bound immune complexes.
-
Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer and twice with 1 mL of ice-cold PBS to remove non-specifically bound proteins.[5][6]
Elution and Sample Preparation for Mass Spectrometry
-
Elute the bound proteins from the beads by adding 50 µL of 1X SDS-PAGE sample buffer and boiling for 5 minutes. Alternatively, for native protein elution, use a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain.
-
Excise the entire protein lane for each sample.
-
Destain the gel slices and perform in-gel digestion with trypsin overnight at 37°C.[7]
-
Extract the peptides from the gel slices using a series of acetonitrile (B52724) and formic acid washes.
-
Dry the extracted peptides in a vacuum centrifuge.
Mass Spectrometry and Data Analysis
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine such as Mascot or Sequest to identify the proteins.
-
Perform quantitative analysis to compare the abundance of proteins in the this compound-treated sample versus the vehicle control. Label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be used for this purpose.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Immunoprecipitation-Mass Spectrometry.
PRMT4/6 Signaling Pathway and Inhibition by this compound
Caption: PRMT4/6 Signaling and Inhibition by this compound.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 5. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. Immunoprecipitation Mass Spectrometry Protocol | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for MS049 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent and selective dual inhibitor of protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1), and PRMT6.[1][2] These type I PRMTs catalyze the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing crucial roles in the regulation of gene expression, signal transduction, and DNA repair.[1][3] Dysregulation of PRMT4 and PRMT6 has been implicated in various cancers, making them attractive targets for therapeutic development.[4]
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interactions of proteins with DNA. This method allows researchers to determine the specific genomic locations where proteins, such as PRMT4 and PRMT6, or their resulting histone modifications, are bound. By using this compound in conjunction with ChIP assays, researchers can elucidate the role of PRMT4 and PRMT6 in gene regulation and the mechanism of action of this potent inhibitor.
These application notes provide a comprehensive overview of the use of this compound in ChIP assays, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action of this compound
This compound inhibits the enzymatic activity of PRMT4 and PRMT6, leading to a reduction in the asymmetric dimethylation of their substrates.[1][2] A key histone substrate for both enzymes is Histone H3 at arginine 2 (H3R2). Therefore, treatment of cells with this compound results in a dose-dependent decrease in the levels of asymmetric dimethylarginine at H3R2 (H3R2me2a).[2] This reduction in a repressive histone mark can alter chromatin structure and modulate the expression of target genes. For example, PRMT6-mediated H3R2me2a has been shown to repress the expression of tumor suppressor genes like p21 (CDKN1A) and p16 (CDKN2A).[5][6] By inhibiting PRMT4 and PRMT6, this compound can lead to the reactivation of these and other target genes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide representative data from ChIP experiments using PRMT inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| PRMT4 (CARM1) | 44 | |
| PRMT6 | 63 |
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Mark | IC50 (µM) | Treatment Time | Reference |
| H3R2me2a | 0.97 | 20 hours | [2] |
| Med12me2a | 1.4 | 72 hours | [2] |
Table 3: Representative ChIP-qPCR Data Following PRMT Inhibitor Treatment (Example with a PRMT5 Inhibitor)
| Target Gene Promoter | Treatment | Fold Enrichment over IgG | % Input | Reference |
| BRCA1 | Vehicle | ~3.5 | ~0.035 | [7] |
| BRCA1 | C220 (250 nM, 4 days) | ~1.5 | ~0.015 | [7] |
| RAD51 | Vehicle | ~4.0 | ~0.040 | [7] |
| RAD51 | C220 (250 nM, 4 days) | ~1.8 | ~0.018 | [7] |
Note: This data is for a PRMT5 inhibitor and is provided as an example of how to present ChIP-qPCR results. Similar experiments with this compound would be expected to show a decrease in H3R2me2a at PRMT4/6 target gene promoters.
Experimental Protocols
Detailed Protocol for Chromatin Immunoprecipitation (ChIP) using this compound
This protocol is designed for researchers studying the effect of this compound on the histone mark H3R2me2a at specific gene loci in cultured mammalian cells.
Materials:
-
This compound (Tocris Bioscience, Cat. No. 5685 or equivalent)
-
Cell line of interest (e.g., HEK293, MCF-7)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (37% solution)
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
-
Anti-H3R2me2a antibody (ChIP-grade)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters (e.g., p21/CDKN1A) and a negative control region.[5][6]
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours). The optimal concentration and time should be determined empirically for each cell line and target. A 20-hour treatment with up to 8 µM has been shown to effectively reduce H3R2me2a levels in HEK293 cells.[2]
-
-
Crosslinking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells in Cell Lysis Buffer.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. Optimal sonication conditions must be determined for each cell type and sonicator.
-
Verify the fragment size by running an aliquot on an agarose (B213101) gel.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with either an anti-H3R2me2a antibody or normal rabbit IgG overnight at 4°C with rotation.
-
-
Immune Complex Capture and Washes:
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound chromatin.
-
-
Elution and Reverse Crosslinking:
-
Elute the immunoprecipitated chromatin from the beads using Elution Buffer.
-
Reverse the formaldehyde crosslinks by incubating the eluate and the input control at 65°C for several hours or overnight in the presence of high salt.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a standard DNA purification kit.
-
-
Analysis by qPCR:
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (e.g., p21/CDKN1A) and a negative control region.
-
Calculate the fold enrichment of H3R2me2a at the target promoters in this compound-treated samples relative to vehicle-treated samples, normalized to the input and the negative control IgG. A 2 to 10-fold enrichment over a negative control region is typically considered a positive result.
-
Visualization of Pathways and Workflows
References
- 1. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT6 protein arginine methyltransferase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS049 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4][5] Both PRMT4 and PRMT6 are key epigenetic regulators involved in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair. Dysregulation of their activity has been implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][6]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of PRMT4 and PRMT6. The protocols described herein are based on established HTS technologies suitable for methyltransferase assays. A non-active analog, MS049N, is available as a negative control for use in these assays to distinguish compound-specific effects from off-target or assay interference artifacts.[1]
Data Presentation
Biochemical Potency and Selectivity of this compound
This compound exhibits potent inhibition of both PRMT4 and PRMT6 with nanomolar efficacy. Its selectivity has been profiled against a panel of other protein methyltransferases, demonstrating a clear preference for its primary targets.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. PRMT4 | Fold Selectivity vs. PRMT6 |
| PRMT4 (CARM1) | 34 ± 10 | - | ~1.3 |
| PRMT6 | 43 ± 7 | ~1.3 | - |
| PRMT1 | >10,000 | >294 | >232 |
| PRMT3 | >10,000 | >294 | >232 |
| PRMT5 | >10,000 | >294 | >232 |
| PRMT7 | >10,000 | >294 | >232 |
| PRMT8 | >1,000 | >29 | >23 |
Data sourced from Shen et al., J Med Chem, 2016.[1]
Representative HTS Assay Performance Metrics
The following table provides expected performance metrics for high-throughput screening assays targeting PRMTs, based on literature reports for similar assays. These values are critical for assessing the quality and reliability of an HTS campaign.
| Parameter | AlphaScreen Assay | Fluorescence Polarization Assay |
| Z'-Factor | ≥ 0.7 | ≥ 0.8 |
| Signal-to-Background (S/B) Ratio | ≥ 10 | ≥ 4 |
| Coefficient of Variation (CV%) | < 10% | < 5% |
Representative data compiled from various HTS assay publications for methyltransferases.[4][7][8][9]
Signaling Pathways
PRMT4 and PRMT6 are key regulators of gene expression through the methylation of histone and non-histone proteins. The following diagrams illustrate their role in transcriptional regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression Regulation with MS049
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] These enzymes play a crucial role in the regulation of gene expression through the methylation of histone and non-histone proteins. Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic development.[4][5] this compound serves as a valuable chemical probe to investigate the biological functions of PRMT4 and PRMT6 and to validate their potential as drug targets. These application notes provide detailed protocols for using this compound to study its effects on gene expression regulation in a cellular context.
Mechanism of Action
This compound acts as a noncompetitive inhibitor with respect to both the cofactor S-adenosylmethionine (SAM) and the peptide substrate.[3] It functions as an arginine mimetic, occupying the substrate-binding channel of PRMT4 and PRMT6.[3] This inhibition leads to a reduction in the asymmetric dimethylation of key substrates, including histone H3 at arginine 2 (H3R2me2a) and Mediator complex subunit 12 (Med12-Rme2a).[1][2] By inhibiting these methylation events, this compound can modulate the expression of downstream target genes involved in cell cycle control and proliferation.[4][6]
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | IC₅₀ | Cell Line | Treatment Time | Substrate | Reference |
| PRMT4 | Biochemical | 34 ± 10 nM | - | - | - | [3][7] |
| PRMT6 | Biochemical | 43 ± 7 nM | - | - | - | [3][7] |
| PRMT4/6 | Cellular | 0.97 ± 0.05 µM | HEK293 | 20 hours | H3R2me2a | [1][3] |
| PRMT4 | Cellular | 1.4 ± 0.1 µM | HEK293 | 72 hours | Med12-Rme2a | [1][2] |
Table 2: Selectivity of this compound
| Target | Selectivity over PRMT4/6 | Reference |
| PRMT1 | >300-fold | [8] |
| PRMT3 | >300-fold | [8] |
| PRMT8 | >30-fold | [8] |
| PRMT5 | No inhibition | [8] |
| PRMT7 | No inhibition | [8] |
Signaling Pathways
PRMT6, a primary target of this compound, is known to regulate the expression of key tumor suppressor genes. By catalyzing the repressive H3R2me2a mark on the promoters of genes like CDKN1A (p21) and CDKN2A (p16), PRMT6 suppresses their transcription.[4][9] These genes encode proteins that are critical inhibitors of cyclin-dependent kinases (CDKs), thereby acting as crucial regulators of cell cycle progression. Inhibition of PRMT6 by this compound is expected to lift this repression, leading to the upregulation of p21 and p16, which in turn can induce cell cycle arrest. Furthermore, PRMT6 has been shown to inhibit the tumor suppressor p53.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 8. apexbt.com [apexbt.com]
- 9. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with MS049
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS049 is a potent, cell-active, and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1] These enzymes play a crucial role in the regulation of gene transcription, DNA repair, and signal transduction pathways by catalyzing the methylation of arginine residues on histone and non-histone proteins.[1][2] Dysregulation of PRMT4 and PRMT6 has been implicated in various cancers, making them attractive targets for therapeutic intervention.[1][2] this compound provides a valuable tool for investigating the biological functions of PRMT4 and PRMT6 and for assessing their therapeutic potential.
These application notes provide detailed protocols for analyzing the effects of this compound on cell cycle progression and apoptosis using flow cytometry. The provided data tables offer illustrative examples of expected outcomes in a cancer cell line.
Mechanism of Action
This compound inhibits the enzymatic activity of PRMT4 and PRMT6, leading to a reduction in asymmetric dimethylation of their substrates, such as histone H3 at arginine 2 (H3R2me2a) and Mediator complex subunit 12 (Med12).[1] The inhibition of PRMT4 and PRMT6 has been shown to induce the expression of cyclin-dependent kinase inhibitors like p21 and p27.[2][3][4][5][6] These proteins are critical regulators of cell cycle progression, and their upregulation can lead to cell cycle arrest, typically at the G1 or G2/M phase, and subsequently induce apoptosis.[2][3][4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound treatment.
Caption: this compound inhibits PRMT4 and PRMT6, leading to increased p21/p27 and cell cycle arrest.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effects of this compound on cells using flow cytometry.
Caption: General workflow for flow cytometry analysis of this compound-treated cells.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on a hypothetical cancer cell line after 48 hours of treatment. This data is intended to be representative of expected results.
Table 1: Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 1 | 55.6 ± 2.5 | 28.4 ± 1.8 | 16.0 ± 1.0 |
| 5 | 68.3 ± 3.0 | 15.1 ± 1.3 | 16.6 ± 1.4 |
| 10 | 75.1 ± 3.2 | 8.9 ± 0.9 | 16.0 ± 1.1 |
Table 2: Effect of this compound on Apoptosis
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.3 ± 1.8 | 2.1 ± 0.4 | 2.6 ± 0.5 |
| 1 | 88.7 ± 2.2 | 5.4 ± 0.7 | 5.9 ± 0.8 |
| 5 | 75.2 ± 3.1 | 12.8 ± 1.1 | 12.0 ± 1.3 |
| 10 | 60.9 ± 3.5 | 20.5 ± 1.5 | 18.6 ± 1.7 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
For adherent cells, detach them using trypsin-EDTA. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or accutase to minimize membrane damage.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining (within 1 hour).
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Define quadrants to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Troubleshooting
-
High background in apoptosis assay: Ensure gentle cell handling during harvesting to prevent membrane damage. Optimize the concentrations of Annexin V and PI.
-
Broad peaks in cell cycle analysis: Ensure a single-cell suspension before fixation. Optimize the fixation and staining procedures.
-
Inconsistent results: Maintain consistent cell culture conditions, treatment times, and reagent concentrations across experiments.
These protocols and application notes provide a comprehensive guide for researchers to effectively utilize flow cytometry to study the cellular effects of the PRMT4/6 inhibitor, this compound.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle regulation by the PRMT6 arginine methyltransferase through repression of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for MS049 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Currently, there is a lack of published in vivo data for the PRMT4 and PRMT6 inhibitor, MS049. The following application notes and protocols are based on the available in vitro data for this compound and on established, generalized methodologies for the use of chemical probes in animal models of cancer and neurodegenerative diseases. These guidelines are intended to serve as a starting point for researchers designing in vivo studies with this compound and will require empirical validation.
Introduction to this compound
This compound is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification that plays a critical role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[4] Dysregulation of PRMT4 and PRMT6 has been implicated in the progression of various cancers, including breast, prostate, lung, and bladder cancer, as well as melanoma, making them attractive therapeutic targets.[1][4] this compound offers a valuable tool for investigating the biological functions of PRMT4 and PRMT6 in disease models. A structurally similar but inactive compound, MS049N, is available and recommended as a negative control for in vitro and in vivo experiments to ensure that observed effects are due to the inhibition of PRMT4/6.[1]
In Vitro Activity of this compound
The following table summarizes the reported in vitro biochemical and cellular activity of this compound.
| Target | Assay Type | IC50 | Reference |
| PRMT4 | Biochemical | 34 ± 10 nM | [3] |
| PRMT6 | Biochemical | 43 ± 7 nM | [3] |
| H3R2me2a Inhibition | Cellular (HEK293) | 0.97 µM | [2] |
| Med12-Rme2a Inhibition | Cellular (HEK293) | 1.4 µM | [2] |
Signaling Pathways
PRMT4 and PRMT6 are key regulators of gene transcription. They asymmetrically dimethylate histone H3 at arginine 2 (H3R2me2a), a mark associated with transcriptional activation. By inhibiting PRMT4 and PRMT6, this compound is expected to reduce H3R2me2a levels, leading to the repression of target genes involved in cell proliferation and survival. One of the key pathways implicated downstream of PRMT4 and PRMT6 activity in cancer is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.
Experimental Protocols for Animal Models
The following are generalized protocols for evaluating this compound in common preclinical animal models. It is crucial to conduct preliminary dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for each specific animal model and strain.
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, 5% DMSO/30% PEG300 in saline)
-
Sterile syringes and needles (gauge appropriate for the route of administration and animal size)
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals.
-
Prepare the vehicle under sterile conditions. The choice of vehicle should be based on the solubility of this compound and its compatibility with the chosen route of administration. Preliminary solubility tests are recommended.
-
Weigh the calculated amount of this compound and dissolve it in a small amount of the vehicle.
-
Use a vortex mixer or sonicator to ensure complete dissolution. Gentle warming may be necessary for some vehicles, but the stability of this compound at elevated temperatures should be confirmed.
-
Bring the final volume to the desired concentration with the vehicle.
-
The solution should be prepared fresh daily unless stability data indicates otherwise. Store protected from light.
Murine Xenograft Cancer Model (Subcutaneous)
This model is suitable for assessing the anti-tumor efficacy of this compound on human cancer cell lines.
Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., MB49 for bladder cancer, SK-N-SH for neuroblastoma) under standard conditions.[5][6][7]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) to prevent rejection of human tumor cells.[7][8]
-
Cell Implantation:
-
Harvest cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.[9]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8]
-
-
Treatment:
-
Administer this compound at the predetermined dose and schedule via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Administer the vehicle to the control group and MS049N to a negative control group, following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of morbidity are observed.
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize the animals and excise the tumors.
-
A portion of the tumor can be flash-frozen for Western blot or other molecular analyses (e.g., to measure H3R2me2a levels) and another portion fixed in formalin for immunohistochemistry.
-
Collect blood for pharmacokinetic analysis if required.
-
Orthotopic Glioblastoma Mouse Model
This model provides a more clinically relevant microenvironment for brain tumors.
Protocol:
-
Cell Culture: Culture a human glioblastoma cell line (e.g., U-87 MG).[10]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG).
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined coordinate.
-
Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of PBS) into the brain parenchyma.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
-
Treatment and Analysis:
-
Once tumors are established, begin treatment with this compound as described in the xenograft model.
-
Due to the location of the tumor, brain penetrance of this compound is a critical factor. It is highly recommended to perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio of this compound.[10][11][12]
-
At the endpoint, collect the brains for histological and molecular analysis.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the PK/PD relationship is crucial for interpreting efficacy studies and for dose optimization.
Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.
Protocol:
-
Administer a single dose of this compound to a cohort of mice via the intended route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[13][14][15]
-
If assessing brain penetration, collect brain tissue at the same time points.[11][12]
-
Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[13]
Pharmacodynamic (Target Engagement) Study
Objective: To confirm that this compound is engaging its target (PRMT4/6) in vivo.
Protocol:
-
Administer this compound to tumor-bearing mice at a therapeutic dose.
-
Collect tumor tissue and relevant organs at various time points after dosing.
-
Prepare tissue lysates and measure the levels of the pharmacodynamic biomarker, H3R2me2a, using Western blotting or immunohistochemistry.
-
A significant reduction in H3R2me2a levels in the this compound-treated group compared to the vehicle-treated group would indicate target engagement.
Data Presentation Templates
The following tables are templates for organizing and presenting data from in vivo studies with this compound.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | N/A | ||
| MS049N (Negative Control) | 10 | |||
| This compound (Dose 1) | 10 | |||
| This compound (Dose 2) | 10 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Brain/Plasma Ratio |
| Intravenous | ||||||
| Intraperitoneal | ||||||
| Oral |
Table 3: Pharmacodynamic Effect of this compound on H3R2me2a Levels in Tumors
| Treatment Group | N | Time Point | Mean H3R2me2a Level (relative to control) ± SEM | Percent Reduction in H3R2me2a |
| Vehicle Control | 5 | 4h | 1.0 | N/A |
| This compound | 5 | 4h | ||
| Vehicle Control | 5 | 24h | 1.0 | N/A |
| This compound | 5 | 24h |
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. td2inc.com [td2inc.com]
- 7. Description of a new xenograft model of metastatic neuroblastoma using NOD/SCID/Il2rg null (NSG) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. | BioWorld [bioworld.com]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study [frontiersin.org]
- 15. A Joint Technology Combining the Advantages of Capillary Microsampling with Mass Spectrometry Applied to the Trans-Resveratrol Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MS049 not showing inhibition of PRMT4/6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during experiments with this compound, leading to a lack of observable inhibition of PRMT4 or PRMT6.
Question 1: I am not observing any inhibition of PRMT4/PRMT6 in my biochemical assay. What are the possible reasons?
Answer:
Several factors could contribute to a lack of inhibition in a biochemical assay. Here is a step-by-step guide to troubleshoot the issue:
-
Compound Solubility and Handling:
-
Improper Dissolution: this compound has varying solubility in different solvents. It is highly soluble in water (≥ 100 mg/mL) and DMSO (≥ 31 mg/mL).[1] Ensure the compound is fully dissolved in the appropriate solvent before preparing your working dilutions. For DMSO stock solutions, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] If precipitation is observed, gentle heating or sonication may aid dissolution.[1]
-
Incorrect Dilutions: Double-check all calculations for serial dilutions from your stock solution to the final assay concentration. A simple dilution error can lead to a much lower final concentration of the inhibitor than intended.
-
Compound Stability: While stable as a solid, the long-term stability of this compound in solution, particularly at working dilutions, may vary. It is best practice to prepare fresh dilutions for each experiment.[3] Avoid repeated freeze-thaw cycles of stock solutions.[2]
-
-
Assay Components and Conditions:
-
Enzyme Activity: Confirm that your recombinant PRMT4 or PRMT6 enzyme is active. Include a positive control (no inhibitor) and a negative control (no enzyme) in your assay. The positive control should show a robust signal, while the negative control should have a minimal signal. For best results, use freshly prepared enzymes.[4]
-
Substrate Concentration: The inhibitory potential of a compound can be influenced by the concentration of the substrate and the cofactor (S-adenosylmethionine, SAM). Ensure that the concentrations of your peptide or protein substrate and SAM are appropriate for the assay and consistent across all wells.
-
Incubation Time: The incubation time of the enzyme with the substrate and inhibitor should be optimized. A very short incubation time might not be sufficient to observe significant inhibition. Conversely, a very long incubation time could lead to substrate depletion in the uninhibited control.
-
-
Use of Controls:
-
Negative Control Compound: A structurally similar but inactive compound, MS049N, is available and serves as an excellent negative control for chemical biology studies.[5] Including MS049N in your experiments can help confirm that the observed effects are specific to the inhibitory activity of this compound.
-
Below is a troubleshooting workflow to help diagnose the issue:
Question 2: I am not seeing a decrease in cellular methylation marks (e.g., H3R2me2a or Med12me2a) after treating cells with this compound. What could be wrong?
Answer:
Observing the effect of this compound in a cellular context requires careful consideration of several additional factors compared to biochemical assays:
-
Cellular Uptake and Compound Concentration:
-
Ensure that the concentration of this compound used is sufficient to achieve inhibition within the cells. The reported cellular IC50 for reducing the H3R2me2a mark in HEK293 cells is 0.97 µM, and for Med12me2a is 1.4 µM.[1][6] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
The treatment duration is also critical. A 20-hour treatment has been shown to reduce H3R2me2a, while a 72-hour treatment was used to observe a reduction in Med12me2a levels.[1] It may take longer to see a reduction in methylation on stable proteins.
-
-
Western Blotting Technique:
-
Antibody Specificity: The primary antibodies used to detect specific methylation marks must be highly specific. Validate your antibodies to ensure they recognize the methylated target and not the unmodified protein or other off-target proteins.
-
Protein Extraction and Loading: Ensure complete cell lysis and accurate protein quantification. It is crucial to load equal amounts of protein for all samples to allow for accurate comparison. Including a loading control (e.g., total Histone H4) is essential.[7]
-
Signal Detection: If the signal is weak, you may need to increase the antibody concentration, extend the incubation time, or use a more sensitive detection substrate.[8]
-
-
Cell Line and Target Expression:
-
Confirm that your cell line expresses PRMT4 and PRMT6 and that the specific methylation mark you are probing is present at a detectable level under basal conditions.
-
The turnover rate of the methylated protein can also influence the outcome. If the protein has a long half-life, it may take a longer treatment duration with this compound to observe a decrease in its methylation status.
-
-
Use of Controls:
-
As with biochemical assays, using the negative control compound MS049N is highly recommended to ensure the observed effects are due to the specific inhibition of PRMT4/6.[5]
-
A positive control, such as a cell line where PRMT4 or PRMT6 has been knocked down, can also be very helpful to validate the antibody and the expected phenotype.[9]
-
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various protein arginine methyltransferases, highlighting its potency and selectivity for PRMT4 and PRMT6.
| Target | IC50 (nM) | Assay Type |
| PRMT4 | 34 | Biochemical |
| PRMT6 | 43 | Biochemical |
| PRMT1 | >13,000 | Biochemical |
| PRMT3 | >22,000 | Biochemical |
| PRMT8 | 1,600 | Biochemical |
| PRMT5 | No Inhibition | Biochemical |
| PRMT7 | No Inhibition | Biochemical |
| H3R2me2a | 970 | Cellular (HEK293) |
| Med12me2a | 1,400 | Cellular (HEK293) |
| Data compiled from multiple sources.[1][6][10][11] |
Experimental Protocols
1. General Protocol for In Vitro Radiometric PRMT Assay
This protocol is a generalized procedure for measuring PRMT activity using a radiometric assay, a common method for evaluating inhibitors like this compound.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant PRMT enzyme (e.g., 0.2-0.5 µg), the substrate (e.g., 0.5-1 µg of histone protein or peptide), and the desired concentration of this compound in a suitable assay buffer.[4][12]
-
Initiation: Start the methylation reaction by adding S-adenosyl-L-[methyl-3H]methionine (³H-SAM).[4][12]
-
Incubation: Incubate the reaction mixture at 30°C for 1 to 1.5 hours.[4]
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.[4]
-
Detection: Separate the reaction products by SDS-PAGE. Transfer the proteins to a PVDF membrane. The methylated substrate can then be visualized by autoradiography after treating the membrane with an enhancer spray.[4]
-
Analysis: Quantify the signal intensity to determine the level of methylation and calculate the IC50 value for this compound.
2. General Protocol for Cellular PRMT Inhibition Assay (Western Blot)
This protocol outlines the steps to assess the effect of this compound on the methylation of a target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound (and MS049N as a negative control) for a specified duration (e.g., 24-72 hours).[2][13]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the methylated protein of interest (e.g., anti-H3R2me2a or anti-Med12me2a).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
-
Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Histone H4) or another loading control.
-
Quantify the band intensities to determine the change in methylation levels upon treatment with this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. mdanderson.org [mdanderson.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 12. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
Technical Support Center: Troubleshooting MS049 Insolubility in Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the insolubility of the PRMT4/6 inhibitor, MS049, in cell culture media. The following information is presented in a question-and-answer format to directly address common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a potential issue?
This compound is a potent and selective dual inhibitor of protein arginine methyltransferases PRMT4 and PRMT6.[1] It is supplied as a hydrochloride salt, which generally improves aqueous solubility.[2] However, like many small molecule inhibitors, this compound can be hydrophobic and may precipitate when diluted into the aqueous environment of cell culture media, a phenomenon often referred to as "crashing out."[3][4] This can lead to inaccurate dosing and unreliable experimental results.
Q2: What are the primary causes of this compound precipitation in my culture media?
Several factors can contribute to the precipitation of this compound in your cell culture experiments:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the media may be higher than its solubility limit in that specific aqueous environment.[3][4]
-
Solvent Shock: Rapidly diluting a concentrated stock of this compound (typically in an organic solvent like DMSO) into the culture medium can cause a sudden change in solvent polarity, leading to precipitation.[4]
-
Temperature Effects: Adding the compound to cold media can decrease its solubility.[3][4] Conversely, some compounds can precipitate out of solution after prolonged incubation at 37°C.
-
Media Components: Interactions with salts, amino acids, or proteins in the media can form less soluble complexes.[3][4]
-
pH of the Media: The solubility of some compounds is dependent on the pH of the solution.[5]
-
High Final Solvent Concentration: While a solvent like DMSO is necessary to dissolve this compound initially, high final concentrations in the culture media can be toxic to cells and can also contribute to solubility issues.[6]
Troubleshooting Guide
If you are observing precipitation of this compound in your culture media, follow these steps to diagnose and resolve the issue.
Problem: Precipitate Forms Immediately Upon Adding this compound to Culture Media
This is a common issue when diluting a concentrated stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Problem: Media with this compound Appears Clear Initially, but a Precipitate Forms Over Time in the Incubator
This can be due to compound instability or interactions with media components over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation of a high-concentration stock solution is critical for successful experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Diluting this compound into Culture Media
This protocol minimizes the risk of precipitation when preparing your final working concentration.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (with serum, if applicable)
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed media to get a 100 µM solution.
-
Gently mix by pipetting up and down or by gentle vortexing.
-
Then, add the required volume of this 100 µM intermediate solution to your culture vessel.
-
-
Direct Addition with Mixing: For smaller dilutions, add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing the media.[3] This helps to rapidly disperse the compound and avoid localized high concentrations.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the media without this compound.[5]
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Source |
| Synonyms | N-Methyl-4-(phenylmethoxy)-1-piperidineethanamine hydrochloride | [2] |
| Molecular Formula | C₁₅H₂₄N₂O · xHCl | [2] |
| Molecular Weight | 248.36 g/mol (free base) | [2] |
| Form | Powder | [2] |
| Aqueous Solubility | 20 mg/mL in H₂O | [2] |
| Storage Temperature | 2-8°C | [2] |
Table 2: General Solvent and Additive Recommendations
| Solvent/Additive | Typical Starting Concentration in Stock | Max Final Concentration in Media | Notes |
| DMSO | 10-100 mM | < 0.5% (v/v) | Most common solvent for hydrophobic compounds. Can be cytotoxic at higher concentrations.[6][8] |
| Ethanol | 10-100 mM | < 0.5% (v/v) | Alternative to DMSO, but can also be cytotoxic.[6] |
| PEG 400 | Used as a co-solvent with DMSO or water | 1-10% (v/v) | Can improve solubility of some compounds.[9] |
| (2-Hydroxypropyl)-β-cyclodextrin | Varies | 0.5-2% (w/v) | Encapsulates hydrophobic drugs to increase aqueous solubility.[5] |
| Tween® 80 / Polysorbate 80 | Varies | 0.01-1% (v/v) | A non-ionic surfactant that can form micelles to solubilize compounds. May interfere with cell membranes.[6][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway showing inhibition of PRMT4/6 by this compound.
Caption: Recommended experimental workflow for using this compound in cell culture.
References
- 1. PDBe Connect Pages [ebi.ac.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro study of the mesenchymal stem cells‐conditional media role in skin wound healing process: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plantcelltechnology.com [plantcelltechnology.com]
potential off-target effects of MS049
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MS049, a potent and selective dual inhibitor of protein arginine methyltransferases (PRMTs) PRMT4 and PRMT6.[1][2][3] This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor designed as a chemical probe to study the biological functions of protein arginine methyltransferases.[1][2][3] Its primary targets are PRMT4 (also known as CARM1) and PRMT6.[1][2] this compound is a potent and selective dual inhibitor of these two enzymes and is active in cellular assays.[1][2][3]
Q2: What is the recommended negative control for this compound?
A2: The recommended negative control is MS049N (also referred to as compound 46 in some publications).[1][2] MS049N is structurally similar to this compound but is inactive in both biochemical and cellular assays, making it an ideal tool to distinguish on-target from off-target effects.[1][2]
Q3: What are the known off-target effects of this compound?
A3: this compound has been profiled against a broad range of epigenetic and non-epigenetic targets to assess its selectivity. While it is highly selective for PRMT4 and PRMT6, some off-target binding has been observed at higher concentrations. Notably, this compound has shown affinity for the sigma-1 receptor, histamine (B1213489) H3 receptor, and sigma-2 receptor with Kᵢ values of 64 nM, 87 nM, and 574 nM, respectively.[1] It is important to consider these potential off-targets when interpreting experimental results, especially at high concentrations of this compound.
Q4: Has this compound been screened against the human kinome?
A4: The primary publication describing this compound does not report a comprehensive kinome scan. However, it was screened against a panel of 320 kinases at a concentration of 10 µM and showed no significant inhibition of any of the tested kinases. This suggests that this compound is highly selective over the kinome at this concentration.
Q5: Where can I obtain this compound and its negative control?
A5: this compound hydrochloride and its negative control, MS049N, are available from various commercial suppliers, including Sigma-Aldrich.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when using this compound.
Problem 1: Inconsistent IC₅₀ values in biochemical assays.
-
Potential Cause:
-
Sub-optimal enzyme or substrate concentrations: The apparent potency of an inhibitor can be influenced by the concentrations of the enzyme and substrate relative to their Kₘ values.
-
Compound solubility issues: this compound may precipitate in aqueous buffers if the final DMSO concentration is too low.
-
Enzyme instability: PRMT enzymes can lose activity over time, especially with repeated freeze-thaw cycles.
-
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure that the substrate and cofactor (S-adenosylmethionine, SAM) concentrations are at or near their Kₘ values for each enzyme.
-
Verify Compound Solubility: Prepare fresh stock solutions in 100% DMSO. Ensure the final DMSO concentration in the assay is sufficient to maintain solubility (typically ≤1%) and is consistent across all experiments.
-
Use Fresh, Active Enzyme: Aliquot enzyme stocks to minimize freeze-thaw cycles. Confirm enzyme activity with a known potent inhibitor as a positive control.
-
Problem 2: Lack of cellular activity or reduced potency in cell-based assays.
-
Potential Cause:
-
Low cell permeability: The compound may not efficiently cross the cell membrane.
-
Efflux pump activity: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
High protein binding: this compound may bind to serum proteins in the cell culture medium, reducing its free concentration.
-
Cell line-specific differences: The expression levels of PRMT4 and PRMT6, as well as compensatory pathways, can vary between cell lines.
-
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Western blot to measure the levels of known downstream histone marks of PRMT4 (e.g., H3R17me2a) and PRMT6 (e.g., H3R2me2a) to confirm that this compound is engaging its targets within the cell.
-
Vary Incubation Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a cellular effect.
-
Reduce Serum Concentration: If high protein binding is suspected, consider reducing the serum concentration in the culture medium during the treatment period, if compatible with cell health.
-
Use the Negative Control: Always run parallel experiments with the inactive control, MS049N, to ensure that the observed phenotype is due to the inhibition of PRMT4/6 and not an off-target effect.
-
Problem 3: Observing a phenotype with this compound that is not rescued by PRMT4/6 knockdown or knockout.
-
Potential Cause:
-
Off-target effect: The observed phenotype may be due to the inhibition of one of the known off-targets (e.g., sigma-1 receptor) or an as-yet-unidentified off-target.
-
Incomplete knockdown/knockout: The genetic perturbation may not be sufficient to eliminate the activity of the target proteins.
-
-
Troubleshooting Steps:
-
Validate Knockdown/Knockout Efficiency: Confirm the reduction of PRMT4 and PRMT6 protein levels by Western blot.
-
Test Lower Concentrations of this compound: Use the lowest effective concentration of this compound to minimize the likelihood of engaging off-targets.
-
Consider the Known Off-Targets: Investigate whether the observed phenotype is consistent with the modulation of the sigma-1, histamine H3, or sigma-2 receptors. Use specific antagonists for these receptors to see if the this compound-induced phenotype is reversed.
-
Orthogonal Chemical Probe: Use a structurally distinct dual PRMT4/6 inhibitor, if available, to see if it recapitulates the same phenotype.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Protein Arginine Methyltransferases
| Target | IC₅₀ (nM) |
| PRMT4 (CARM1) | 34 ± 10 |
| PRMT6 | 43 ± 7 |
| PRMT1 | >50,000 |
| PRMT3 | >50,000 |
| PRMT5 | >50,000 |
| PRMT7 | >50,000 |
| PRMT8 | >50,000 |
Data from Shen et al., J Med Chem, 2016.
Table 2: Selectivity Profile of this compound against a Panel of Epigenetic and Non-Epigenetic Targets
| Target Class | Number of Targets Tested | Activity |
| Protein Methyltransferases (non-PRMT) | 24 | No significant inhibition at 10 µM |
| Protein Demethylases | 10 | No significant inhibition at 10 µM |
| DNA Methyltransferases | 3 | No significant inhibition at 10 µM |
| Histone Deacetylases | 11 | No significant inhibition at 10 µM |
| Kinases | 320 | No significant inhibition at 10 µM |
| GPCRs, Ion Channels, Transporters | 68 | Binding to Sigma-1 (Kᵢ = 64 nM), Histamine H3 (Kᵢ = 87 nM), and Sigma-2 (Kᵢ = 574 nM) receptors |
Data from Shen et al., J Med Chem, 2016.
Experimental Protocols
1. Biochemical Assay for PRMT4 and PRMT6 Inhibition
This protocol describes a radiometric assay to determine the IC₅₀ of this compound against PRMT4 and PRMT6.
-
Materials:
-
Recombinant human PRMT4 or PRMT6
-
Histone H3 peptide (for PRMT4) or Histone H4 peptide (for PRMT6) as substrate
-
S-[³H-methyl]-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT
-
This compound and MS049N stock solutions in 100% DMSO
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and MS049N in assay buffer containing a final DMSO concentration of 1%.
-
In a 96-well plate, add 10 µL of the diluted compound or vehicle (assay buffer with 1% DMSO).
-
Add 20 µL of a solution containing the PRMT enzyme (final concentration ~10 nM) and the corresponding peptide substrate (at its Kₘ concentration) in assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of [³H]-SAM (at its Kₘ concentration) in assay buffer.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash three times with 10% TCA to remove unincorporated [³H]-SAM.
-
Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
2. Cell-Based Assay for PRMT4/6 Inhibition by Western Blot
This protocol outlines a method to assess the cellular activity of this compound by measuring the levels of specific histone methylation marks.
-
Materials:
-
Cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound and MS049N stock solutions in 100% DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3R17me2a (for PRMT4 activity), anti-H3R2me2a (for PRMT6 activity), anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, MS049N, or vehicle (DMSO) for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of the methylated histone marks to the total histone H3 levels.
-
Visualizations
Caption: this compound inhibits PRMT4 and PRMT6, blocking histone H3 methylation.
Caption: Workflow for assessing this compound activity in vitro and in cells.
Caption: Logic for troubleshooting unexpected results with this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MS049 Toxicity in Primary Cells
Welcome to the technical support center for MS049. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using the dual PRMT4 and PRMT6 inhibitor, this compound, in primary cell cultures while minimizing potential cytotoxicity. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and informative diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and PRMT6.[1][2][3] Its mechanism of action is to block the methyltransferase activity of these enzymes, which are responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[3][4] This inhibition can alter gene expression and impact various cellular processes.[4]
Q2: Is this compound toxic to all cell types?
A2: While this compound has been reported to be non-toxic to some immortalized cell lines like HEK293 at concentrations up to 50-100 µM, its toxicity can be highly cell-type dependent.[1][2][3] Primary cells are generally more sensitive to chemical compounds than immortalized cell lines.[5][6] Therefore, it is crucial to determine the optimal, non-toxic concentration of this compound for each specific primary cell type used in your experiments.
Q3: What are the potential causes of this compound-induced toxicity in primary cells?
A3: Toxicity in primary cells can arise from several factors:
-
On-target effects: Prolonged or high-concentration inhibition of PRMT4 and PRMT6 may disrupt essential cellular processes that are sensitive to the methylation status of their substrates, potentially leading to cell cycle arrest or apoptosis.[5]
-
Off-target effects: Although this compound is selective, at higher concentrations, it might inhibit other proteins, leading to unintended cellular stress.[5][7]
-
Cell-type specific sensitivity: Different primary cells have varying dependencies on PRMT4 and PRMT6 signaling pathways, making some cell types more susceptible to inhibition.[5][6]
-
Solvent toxicity: this compound is typically dissolved in DMSO, which can be toxic to primary cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.1%.[5]
Q4: What are the initial signs of toxicity I should look for in my primary cell cultures?
A4: Common indicators of cytotoxicity include:
-
A significant reduction in cell viability and proliferation.[5]
-
Observable changes in cell morphology, such as rounding, shrinking, or detaching from the culture surface.[5]
-
Increased markers of apoptosis, like elevated active caspase-3 levels.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after this compound treatment. | 1. Concentration too high: The optimal concentration for primary cells is likely much lower than for cell lines.[6] 2. Prolonged exposure: Continuous exposure may lead to cumulative toxicity.[5] 3. Solvent toxicity: The final DMSO concentration may be too high.[5] | 1. Perform a dose-response experiment starting with a low concentration (e.g., 0.1-1 µM) and titrating upwards to find the maximum non-toxic dose. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the shortest effective exposure time. 3. Ensure the final DMSO concentration is below 0.1%. Always include a vehicle-only control (media with the same DMSO concentration). |
| Inconsistent results or high variability between experiments. | 1. Primary cell health and passage number: Primary cells have a limited lifespan and their characteristics can change with each passage.[6] 2. Inconsistent cell density: Plating density can affect cell health and response to treatment.[8] 3. Reagent preparation: Inconsistent dilution of this compound stock solution. | 1. Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Maintain a consistent seeding density across all experiments. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| This compound appears to have no effect on my primary cells. | 1. Sub-optimal concentration: The concentration used may be too low to effectively inhibit PRMT4/6 in your specific cell type. 2. Inactive compound: The compound may have degraded. 3. Cellular resistance: Some primary cell types may be inherently resistant to the effects of PRMT4/6 inhibition. | 1. Gradually increase the concentration of this compound, while carefully monitoring for toxicity. Confirm target engagement by assessing the methylation status of known PRMT4/6 substrates (e.g., H3R2me2a). 2. Use a fresh vial of this compound and verify its activity in a sensitive positive control cell line if available. 3. Consider investigating alternative pathways or inhibitors for your research question in that particular cell type. |
Data Presentation: this compound Cytotoxicity
As of the latest literature review, specific IC50 values for this compound-induced cytotoxicity in a wide range of primary cells are not extensively published. Researchers are strongly encouraged to perform their own dose-response experiments to determine the cytotoxic profile of this compound in their specific primary cell model. The following table serves as a template for recording your experimental data.
| Primary Cell Type | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) | Notes |
| e.g., Primary Human Hepatocytes | 48 | 0 (Vehicle) | 100 | 5 | Healthy, confluent monolayer |
| 1 | 98 | 6 | No morphological changes | ||
| 5 | 92 | 12 | Slight decrease in confluency | ||
| 10 | 75 | 28 | Visible cell rounding and detachment | ||
| 25 | 40 | 65 | Significant cell death | ||
| [Your Cell Type] | |||||
| [Your Cell Type] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is adapted for determining the effect of this compound on the viability of primary cells.[9][10][11][12]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Detecting Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[1][5][7][13][14]
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat primary cells with the desired concentrations of this compound for the chosen duration. Include both untreated and vehicle-treated controls.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization (if adherent) or centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualization of Pathways and Workflows
Caption: Simplified signaling pathway of PRMT4 and PRMT6 inhibition by this compound.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Research progress on PRMTs involved in epigenetic modification and tumour signalling pathway regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel adult cortical neuron processing and screening method illustrates sex- and age-dependent effects of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
MS049 Technical Support Center: Troubleshooting Degradation and Instability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation and instability of MS049 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] Its primary mechanism of action is the inhibition of these enzymes, which play a crucial role in the regulation of gene transcription and other cellular processes by methylating arginine residues on histone and non-histone proteins.
Q2: Are there any known degradation pathways for this compound?
Currently, there is no specific literature detailing the degradation pathways of this compound. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, or photodecomposition under certain experimental conditions. It is crucial to handle and store the compound appropriately to minimize potential degradation.
Q3: How should I properly store and handle this compound to ensure its stability?
To ensure the stability and integrity of this compound, it is recommended to adhere to the following storage and handling guidelines:
-
Storage Conditions: Store this compound as a solid at -20°C or -80°C for long-term stability. For short-term storage, 2-8°C is acceptable. Protect from light and moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment if possible. If stock solutions need to be stored, aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Solvent Selection: Use high-purity, anhydrous solvents for reconstitution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions. Ensure the DMSO is of high quality and stored properly to prevent water absorption.
Troubleshooting Guide: Investigating this compound Instability
If you suspect that this compound is degrading or unstable in your experiments, the following troubleshooting steps can help you identify and mitigate the issue.
Problem 1: Inconsistent or lower-than-expected activity of this compound.
| Possible Cause | Suggested Solution |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound.2. Compare the activity of the new stock solution with the old one in a control experiment.3. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of the stock solution. |
| Instability in assay buffer | 1. Assess the stability of this compound in your specific assay buffer over the time course of your experiment. This can be done by incubating this compound in the buffer for different durations and then testing its activity.2. Analyze the incubated samples by HPLC to look for the appearance of degradation products. |
| Interaction with other reagents | 1. Review the composition of your assay buffer for components that might react with this compound (e.g., strong nucleophiles, oxidizing or reducing agents).2. If possible, test the compatibility of this compound with individual components of your buffer system. |
Problem 2: Appearance of unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).
| Possible Cause | Suggested Solution |
| Hydrolysis | 1. Investigate the effect of pH on this compound stability. Run stability studies in buffers with different pH values that are relevant to your experimental conditions.2. Minimize the exposure of this compound solutions to water and use anhydrous solvents for stock preparation. |
| Oxidation | 1. Protect this compound from air and light. Consider degassing your solvents and running experiments under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation.2. Avoid using reagents that can generate reactive oxygen species. |
| Photodegradation | 1. Conduct experiments in low-light conditions or use amber-colored tubes and plates to protect this compound from light exposure.2. Compare the stability of this compound in solutions kept in the dark versus those exposed to light. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Test Buffers: Prepare a series of buffers with different pH values (e.g., pH 5, 7.4, and 9).
-
Incubation: Dilute the this compound stock solution to a final concentration of 100 µM in each test buffer. Incubate the solutions at relevant temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, take an aliquot of the sample and analyze it by a stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Data Evaluation: Monitor the peak area of the parent this compound peak over time. A decrease in the peak area and the appearance of new peaks would indicate degradation.
Quantitative Data Summary: Hypothetical Stability of this compound in Aqueous Buffers at 37°C
| Time (hours) | % Remaining this compound (pH 5.0) | % Remaining this compound (pH 7.4) | % Remaining this compound (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 99 | 95 |
| 4 | 95 | 98 | 90 |
| 8 | 90 | 96 | 82 |
| 24 | 75 | 92 | 65 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizing Experimental Workflow and Signaling Pathways
Workflow for Investigating this compound Instability
Caption: A flowchart outlining the troubleshooting steps for investigating and resolving potential this compound instability in experiments.
Signaling Pathway of PRMT4/6 Inhibition by this compound
Caption: The inhibitory effect of this compound on PRMT4 and PRMT6, leading to reduced arginine methylation and altered gene transcription.
References
Technical Support Center: Optimizing MS049 Incubation Time for Maximum Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS049, a potent and selective dual inhibitor of PRMT4 and PRMT6.[1][2][3][4] This guide focuses on optimizing incubation time to achieve maximal inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-active small molecule that dually inhibits the enzymatic activity of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6.[1][2][3] Its mechanism of action involves inhibiting the methyltransferase activity of these enzymes, which play a crucial role in transcriptional regulation by methylating arginine residues on histones and other proteins.[2][5] Specifically, this compound has been shown to reduce the levels of asymmetrically dimethylated Histone H3 at arginine 2 (H3R2me2a) and Mediator complex subunit 12 (Med12-Rme2a) in cellular assays.[1][2]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the assay type:
| Assay Type | Target | Reported IC50 | Cell Line | Incubation Time |
| Biochemical | PRMT4 | 34 ± 10 nM | - | - |
| Biochemical | PRMT6 | 43 ± 7 nM | - | - |
| Cellular (H3R2me2a) | PRMT6 | 0.97 ± 0.05 µM | HEK293 | 20 hours |
| Cellular (Med12-Rme2a) | PRMT4 | 1.4 ± 0.1 µM | HEK293 | 72 hours |
Data compiled from multiple sources.[1][2][3][4]
Q3: How do I determine the optimal incubation time for this compound in my specific cell line?
A3: The optimal incubation time for achieving maximum inhibition with this compound is cell-line and endpoint-dependent. A time-course experiment is the most effective method to determine this empirically. You should treat your cells with a fixed, effective concentration of this compound (based on a prior dose-response experiment) and assess your target of interest at various time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal time will be the point at which you observe the maximal desired effect with minimal cytotoxicity.
Troubleshooting Guide
Issue 1: I am not observing the expected level of inhibition after this compound treatment.
-
Possible Cause 1: Suboptimal Incubation Time. The incubation time may be too short for this compound to exert its maximal effect. As shown in the data above, different cellular readouts can require different incubation periods. For instance, significant inhibition of Med12 methylation was observed at 72 hours.[1][2]
-
Troubleshooting Step: Perform a time-course experiment as described in FAQ #3 to identify the optimal incubation duration for your specific assay and cell line.
-
-
Possible Cause 2: Inhibitor Concentration is Too Low. The concentration of this compound may be insufficient to effectively inhibit PRMT4/6 in your cellular context.
-
Troubleshooting Step: Conduct a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a broad range of concentrations (e.g., 0.1 to 10 µM) and a fixed, longer incubation time (e.g., 48 or 72 hours).
-
-
Possible Cause 3: Cell Line Specific Factors. Different cell lines may have varying levels of PRMT4/6 expression, different membrane permeability to the compound, or distinct metabolic rates, all of which can influence the effectiveness of this compound.
-
Troubleshooting Step: Confirm the expression of PRMT4 and PRMT6 in your cell line of interest via western blot or qPCR.
-
Issue 2: I am observing high levels of cytotoxicity in my experiments.
-
Possible Cause 1: Incubation Time is Too Long. While this compound is reported to be non-toxic to HEK293 cells, prolonged exposure at high concentrations could lead to off-target effects and cytotoxicity in other cell lines.[1][2]
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) in parallel with your inhibition experiment to assess the cytotoxic effects of this compound over your chosen time course. Shorten the incubation time if significant cell death is observed.
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations or with very long incubation times, small molecule inhibitors can sometimes engage unintended targets, leading to toxicity.[6][7]
-
Troubleshooting Step: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider including a negative control compound, such as MS049N, which is inactive in biochemical and cellular assays, to confirm that the observed phenotype is due to on-target inhibition.[4]
-
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the incubation time that results in maximum inhibition of a specific PRMT4/6 substrate methylation without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Antibodies for western blotting (e.g., anti-H3R2me2a, anti-Med12-Rme2a, anti-total H3, anti-total Med12, and a loading control)
-
Reagents for cell viability assay (e.g., MTT)
Methodology:
-
Cell Seeding: Seed your cells in multiple plates at a density that will ensure they do not become over-confluent during the longest time point.
-
Treatment: After allowing the cells to adhere overnight, treat them with a predetermined effective concentration of this compound and a vehicle control.
-
Incubation: Incubate the plates for varying durations (e.g., 6, 12, 24, 48, 72 hours).
-
Sample Collection: At each time point, harvest one set of plates for protein analysis and another for a cell viability assay.
-
Protein Analysis (Western Blot):
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and western blotting to detect the levels of your methylated substrate of interest and the total protein as a loading control.
-
-
Cell Viability Assay: Follow a standard protocol for your chosen viability assay (e.g., MTT).
-
Data Analysis: Quantify the western blot bands and normalize the methylated protein levels to the total protein levels. Plot the percentage of inhibition and cell viability against the incubation time to determine the optimal duration.
Protocol 2: Washout Experiment to Assess Reversibility and Duration of Inhibition
Objective: To determine if the inhibitory effect of this compound is reversible and how long the inhibition persists after the compound is removed. This is particularly useful for distinguishing between reversible and potentially covalent or very slow-off-rate inhibitors.
Materials:
-
Same as Protocol 1
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and a vehicle control as described above for a predetermined optimal incubation time (e.g., 24 hours).
-
Washout:
-
For the "washout" group, aspirate the media containing this compound.
-
Wash the cells gently with warm, sterile PBS three times to remove any unbound compound.
-
Add fresh, drug-free complete culture medium.
-
-
Recovery Incubation: Incubate the "washout" plates for various recovery time points (e.g., 0, 6, 12, 24 hours post-washout).
-
Sample Collection and Analysis: At each recovery time point, harvest the cells and analyze the methylation status of your target protein by western blot as described in Protocol 1.
-
Data Analysis: Compare the levels of substrate methylation in the "washout" group to the "no washout" (continuous exposure) and vehicle control groups to assess the duration of the inhibitory effect.
Visualizations
Caption: this compound inhibits PRMT4/6, preventing substrate methylation and altering gene transcription.
Caption: Workflow for determining the optimal this compound incubation time.
Caption: Troubleshooting logic for addressing suboptimal this compound-mediated inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: MS049 Chemical Probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered when using the MS049 chemical probe. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1] It is a valuable tool for studying the biological functions of these enzymes. A structurally similar but inactive compound, MS049N, is available as a negative control for experiments.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use or at -80°C for long-term storage. To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q4: How can I be sure that the observed phenotype is due to the inhibition of PRMT4/6?
To confirm that the observed effects are on-target, it is crucial to include proper controls in your experiments. The use of the inactive negative control compound, MS049N, is highly recommended.[1] If the phenotype is observed with this compound but not with MS049N at the same concentration, it provides strong evidence for on-target activity. Additionally, employing a structurally different inhibitor of PRMT4/6 or using genetic approaches like siRNA or CRISPR to knock down PRMT4 or PRMT6 can further validate the findings.
Troubleshooting Guide
Inconsistent IC50 Values
Variability in the half-maximal inhibitory concentration (IC50) is a common challenge in cell-based assays. The following table outlines potential causes and recommended troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Compound Integrity | Ensure Proper Dissolution: Visually inspect the stock solution for any precipitate before each use. Gentle warming and vortexing can aid dissolution. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation. Use Fresh Dilutions: Prepare fresh working dilutions of this compound in culture medium for each experiment. Do not store the compound in aqueous solutions for extended periods. |
| Assay Conditions | Consistent Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Standardize Seeding Density: Ensure a homogenous cell suspension before plating and use a consistent seeding density for every experiment. Over-confluent or sparse cultures can respond differently to treatment. Media and Serum Consistency: Use the same type and lot of cell culture medium and fetal bovine serum (FBS) for all related experiments. Different batches of FBS can have varying levels of growth factors that may influence cell proliferation and drug sensitivity. |
| Data Analysis | Consistent Data Processing: Use a standardized method for data analysis, including background correction and normalization. Ensure that the curve fitting algorithm is appropriate for your dose-response data. |
Unexpected Cellular Phenotype or Toxicity
Observing a phenotype that is not consistent with the known functions of PRMT4 and PRMT6, or significant cell toxicity at concentrations close to the on-target IC50, may indicate off-target effects.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Perform Dose-Response Analysis: A clear correlation between the concentration of this compound and the observed phenotype suggests on-target activity. Off-target effects are more likely to appear at higher concentrations. Use the lowest effective concentration to minimize this risk. Use the Negative Control: Compare the phenotype induced by this compound with that of the inactive control, MS049N.[1] Orthogonal Approaches: Use a structurally unrelated inhibitor of PRMT4/6 or genetic knockdown (siRNA/CRISPR) of the target proteins to see if the same phenotype is produced. |
| Cell Line Specific Sensitivity | Test in Multiple Cell Lines: The cellular context can influence the response to a chemical probe. Testing this compound in different cell lines can help determine if the observed phenotype is general or cell-type specific. |
| Compound Stability in Media | Limit Incubation Time: If you suspect the compound is unstable in your cell culture medium over long incubation periods, consider shorter treatment times or replenishing the medium with fresh compound during the experiment. |
Data Summary
The following tables summarize the key quantitative data for the this compound chemical probe based on the primary publication.[1]
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| PRMT4 | 890 ± 140 |
| PRMT6 | 170 ± 39 |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| Inhibition of H3R17me2a | MDA-MB-231 | 1.9 ± 0.2 |
| Inhibition of H4R3me2a | MDA-MB-231 | 2.5 ± 0.3 |
Experimental Protocols
A detailed experimental protocol for assessing the cellular activity of this compound by Western blot is provided below. This protocol is adapted from the original publication characterizing this compound.[1]
Protocol: Cellular Target Engagement Assay via Western Blot
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the negative control MS049N in fresh cell culture medium. The final DMSO concentration should not exceed 0.5%. Aspirate the old medium from the cells and add the medium containing the compounds. Incubate for the desired time (e.g., 48-72 hours).
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate histones using an acid extraction method or a commercial kit.
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the specific methylation mark (e.g., H3R17me2a or H4R3me2a) and a loading control (e.g., total Histone H3 or H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the methylation mark signal to the corresponding loading control signal. Plot the normalized signal against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound on PRMT4/6.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Confirming MS049 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of MS049, a potent dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a cell-active small molecule that selectively inhibits two protein arginine methyltransferases, PRMT4 and PRMT6.[1][2][3] These enzymes play a crucial role in epigenetic regulation by catalyzing the methylation of arginine residues on histone and non-histone proteins.
Q2: How does this compound binding to its targets lead to a measurable downstream effect?
This compound is a noncompetitive inhibitor with respect to both the cofactor S-adenosylmethionine (SAM) and the peptide substrate.[3] By inhibiting the catalytic activity of PRMT4 and PRMT6, this compound treatment leads to a reduction in the levels of specific arginine methylation marks. A key downstream marker of this compound activity is the reduction of asymmetric dimethylation of Histone H3 at arginine 2 (H3R2me2a).[2][4]
Q3: What are the recommended methods to confirm this compound target engagement in cells?
We recommend three orthogonal methods to robustly confirm this compound target engagement in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): To demonstrate direct physical binding of this compound to PRMT4 and PRMT6.
-
NanoBRET™ Target Engagement Assay: To quantify the intracellular affinity and occupancy of this compound for its targets in live cells.
-
Western Blotting: To measure the downstream pharmacological effect of this compound by quantifying the reduction in H3R2me2a levels.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of this compound and the general experimental workflow for confirming target engagement.
References
MS049 Western Blot Technical Support: Troubleshooting High Background
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in their MS049 Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of high background in a Western blot?
High background in Western blotting typically presents in two main ways: a uniform, dark haze across the entire membrane, or the appearance of multiple non-specific bands.[1] A uniform background often points to issues with the blocking step or antibody concentrations, while non-specific bands may indicate problems with the sample itself or the specificity of the antibodies.[1]
Q2: My entire blot is dark. What is the most likely cause?
A uniformly high background is often due to insufficient blocking of the membrane, allowing antibodies to bind non-specifically across the blot.[1][2] Other common causes include excessively high concentrations of the primary or secondary antibody, and inadequate washing steps.[1]
Q3: I see many bands on my blot in addition to my protein of interest. What could be the reason?
The presence of multiple, non-specific bands can be caused by several factors. The primary antibody may be cross-reacting with other proteins in the lysate, or the secondary antibody may be binding non-specifically.[2] Sample degradation can also lead to the appearance of extra bands.[2] Additionally, using too high a concentration of the primary antibody can result in it binding to proteins with lower affinity.
Q4: Can the type of membrane I use affect the background?
Yes, the choice of membrane can influence the level of background. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can be more prone to background than nitrocellulose membranes.[1] If you consistently experience high background with PVDF, consider switching to nitrocellulose.[1] It is also crucial to never let the membrane dry out during the entire process, as this will cause irreversible and non-specific antibody binding.[1][3]
Q5: How can I be sure my secondary antibody is not the cause of the high background?
To determine if the secondary antibody is contributing to the background, you should run a control experiment where the primary antibody incubation step is omitted.[2] If you still observe a high background or non-specific bands with only the secondary antibody, it indicates that the secondary antibody is binding non-specifically. In this case, you may need to try a different secondary antibody or use a pre-adsorbed secondary antibody to reduce cross-reactivity.[2]
Troubleshooting Guides
Issue: Uniformly High Background
If you are experiencing a consistently dark background across your entire blot, follow these troubleshooting steps:
-
Optimize the Blocking Step:
-
Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[1] If you are using one, try switching to the other. For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[1][2]
-
Concentration and Incubation Time: Increase the concentration of your blocking agent (e.g., from 3-5% to 7%).[2][3] You can also increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the temperature.[3][4]
-
-
Titrate Your Antibodies:
-
Primary and Secondary Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a frequent cause of high background.[1] It is essential to perform a dilution series (titration) to determine the optimal concentration that provides a strong specific signal with minimal background.[1]
-
-
Improve Washing Steps:
-
Increase Wash Duration and Volume: Insufficient washing will not adequately remove unbound antibodies.[1] Increase the number and duration of your washes (e.g., from three 5-minute washes to four or five 10-15 minute washes).[1]
-
Add Detergent: Including a mild detergent like Tween-20 (typically at 0.05-0.1%) in your wash buffer is standard practice to help reduce non-specific binding.[1]
-
Issue: Non-Specific Bands
If your blot shows multiple bands in addition to the expected band for your target protein, consider the following:
-
Sample Preparation:
-
Prevent Degradation: Ensure you prepare fresh lysates for each experiment and always include protease inhibitors (and phosphatase inhibitors for phosphorylated targets) in your lysis buffer.[2] Keep samples on ice and heat them immediately after adding sample buffer.[2]
-
Load Less Protein: Too much protein loaded in the gel lane can lead to non-specific antibody binding. Try titrating down the amount of protein you load.
-
-
Antibody Specificity and Incubation:
-
Primary Antibody Dilution: A high concentration of the primary antibody can lead to off-target binding. Dilute your primary antibody further.
-
Secondary Antibody Control: As mentioned in the FAQs, perform a secondary antibody-only control to check for non-specific binding.[2]
-
Incubation Temperature: Try incubating the blot with your primary antibody at 4°C overnight, which can sometimes reduce non-specific interactions compared to shorter incubations at room temperature.
-
-
Washing and Blocking:
-
Stringency of Washes: Increase the stringency of your washes by increasing the duration, number of washes, or the detergent concentration in your wash buffer.
-
Blocking in Antibody Diluent: Include the blocking agent in the buffer used to dilute your primary antibody.[2]
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Blocking Agent Concentration | 3-5% non-fat dry milk or BSA in TBST or PBST.[5] | Can be increased to 7% if background persists.[2] Use BSA for phospho-proteins.[1] |
| Blocking Time | 1-2 hours at room temperature or overnight at 4°C.[4] | Longer incubation can improve blocking efficiency.[3] |
| Primary Antibody Dilution | Titrate to find optimal concentration (e.g., 1:250, 1:500, 1:1000, 1:2000).[6][7] | Start with the manufacturer's recommended dilution range. |
| Secondary Antibody Dilution | Titrate to find optimal concentration (e.g., 1:2,500 to 1:20,000).[7] | Higher dilutions often reduce background. |
| Wash Buffer Detergent | 0.05% - 0.1% Tween-20 in TBS or PBS.[4][5] | Helps to reduce non-specific binding.[1] |
| Wash Steps | 3-5 washes of 5-15 minutes each.[1][4] | Increase number and duration for high background.[1] |
Experimental Protocol: Standard Western Blot with Low Background Practices
This protocol incorporates best practices to minimize background signal.
-
Sample Preparation:
-
Prepare fresh cell or tissue lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load samples into the wells of a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[3]
-
Perform the transfer according to the manufacturer's instructions for your transfer system.
-
-
Blocking:
-
After transfer, immediately place the membrane in blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times with wash buffer (TBST) for 10-15 minutes each time with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film. If using film, start with a short exposure time to minimize background.[1]
-
Visual Guides
Caption: Troubleshooting workflow for high background in Western blots.
Caption: Key steps in the Western blot workflow where high background can be introduced.
Caption: Relationship between common causes of high background and their solutions.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
MS049 showing unexpected phenotypic effects
Welcome to the technical support center for MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypic effects and providing guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that competitively targets the active sites of PRMT4 and PRMT6, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone protein substrates. By inhibiting these enzymes, this compound can modulate gene expression and other cellular processes.
Q2: We are observing a decrease in cell proliferation, but at a much lower concentration than the reported IC50 for PRMT4/6 inhibition. Could this be an off-target effect?
While this compound is highly selective for PRMT4 and PRMT6, off-target effects can occur, particularly at higher concentrations. However, potent on-target effects can also manifest at lower concentrations depending on the cell line's specific dependencies on PRMT4/6 activity. It is also possible that the observed phenotype is a result of inhibiting the intended targets, which may have previously unknown roles in other cellular processes.[1] To investigate this, we recommend performing a thorough dose-response analysis and confirming on-target engagement in your specific cellular model.
Q3: Our cells treated with this compound are showing signs of senescence, which was unexpected. What could be the cause?
This is a plausible on-target effect. PRMT6 is known to repress the expression of tumor suppressor genes like p21, a key regulator of cell cycle arrest and senescence. Inhibition of PRMT6 by this compound can, therefore, lead to the upregulation of p21, resulting in a senescent phenotype. We recommend verifying the expression levels of key senescence markers to confirm this hypothesis.
Q4: Can this compound be used in animal models?
While this compound has been shown to be cell-active, its pharmacokinetic and pharmacodynamic properties in vivo have not been extensively characterized in publicly available literature. We recommend conducting preliminary tolerability and pharmacokinetic studies before initiating large-scale in vivo efficacy experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
Observed Effect: A significant decrease in cell viability is observed at concentrations where minimal effects on PRMT4/6 activity are expected.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Off-Target Toxicity | 1. Perform a Kinase Profile Screen: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[2][3] 2. Test a Structurally Unrelated PRMT4/6 Inhibitor: Compare the cytotoxic effects with another selective PRMT4/6 inhibitor with a different chemical scaffold.[1][4] 3. Use a Target Knockout/Knockdown Cell Line: Assess the cytotoxicity of this compound in a cell line where PRMT4 and/or PRMT6 have been genetically depleted. If cytotoxicity persists, it is likely an off-target effect. | To determine if the observed cytotoxicity is due to interactions with unintended molecular targets. |
| Cell Line-Specific Sensitivity | 1. Assess Basal PRMT4/6 Expression: Quantify the endogenous levels of PRMT4 and PRMT6 in your cell line. 2. Test a Panel of Cell Lines: Compare the cytotoxic effects of this compound across multiple cell lines with varying levels of PRMT4/6 expression.[3] | Some cell lines may have a stronger dependence on PRMT4/6 for survival, making them more sensitive to inhibition. |
| Compound Instability or Impurity | 1. Verify Compound Integrity: Confirm the identity and purity of your this compound stock using techniques like LC-MS and NMR.[1] 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock for each experiment. | Degradation of the compound or the presence of cytotoxic impurities can lead to unexpected results. |
Issue 2: Lack of Expected Phenotype
Observed Effect: No significant change in the expected phenotype (e.g., altered gene expression, decreased proliferation) is observed after treatment with this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Insufficient On-Target Engagement | 1. Confirm Target Engagement with CETSA: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to PRMT4 and PRMT6 in your cells.[1][5] 2. Western Blot for Histone Marks: Measure the levels of specific histone methylation marks downstream of PRMT4 (e.g., H3R17me2a) and PRMT6 (e.g., H3R2me2a) to confirm functional inhibition. | To ensure that the compound is reaching its intended targets and inhibiting their enzymatic activity within the cellular environment. |
| Cellular Resistance Mechanisms | 1. Assess Efflux Pump Activity: Investigate if your cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein) that may be exporting this compound. 2. Consider Redundant Pathways: Explore if redundant cellular pathways compensate for the inhibition of PRMT4 and PRMT6 in your model system. | Cells can develop resistance to inhibitors through various mechanisms, including increased drug efflux or the activation of compensatory signaling pathways. |
| Suboptimal Experimental Conditions | 1. Optimize Treatment Duration and Concentration: Perform a time-course and dose-response experiment to identify the optimal conditions for observing the desired phenotype. 2. Check Cell Culture Conditions: Ensure that cell density, passage number, and media composition are consistent across experiments. | The cellular response to an inhibitor can be highly dependent on the specific experimental parameters. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is for determining the dose-dependent effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the various concentrations of this compound and incubate for the desired duration (e.g., 72-96 hours).
-
Add the MTS/MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Protocol 2: Western Blot for On-Target Engagement
This protocol is to assess the inhibition of PRMT4/6 methyltransferase activity in cells by measuring the methylation status of their histone substrates.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies (anti-H3R17me2a for PRMT4, anti-H3R2me2a for PRMT6, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane for total Histone H3 as a loading control.[7]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of this compound to PRMT4 and PRMT6 in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Western blotting equipment
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the aliquots at a range of temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction by centrifugation.
-
Analyze the amount of soluble PRMT4 and PRMT6 in the supernatant by Western blot.
-
A shift in the melting curve in the presence of this compound indicates target engagement.[5]
Visualizations
References
Technical Support Center: Improving the Potency of MS049 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the potency and reliability of MS049 in cellular assays. This compound is a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6)[1][2][3][4][5]. This guide offers detailed methodologies and solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
A1: this compound is a dual inhibitor of PRMT4 (also known as CARM1) and PRMT6[1][2][3][4][5]. It demonstrates high potency and selectivity for these two enzymes over other PRMTs and protein methyltransferases[2][3].
Q2: What are the expected cellular effects of this compound treatment?
A2: Successful treatment with this compound should lead to a reduction in the asymmetric dimethylation of known PRMT4 and PRMT6 substrates. Key biomarkers to monitor are the decreased methylation of Histone H3 at Arginine 2 (H3R2me2a), a substrate of PRMT6, and Mediator Complex Subunit 12 (Med12me2a), a substrate of PRMT4[1][4]. Inhibition of these enzymes can lead to cell cycle arrest, senescence, and inhibition of tumor growth in sensitive cell lines[6][7][8][9].
Q3: My this compound is not showing the expected potency in my cellular assay. What are the initial troubleshooting steps?
A3: When observing lower than expected potency, it is crucial to systematically evaluate several factors. Begin by verifying the optimal concentration and incubation time for your specific cell line, as these can vary. It is also important to confirm the stability and solubility of this compound in your cell culture medium. Finally, assessing the baseline expression levels of PRMT4 and PRMT6 in your chosen cell line is recommended, as low expression may result in a less pronounced phenotype.
Q4: How can I be sure the observed effects are due to on-target inhibition of PRMT4 and PRMT6?
A4: To confirm on-target activity, it is recommended to include a negative control compound, such as MS049N, which is structurally similar to this compound but inactive against PRMT4 and PRMT6[2]. Additionally, performing a rescue experiment by overexpressing PRMT4 or PRMT6 could demonstrate that the observed phenotype is specifically due to their inhibition. Monitoring the reduction of specific methylation marks like H3R2me2a and Med12me2a by Western blot is a direct measure of target engagement[1][4].
Troubleshooting Guides
Problem 1: Suboptimal Inhibition of Target Methylation Marks (H3R2me2a or Med12me2a)
This is a common issue that can arise from several factors related to the experimental setup and the compound itself.
| Possible Cause | Troubleshooting Steps |
| Inadequate Concentration or Incubation Time | Optimize the concentration of this compound and the treatment duration. Perform a dose-response experiment (e.g., 0.1 to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. For HEK293 cells, an IC50 of 0.97 µM for H3R2me2a reduction and 1.4 µM for Med12me2a reduction have been reported with 20 and 72 hours of treatment, respectively[1][4]. |
| Low Target Expression | Verify the protein expression levels of PRMT4 and PRMT6 in your cell line using Western blot or qPCR. Cell lines with low endogenous expression of these enzymes may exhibit a weaker response. |
| Poor Compound Stability or Solubility | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Test the stability of this compound in your specific cell culture medium over the duration of your experiment[10][11][12][13]. Visually inspect for any precipitation after dilution in the medium. |
| Cellular Efflux | Some cell lines express high levels of efflux pumps that can actively remove small molecule inhibitors, reducing their intracellular concentration and thus their potency[14][15][16]. Consider using efflux pump inhibitors as a control experiment to assess this possibility. |
Problem 2: High Cellular Toxicity or Off-Target Effects
While this compound is reported to be non-toxic to HEK293 cells, high concentrations or cell-line-specific sensitivities can lead to toxicity[1][4].
| Possible Cause | Troubleshooting Steps |
| Excessive Concentration | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations at or below the cytotoxic threshold for your functional assays. |
| Off-Target Activity | Although this compound is highly selective, off-target effects can occur at high concentrations[17]. Use the lowest effective concentration determined from your dose-response experiments. Compare the phenotype to that observed with other structurally different PRMT4/6 inhibitors or with siRNA-mediated knockdown of PRMT4 and PRMT6. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle control in all experiments. |
Problem 3: Inconsistent Results Between Experiments
Reproducibility is key in cellular assays. Inconsistent results often stem from variability in experimental conditions.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Maintain consistent cell passage numbers, as cellular characteristics can change over time. Ensure uniform cell seeding density across all wells and experiments. Variations in serum concentration in the culture medium can also influence cellular responses. |
| Compound Handling | Minimize freeze-thaw cycles of this compound stock solutions by preparing single-use aliquots. Confirm the purity and integrity of your compound batch if you suspect variability. |
| Assay Readout | Ensure consistent incubation times for all steps of your assay, including reagent additions and final measurements. Calibrate and maintain instruments used for readouts to minimize technical variability. |
Experimental Protocols
Protocol 1: Western Blot for H3R2me2a and Med12me2a
This protocol allows for the assessment of this compound's on-target activity in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3R2me2a, anti-Med12me2a, anti-total Histone H3, anti-total Med12, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the methylated protein levels to the total protein levels or the loading control.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound
| Target | Assay Type | IC50 | Cell Line | Incubation Time | Reference |
| PRMT4 | Biochemical | 34 nM | - | - | [1][2][5] |
| PRMT6 | Biochemical | 43 nM | - | - | [1][2][5] |
| H3R2me2a | Cellular (Western Blot) | 0.97 µM | HEK293 | 20 hours | [1][4][5] |
| Med12me2a | Cellular (Western Blot) | 1.4 µM | HEK293 | 72 hours | [1][4] |
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for low this compound potency.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. The arginine methyltransferase PRMT6 regulates cell proliferation and senescence through transcriptional repression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibiotic efflux mechanisms [facm.ucl.ac.be]
- 15. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
MS049 Experimental Technical Support Center
Welcome to the technical support center for your MS049 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound, a potent and selective dual inhibitor of protein arginine methyltransferase 4 (PRMT4) and PRMT6.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that potently and selectively inhibits the enzymatic activity of PRMT4 and PRMT6.[1][2] Its mechanism of action is to block the methylation of arginine residues on substrate proteins, a post-translational modification that plays a crucial role in various cellular processes. Specifically, this compound has been shown to reduce Med12me2a and H3R2me2a levels in HEK293 cells.[2]
Q2: What is the recommended concentration of this compound for cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, a good starting point for cell-based assays is a concentration range of 0.1 to 10 µM. It has been demonstrated to reduce H3R2me2a levels in HEK293 cells with an IC50 value of 0.97 µM.[2] Always perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: Is there a negative control available for this compound?
A3: Yes, a negative control compound, MS049N, is available.[1] It is structurally similar to this compound but lacks significant inhibitory activity against PRMT4 and PRMT6. Using MS049N alongside this compound is crucial to ensure that the observed effects are due to the inhibition of the target enzymes and not off-target effects or compound-specific artifacts. You can request the negative control from the Structural Genomics Consortium (SGC).[1][2]
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to desiccate the compound at room temperature. Once dissolved in DMSO to create a stock solution, it should be stored at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No or weak effect of this compound in my cell-based assay.
This is a common issue that can arise from several factors. The following table outlines potential causes and recommended solutions.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Confirm Identity and Purity: Ensure you are using the correct compound and check the purity of your this compound stock. - Proper Storage: Verify that the compound has been stored correctly to prevent degradation. |
| Suboptimal Concentration | - Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Poor Cell Permeability | - Incubation Time: Increase the incubation time to allow for sufficient uptake of the compound. - Permeabilization (for specific assays): For certain biochemical assays on fixed cells, a gentle permeabilization step might be necessary. |
| Cell Line Insensitivity | - Target Expression: Confirm that your cell line expresses PRMT4 and PRMT6 at sufficient levels. - Redundant Pathways: Consider the possibility of compensatory mechanisms or redundant pathways in your chosen cell line that might mask the effect of PRMT4/6 inhibition. |
| Assay-Specific Issues | - Antibody Validation: If using antibodies to detect methylation marks, ensure they are specific and validated for the application. - Positive Controls: Include a positive control that is known to be affected by PRMT4/6 activity. |
Issue 2: High background or inconsistent results.
High background and variability can obscure the true effect of your compound.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Solubility Check: Visually inspect your media containing this compound for any signs of precipitation. - Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and consistent across all wells. A high concentration of DMSO can be toxic to cells. |
| Inconsistent Cell Seeding | - Accurate Cell Counting: Use a reliable method for cell counting to ensure consistent cell numbers in each well. - Homogeneous Cell Suspension: Ensure your cell suspension is well-mixed before seeding to avoid clumps. |
| Edge Effects in Plates | - Plate Hydration: To minimize evaporation from the outer wells of a microplate, fill them with sterile media or PBS without cells and do not use them for experimental data points. |
| Contamination | - Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Experimental Protocols
Protocol 1: Western Blotting for Histone Methylation Marks
This protocol outlines the steps to assess the effect of this compound on the levels of specific histone arginine methylation marks.
-
Cell Culture and Treatment:
-
Seed your cells of interest in a 6-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations (and MS049N as a negative control) for the desired duration (e.g., 24-72 hours). Include a vehicle control (DMSO).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells and extract histones using a commercial kit or a standard acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate equal amounts of histone extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H3R2me2a). Also, probe a separate blot with an antibody against a total histone (e.g., anti-H3) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the methylation mark signal to the total histone signal.
-
Visualizations
References
MS049 precipitation in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling MS049, a potent and selective dual inhibitor of PRMT4 and PRMT6. Here you will find troubleshooting advice and frequently asked questions to address common challenges, particularly concerning its solubility in aqueous buffers.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during experimental setup can lead to inaccurate results. This guide provides a systematic approach to diagnose and resolve such issues.
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A troubleshooting flowchart for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: Precipitation of small molecules like this compound in aqueous solutions is a common issue that can be influenced by several factors:
-
pH of the buffer: The solubility of compounds with ionizable groups can be highly pH-dependent.
-
Buffer composition: Certain salts or additives in a buffer can interact with the compound, reducing its solubility. For example, phosphate (B84403) buffers have been known to cause precipitation of some small molecules.[1]
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific aqueous buffer.
-
Temperature: A decrease in temperature can lead to a decrease in solubility, causing a compound to precipitate out of solution.[1]
-
Ionic strength: The overall ionic strength of the buffer can also play a role in the solubility of a compound.[1]
Q2: What is the best way to prepare a working solution of this compound in an aqueous buffer?
A2: To minimize precipitation when preparing a working solution, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1] Then, dilute this stock solution into your aqueous buffer. When diluting, add the stock solution to the buffer while vortexing or stirring to ensure rapid and even mixing.[1] This helps to avoid localized high concentrations of the compound that can lead to precipitation.[1] The final concentration of the organic solvent in the working solution should be kept low (typically below 1%) to avoid any potential effects on the experimental system.[1]
Q3: Can I use common buffers like PBS or Tris for my experiments with this compound?
A3: While PBS and Tris are common buffers, their compatibility with this compound should be experimentally verified. Phosphate in PBS can sometimes cause precipitation of compounds.[1] It is advisable to test the solubility of this compound in your chosen buffer at the desired final concentration and temperature before proceeding with your main experiments.
Q4: What should I do if I still observe precipitation after following the recommended dilution method?
A4: If precipitation persists, you can try the following:
-
Lower the final concentration: Your desired concentration might be above the solubility limit of this compound in that specific buffer.
-
Adjust the buffer pH: If the chemical properties of this compound suggest it has ionizable groups, adjusting the pH may improve solubility.
-
Use a co-solvent: For challenging compounds, adding a small percentage of a co-solvent like PEG300 or glycerol (B35011) to the final aqueous solution can improve solubility.[2]
This compound Solubility in Common Buffers (Illustrative Data)
Disclaimer: The following table provides illustrative data as specific experimental values for this compound solubility were not found in the initial search. Researchers should determine the solubility of this compound for their specific experimental conditions.
| Buffer System | pH | Maximum Soluble Concentration (µM) with <1% DMSO | Observations |
| 50 mM Tris-HCl, 150 mM NaCl | 7.5 | 100 | Clear solution |
| 50 mM HEPES, 150 mM NaCl | 7.4 | 75 | Slight precipitation observed above 80 µM |
| 1x Phosphate-Buffered Saline (PBS) | 7.4 | 50 | Precipitation observed at concentrations > 50 µM |
| 50 mM Sodium Acetate, 150 mM NaCl | 5.0 | 150 | Higher solubility in acidic buffer |
Experimental Protocols
Protocol for Determining this compound Solubility in a Selected Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of this compound in your buffer of choice.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Selected aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, prepare a 10 mM stock solution. Ensure the this compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[2]
-
Serially dilute the this compound stock solution into the aqueous buffer. In separate microcentrifuge tubes, add the appropriate volume of the aqueous buffer. Then, add a small volume of the this compound DMSO stock to achieve a range of final concentrations (e.g., 200 µM, 150 µM, 100 µM, 75 µM, 50 µM, 25 µM). Ensure the final DMSO concentration remains constant and low (e.g., 1%).
-
Mix and incubate. Immediately after adding the DMSO stock, vortex each tube thoroughly for 30 seconds. Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow the solution to equilibrate.[3]
-
Observe for precipitation. After incubation, visually inspect each tube for any signs of precipitation (cloudiness or visible particles).
-
(Optional) Quantify the soluble fraction. To get a more quantitative measure, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any undissolved compound.[3] Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs to determine the concentration of the soluble compound.
Signaling Pathway Considerations
Precipitation of this compound will lead to a lower effective concentration in your assay, which can significantly impact its ability to inhibit its targets, PRMT4 and PRMT6. This, in turn, will affect the downstream signaling pathways regulated by these enzymes.
Impact of this compound Precipitation on PRMT-Mediated Signaling
Caption: Effect of this compound solubility on its inhibitory activity.
References
controlling for non-specific binding of MS049
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the chemical probe MS049. The information is tailored for researchers, scientists, and drug development professionals to address common issues, particularly concerning the control of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6).[1] It was developed as a chemical probe to facilitate the study of the biological functions and therapeutic potential of these enzymes.[1]
Q2: What is the recommended negative control for this compound?
The recommended negative control is MS049N.[1] This compound is a close chemical analog of this compound that is inactive against PRMT4 and PRMT6 in biochemical and cellular assays, making it suitable for confirming that an observed phenotype is due to the inhibition of the target proteins.[1]
Q3: Why is controlling for non-specific binding important when using this compound?
Q4: At what concentration should I use this compound in my cellular experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the lowest concentration that elicits the desired on-target effect. This will minimize the risk of off-target binding, which is more likely to occur at higher concentrations.
Q5: How can I confirm that this compound is engaging its target in my cellular model?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a cellular environment.[3] This technique is based on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.[3] A shift in the melting curve of the target protein in the presence of this compound provides strong evidence of direct binding.[3]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.
-
Possible Cause: The observed phenotype may not be a direct result of on-target PRMT4/6 inhibition or could be influenced by experimental variability.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Perform a CETSA to confirm that this compound is binding to PRMT4 and/or PRMT6 in your specific cell line and experimental conditions.
-
Use the Negative Control: Compare the phenotype observed with this compound to that of the inactive control, MS049N. A phenotype that is only present with this compound treatment is more likely to be on-target.
-
Perform a Dose-Response Analysis: A clear correlation between the concentration of this compound and the observed phenotype suggests on-target activity.
-
Consider a Rescue Experiment: If possible, overexpress a drug-resistant mutant of the target protein to see if the phenotype is reversed.
-
Issue 2: High levels of cytotoxicity observed in control cell lines.
-
Possible Cause: While this compound is designed to be selective, high concentrations may lead to off-target effects and cytotoxicity. Other potential causes include issues with the compound's integrity or specific sensitivities of the cell line used.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and integrity of your this compound stock.
-
Lower the Concentration: Use the lowest effective concentration of this compound as determined by a dose-response curve.
-
Use the Negative Control: Compare the cytotoxicity of this compound with that of MS049N. If both are equally cytotoxic, the effect is likely off-target.
-
Consider Cell Line Specific Sensitivities: Some cell lines may have unique, uncharacterized sensitivities. If the issue persists, consider using a different control cell line.
-
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound against PRMTs
| Target | IC50 (nM) | Assay Type |
| PRMT4 | 29 | Biochemical Assay |
| PRMT6 | 46 | Biochemical Assay |
| PRMT1 | >50,000 | Biochemical Assay |
| PRMT3 | >50,000 | Biochemical Assay |
| PRMT5 | >50,000 | Biochemical Assay |
| PRMT7 | >50,000 | Biochemical Assay |
| PRMT8 | >50,000 | Biochemical Assay |
Data extracted from Shen et al., J Med Chem, 2016.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (µM) |
| Cellular H3R17me2a Inhibition (PRMT4) | 293T | 1.8 |
| Cellular H3R2me2a Inhibition (PRMT6) | U2OS | 0.9 |
Data extracted from Shen et al., J Med Chem, 2016.[1]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol describes the use of CETSA to confirm the intracellular target engagement of this compound with its intended targets, PRMT4 and PRMT6.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C to 60°C) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blot analysis using primary antibodies against PRMT4 and PRMT6.
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble PRMT4/6 against the temperature for both the vehicle- and this compound-treated samples to generate melt curves. A shift in the melt curve for the this compound-treated sample indicates target engagement.
-
Protocol 2: In Vitro Competition Binding Assay
This assay can be used to determine the binding affinity of this compound for PRMT4 or PRMT6 by measuring its ability to compete with a known fluorescently labeled ligand.
Methodology:
-
Prepare Reagents:
-
Recombinant human PRMT4 or PRMT6.
-
A fluorescently labeled ligand known to bind to the active site of the target PRMT.
-
A serial dilution of this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5% glycerol, 0.01% Tween-20).
-
-
Assay Procedure:
-
In a microplate, add the target PRMT enzyme and the fluorescently labeled ligand at a fixed concentration.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or other suitable fluorescence-based signal using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of the this compound concentration.
-
Fit the data to a suitable competition binding model to determine the IC50 value of this compound.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Caption: this compound inhibits PRMT4 and PRMT6, preventing methylation and altering gene expression.
Caption: Workflow for confirming this compound target engagement using the Cellular Thermal Shift Assay.
Caption: A logical approach to differentiating on-target from off-target effects of this compound.
References
best practices for handling and storing MS049
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferases 4 and 6 (PRMT4 and PRMT6).[1] This guide includes troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-active small molecule inhibitor that potently and selectively targets PRMT4 (also known as CARM1) and PRMT6.[1] Its primary mechanism of action is the inhibition of the methyltransferase activity of these enzymes, which play a crucial role in epigenetic regulation and signal transduction. By inhibiting PRMT4 and PRMT6, this compound can reduce the asymmetric dimethylation of arginine residues on histone and non-histone protein substrates, thereby modulating gene expression and cellular processes.
Q2: What is MS049N and when should I use it?
A2: MS049N is the inactive diastereomer of this compound and serves as a crucial negative control in your experiments. It is structurally very similar to this compound but does not inhibit PRMT4 and PRMT6. Using MS049N alongside this compound allows you to distinguish the specific effects of PRMT4/6 inhibition from any potential off-target or non-specific effects of the chemical scaffold. All phenotypic changes observed with this compound but not with MS049N can be more confidently attributed to the inhibition of PRMT4 and PRMT6.
Q3: What are the recommended concentrations of this compound for cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, a good starting point for most cell-based assays is a concentration range of 1 µM to 10 µM. For initial dose-response experiments, a broader range, such as 0.1 µM to 50 µM, can be used to determine the EC50 for your specific cellular phenotype. It is always recommended to perform a dose-response curve to identify the most appropriate concentration for your experimental system.
Q4: What is the recommended incubation time for this compound in cell culture?
A4: The optimal incubation time will depend on the specific biological question and the turnover rate of the protein methylation mark you are investigating. For observing effects on histone methylation, incubation times of 48 to 96 hours are often necessary to allow for sufficient histone turnover and detection of changes. For more rapid signaling events, shorter incubation times may be sufficient. A time-course experiment is recommended to determine the ideal duration for your experiment.
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
| Preparation | Storage Condition | Recommended Duration | Notes |
| Solid (Powder) | 2-8°C | Up to 1 year | Store in a dry, dark place. |
| -20°C | Up to 2 years | For long-term storage, keep in a desiccator. | |
| Stock Solution in DMSO | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for longer-term storage of solutions. | |
| Aqueous Solution | 4°C | Not Recommended | Prone to hydrolysis. Prepare fresh for each experiment. |
Best Practices for Solution Preparation:
-
Solvent Selection: For cell-based assays, sterile, anhydrous DMSO is the recommended solvent for preparing stock solutions. For in vitro biochemical assays, aqueous buffers may be used, but solutions should be prepared fresh and used immediately.
-
Stock Concentration: A stock concentration of 10 mM in DMSO is recommended. This allows for easy dilution into cell culture media without introducing a high concentration of DMSO that could be toxic to cells.
-
Dissolving the Compound: To dissolve this compound, bring the vial to room temperature before opening to prevent condensation. Add the appropriate volume of DMSO and vortex thoroughly. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquoting: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storing at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect of this compound on target methylation. | Compound degradation: Improper storage or handling. | 1. Use a fresh aliquot of this compound stock solution.2. Confirm the age and storage conditions of your stock solution.3. Prepare a fresh stock solution from solid compound. |
| Insufficient incubation time: The protein or histone mark of interest has a slow turnover rate. | 1. Increase the incubation time (e.g., from 48h to 72h or 96h).2. Perform a time-course experiment to determine the optimal incubation period. | |
| Sub-optimal concentration: The concentration of this compound is too low for the specific cell line. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Increase the concentration of this compound in your experiment. | |
| High background or non-specific effects observed. | Off-target effects of the compound. | 1. Include the negative control, MS049N, in your experiment at the same concentration as this compound.2. Lower the concentration of this compound to a range where target-specific effects are observed without significant off-target toxicity. |
| Solvent (DMSO) toxicity. | 1. Ensure the final concentration of DMSO in your cell culture medium is below 0.5% (v/v), and ideally below 0.1%.2. Include a vehicle control (DMSO alone) in your experiment. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | 1. Ensure consistent cell passage number, confluency, and seeding density between experiments.2. Standardize all incubation times and reagent concentrations. |
| Repeated freeze-thaw cycles of stock solution. | 1. Always use a fresh aliquot of the this compound stock solution for each experiment. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Methylation
This protocol describes the treatment of cells with this compound and subsequent analysis of global histone H3 arginine 2 asymmetric dimethylation (H3R2me2a), a known mark deposited by PRMT6.
Materials:
-
This compound and MS049N
-
Cell line of interest (e.g., HEK293T)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with this compound or MS049N at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3R2me2a and anti-total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the H3R2me2a signal to the total Histone H3 signal.
Signaling Pathways
This compound inhibits PRMT4 and PRMT6, which are involved in various cellular signaling pathways, primarily through the methylation of histone and non-histone proteins. This can lead to changes in gene expression that affect cell proliferation, differentiation, and survival.
References
Validation & Comparative
Validating MS049 Activity with its Negative Control MS049N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical probe MS049 and its inactive analog, MS049N, to facilitate the validation of its on-target activity against Protein Arginine Methyltransferases (PRMTs) 4 and 6. Experimental data, detailed protocols, and visual workflows are presented to guide researchers in effectively utilizing these tools for their studies.
Introduction to this compound and MS049N
This compound is a potent, selective, and cell-active dual inhibitor of PRMT4 (also known as CARM1) and PRMT6.[1] It serves as a valuable chemical probe for elucidating the biological functions of these enzymes. To ensure that the observed biological effects of this compound are due to the specific inhibition of PRMT4 and PRMT6, it is crucial to use its structurally similar but biologically inactive negative control, MS049N.[1] This guide outlines the necessary experiments to validate the differential activity of this compound and MS049N.
Comparative Activity Data
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of this compound and its negative control, MS049N.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | PRMT4 | 34 |
| PRMT6 | 43 | |
| MS049N | PRMT4 | > 50,000 |
| PRMT6 | > 50,000 |
Data from Shen et al., J Med Chem, 2016.[1]
Table 2: Cellular Inhibitory Activity in HEK293 Cells
| Compound | Cellular Marker | IC50 (µM) |
| This compound | Med12me2a (PRMT4 target) | 1.4 |
| H3R2me2a (PRMT6 target) | 0.97 | |
| MS049N | Med12me2a (PRMT4 target) | Inactive |
| H3R2me2a (PRMT6 target) | Inactive |
Data from Shen et al., J Med Chem, 2016.[1]
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
In Vitro PRMT4 and PRMT6 Biochemical Assay
This protocol outlines a radiometric assay to determine the IC50 values of this compound and MS049N against PRMT4 and PRMT6.
Materials:
-
Recombinant human PRMT4 and PRMT6 enzymes
-
Peptide substrates (e.g., histone H3 peptide for PRMT4, histone H4 peptide for PRMT6)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound and MS049N
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and MS049N in assay buffer.
-
In a microplate, add the recombinant PRMT enzyme, peptide substrate, and either this compound, MS049N, or vehicle control (e.g., DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Cellular Western Blot Assay for Histone Methylation
This protocol describes the use of Western blotting to assess the effect of this compound and MS049N on the methylation of endogenous PRMT4 and PRMT6 substrates in cells.
Materials:
-
HEK293T cells
-
This compound and MS049N
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3R2me2a, anti-MED12me2a, anti-Histone H3 (loading control), anti-MED12 (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293T cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or MS049N for 24-48 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the respective loading controls to determine the dose-dependent effect of the compounds on substrate methylation.
Mandatory Visualizations
Signaling Pathway of PRMT4 and PRMT6 Inhibition
Caption: Inhibition of PRMT4 and PRMT6 by this compound.
Experimental Workflow for Cellular Validation
References
A Researcher's Guide to PRMT Inhibitors: A Comparative Analysis of MS049
In the landscape of epigenetic research and drug development, Protein Arginine Methyltransferases (PRMTs) have emerged as critical targets. These enzymes play a pivotal role in a myriad of cellular processes, including transcriptional regulation, DNA repair, and signal transduction.[1] Dysregulation of PRMT activity is frequently implicated in various diseases, most notably cancer, making the development of specific inhibitors a key focus for therapeutic intervention.[2][3]
This guide provides a comparative overview of MS049, a potent and selective dual inhibitor of PRMT4 and PRMT6, against other notable PRMT inhibitors.[4][5] We will delve into quantitative biochemical and cellular data, outline detailed experimental protocols, and visualize the complex signaling pathways involved to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of PRMT Inhibitors
The efficacy and selectivity of a PRMT inhibitor are paramount. The following tables summarize the biochemical potency and cellular activity of this compound in comparison to a selection of other well-characterized PRMT inhibitors.
Table 1: Biochemical Inhibitory Activity (IC50) of Selected PRMT Inhibitors
| Inhibitor | Type | Target(s) | PRMT1 (nM) | PRMT3 (nM) | PRMT4 (nM) | PRMT5 (nM) | PRMT6 (nM) | PRMT8 (nM) | Reference(s) |
| This compound | Type I | PRMT4/6 | >10,000 | >10,000 | 34 | >10,000 | 43 | >1,000 | [4][5][6] |
| MS023 | Pan-Type I | PRMT1/3/4/6/8 | 30 | 119 | 83 | - | 4 | 5 | [3][7] |
| II757 | Pan-PRMT | All | 16 | 555 | 5 | 26 | 12 | 114 | [8] |
| AMI-1 | Pan-PRMT | Broad | 8,800-137,000 | - | 74,000 | - | - | - | [7] |
| EPZ015666 | Type II | PRMT5 | - | - | - | 30 | - | - | [9] |
Data presented as IC50 values (nM). "-" indicates data not available. IC50 values represent the concentration of inhibitor required to reduce enzymatic activity by 50%.
Table 2: Cellular Activity of Selected PRMT Inhibitors
| Inhibitor | Cell Line | Assay | Cellular Target/Effect | IC50 / EC50 (µM) | Reference(s) |
| This compound | HEK293 | Western Blot | H3R2me2a Reduction | 0.97 | [5][10] |
| This compound | HEK293 | Western Blot | Med12-Rme2a Reduction | 1.4 | [5][10] |
| CMP5 | ATL cell lines | Cell Viability | Inhibition of Proliferation | 3.98 - 21.65 | [11] |
| HLCL61 | ATL cell lines | Cell Viability | Inhibition of Proliferation | 3.09 - 7.58 | [11] |
Cellular IC50/EC50 values represent the concentration of inhibitor required to achieve 50% of the maximal effect in a cell-based assay.
Experimental Protocols
Reproducibility and clear understanding of experimental outcomes hinge on detailed methodologies. Below are protocols for the key assays used to characterize PRMT inhibitors like this compound.
1. Biochemical PRMT Enzymatic Assay (Radiometric)
This assay quantifies the enzymatic activity of a specific PRMT and the potency of an inhibitor by measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate.
-
Principle: The assay measures the incorporation of [³H] from ³H-SAM onto a biotinylated peptide or protein substrate by the PRMT enzyme. The reaction is stopped, and the biotinylated substrate is captured on a streptavidin-coated plate, allowing unincorporated ³H-SAM to be washed away. The radioactivity of the captured, methylated substrate is then measured by liquid scintillation counting.
-
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT4, PRMT6).
-
Biotinylated substrate peptide (e.g., Histone H3 or H4 peptide).
-
³H-SAM (cofactor).
-
Test inhibitor (e.g., this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT).
-
Streptavidin-coated microplates.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the wells of a microplate, add the PRMT enzyme, the biotinylated substrate peptide, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding an excess of cold, non-radioactive SAM.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow for substrate capture.
-
Wash the plate multiple times to remove unbound ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactive signal using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Target Engagement Assay (Western Blot)
This assay determines an inhibitor's ability to modulate the methylation of a specific endogenous substrate within a cellular context.
-
Principle: Cells are treated with the inhibitor for a specific duration. Subsequently, cells are lysed, and total protein is extracted. Western blotting is then used to detect the levels of a specific arginine methylation mark (e.g., asymmetric dimethylarginine on Histone H3 Arginine 2, H3R2me2a, a PRMT6 substrate) using a modification-specific antibody. A loading control (e.g., total Histone H3 or GAPDH) is used for normalization.
-
Materials:
-
Cell line (e.g., HEK293).
-
Test inhibitor (e.g., this compound).
-
Cell lysis buffer.
-
Primary antibodies: anti-H3R2me2a, anti-Total H3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test inhibitor for a desired time period (e.g., 24-72 hours).
-
Wash cells with PBS and lyse them to extract total cellular protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the methylation mark overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize the methylation mark signal to the loading control.
-
Determine the cellular IC50 value, representing the concentration of inhibitor required to reduce the specific methylation mark by 50%.
-
Visualizing Pathways and Processes
Mechanism of Action & Signaling
This compound selectively inhibits PRMT4 (also known as CARM1) and PRMT6, both of which are Type I PRMTs that catalyze the formation of asymmetric dimethylarginine (aDMA) on their substrates.[4] These enzymes are crucial transcriptional co-regulators. For instance, PRMT4 can methylate histones and co-activators to enhance gene expression mediated by nuclear receptors like the estrogen receptor (ERα).[4] PRMT6 can methylate Histone H3 at arginine 2 (H3R2), a mark generally associated with transcriptional repression.[5] By inhibiting these enzymes, this compound can modulate the expression of genes involved in cell cycle progression and tumor suppression.
Experimental Workflow for Inhibitor Characterization
The discovery and validation of a new PRMT inhibitor follow a structured workflow, progressing from initial screening to detailed cellular characterization. This process ensures that potent and selective compounds are identified.
References
- 1. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 3. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to PRMT Inhibitors: MS049 vs. SGC707
In the landscape of epigenetic research, small molecule inhibitors of protein arginine methyltransferases (PRMTs) are invaluable tools for dissecting the roles of these enzymes in health and disease. This guide provides a detailed comparison of two widely used PRMT inhibitors, MS049 and SGC707, for researchers, scientists, and drug development professionals. We present a side-by-side analysis of their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used for their characterization.
At a Glance: Key Differences
| Feature | This compound | SGC707 |
| Primary Target(s) | PRMT4 and PRMT6 | PRMT3 |
| Mechanism of Action | Not explicitly stated | Allosteric |
| Biochemical Potency | IC50 = 34 nM (PRMT4), 43 nM (PRMT6) | IC50 = 31 nM |
| Cellular Potency | IC50 = 0.97 µM (H3R2me2a), 1.4 µM (Med12-Rme2a) | IC50 = 225 nM (H4R3me2a) |
| Negative Control Available | MS049N | Yes |
Biochemical and Cellular Activity
This compound is a potent dual inhibitor of PRMT4 and PRMT6, with IC50 values of 34 nM and 43 nM, respectively.[1][2][3] In cellular assays, it effectively reduces the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a) and the mediator complex subunit 12 (Med12-Rme2a) with IC50 values of 0.97 µM and 1.4 µM in HEK293 cells, respectively.[2][3]
SGC707 is a highly potent and selective allosteric inhibitor of PRMT3, with a biochemical IC50 of 31 nM and a dissociation constant (Kd) of 53 nM.[4][5][6] In cellular contexts, SGC707 demonstrates target engagement by stabilizing PRMT3 in HEK293 and A549 cells, with EC50 values of 1.3 µM and 1.6 µM, respectively.[4][5] It effectively inhibits the catalytic activity of PRMT3 in cells, leading to a reduction in the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) with an IC50 of 225 nM.[4] SGC707 is also bioavailable and has been shown to be suitable for animal studies.[4][7]
Quantitative Data Summary
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (µM) | Cellular Target Engagement (EC50, µM) |
| This compound | PRMT4 | 34[1][2] | 0.97 (H3R2me2a)[2][3] | Not Reported |
| PRMT6 | 43[1][2] | 1.4 (Med12-Rme2a)[3] | ||
| SGC707 | PRMT3 | 31[4][5] | 0.225 (H4R3me2a)[4] | 1.3 (HEK293), 1.6 (A549)[4][5] |
Selectivity Profile
A critical aspect of a chemical probe is its selectivity. Both this compound and SGC707 exhibit high selectivity for their respective targets.
This compound is highly selective for PRMT4 and PRMT6 over other PRMTs. It shows greater than 300-fold selectivity against PRMT1 and PRMT3, and over 30-fold selectivity against PRMT8.[8][9] It does not inhibit type II (PRMT5, PRMT9) or type III (PRMT7) PRMTs, nor does it show significant activity against a broad panel of other epigenetic modifiers and non-epigenetic targets.[1][2]
SGC707 demonstrates outstanding selectivity, showing no significant inhibition against 31 other methyltransferases and over 250 non-epigenetic targets, including kinases, G protein-coupled receptors (GPCRs), and ion channels, at concentrations up to 20 µM.[4][7][10] This high degree of selectivity makes it an excellent tool for specifically probing the function of PRMT3.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound and SGC707.
Biochemical Enzymatic Inhibition Assay (SGC707)
A radioactivity-based scintillation proximity assay (SPA) is utilized to determine the in vitro inhibitory activity of SGC707 against PRMT3.[5]
-
Principle: The assay measures the transfer of a tritiated methyl group from S-(5'-adenosyl)-L-methionine ([³H]-SAM) to a biotinylated histone peptide substrate.
-
Reaction Mixture: The typical reaction includes 20 nM PRMT3, 0.3 µM biotinylated H4 peptide (residues 1-24), and 28 µM SAM (a mix of [³H]-SAM and cold SAM) in a buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM DTT, and 0.01% Tween-20.[5]
-
Procedure:
-
The inhibitor is titrated in the reaction mixture.
-
The reaction is allowed to proceed.
-
The reaction mixture is transferred to a streptavidin-coated microplate, allowing the biotinylated peptide to bind.
-
The plate is read on a scintillation counter to quantify the incorporated radioactivity.[5]
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Target Engagement Assay (SGC707 - InCELL Hunter™)
This assay measures the ability of SGC707 to bind to and stabilize PRMT3 within cells.[4][11]
-
Principle: The assay utilizes a PRMT3 protein fragment fused to a small fragment of β-galactosidase (enzyme donor). This fusion protein is co-expressed with a larger, inactive β-galactosidase fragment (enzyme acceptor). Compound binding to the PRMT3 fragment stabilizes it, promoting its complementation with the acceptor fragment to form an active β-galactosidase enzyme, which then hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Lines: HEK293 and A549 cells are commonly used.[4]
-
Procedure:
-
Cells expressing the assay components are plated.
-
Cells are treated with varying concentrations of the inhibitor.
-
After incubation, the detection reagent is added.
-
The chemiluminescent signal is measured.
-
-
Data Analysis: EC50 values are calculated from the dose-response curve of the luminescent signal.
Western Blot Analysis for Cellular Methylation Marks
Western blotting is a standard technique used to assess the ability of both this compound and SGC707 to inhibit PRMT activity in cells by detecting changes in the methylation status of their respective substrates.
-
Principle: This method quantifies the levels of specific methylated proteins in cell lysates using antibodies that recognize the methylated arginine residues.
-
Procedure:
-
Cells (e.g., HEK293) are treated with the inhibitor for a specified time (e.g., 20-72 hours).[3][4]
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the methylated mark of interest (e.g., anti-H3R2me2a for this compound, anti-H4R3me2a for SGC707) and loading controls (e.g., anti-total Histone H3/H4).
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The signal is visualized and quantified using a chemiluminescence detection system.
-
-
Data Analysis: The intensity of the band corresponding to the methylated protein is normalized to the loading control and compared across different inhibitor concentrations to determine the IC50.
Signaling Pathway Context
PRMTs regulate a wide array of cellular processes through the methylation of histone and non-histone proteins. The specific targets of this compound and SGC707 place them in distinct signaling contexts.
-
This compound (PRMT4/6 Inhibition): PRMT4 (also known as CARM1) and PRMT6 are involved in transcriptional regulation. They methylate histones (e.g., H3R2, H3R17, H3R26) and other transcriptional coactivators, generally leading to transcriptional activation. Inhibition by this compound would be expected to block these activating marks and downstream gene expression programs.
-
SGC707 (PRMT3 Inhibition): PRMT3 is primarily a cytoplasmic enzyme, and its best-characterized substrate is the ribosomal protein S2 (RPS2). Methylation of RPS2 by PRMT3 is important for ribosome biogenesis. Therefore, inhibition by SGC707 could impact protein translation. PRMT3 has also been implicated in other cellular processes, including the regulation of gene expression through indirect mechanisms.
Conclusion
This compound and SGC707 are both potent and selective PRMT inhibitors, but they target different members of the PRMT family, making them suitable for distinct research applications. This compound is a valuable tool for studying the roles of PRMT4 and PRMT6 in transcriptional regulation, while SGC707 is the probe of choice for investigating the functions of PRMT3, particularly in ribosome biogenesis. The availability of a negative control for this compound further enhances its utility as a chemical probe. Researchers should carefully consider the specific PRMT they wish to investigate when selecting between these two inhibitors.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent, Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 3 (PRMT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. This compound | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 10. SGC 707 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 11. 2024.sci-hub.red [2024.sci-hub.red]
Orthogonal Methods for Validating MS049 Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal methods to validate the experimental results obtained using MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6. The validation of inhibitor activity through distinct methodologies is crucial for confirming on-target effects and ensuring the reliability of research findings. This document outlines biochemical, cellular, and genetic approaches, complete with experimental data and detailed protocols, to corroborate the effects of this compound.
Introduction to this compound
This compound is a cell-active chemical probe that potently inhibits both PRMT4 (also known as CARM1) and PRMT6. These enzymes play a critical role in gene regulation by methylating arginine residues on histone and non-histone proteins. Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer, making them important targets for therapeutic development. This compound provides a valuable tool for studying the biological functions of these enzymes. To ensure that the observed biological effects of this compound are specifically due to the inhibition of PRMT4 and PRMT6, it is essential to employ orthogonal validation methods.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the quantitative data for this compound's inhibitory activity from biochemical and cellular assays, providing a baseline for comparison with orthogonal methods.
Table 1: Biochemical Potency of this compound
| Target | This compound IC50 (nM) | Negative Control (MS049N) IC50 |
| PRMT4 | 34 | >50,000 |
| PRMT6 | 43 | >50,000 |
| PRMT1 | >10,000 | Not specified |
| PRMT3 | >10,000 | Not specified |
| PRMT5 | >50,000 | Not specified |
| PRMT7 | >50,000 | Not specified |
| PRMT8 | >1,000 | Not specified |
Data compiled from Shen et al., J Med Chem, 2016.
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Marker | This compound IC50 (µM) | Description |
| H3R2me2a | 0.97 | Asymmetric dimethylation of Histone H3 at Arginine 2, a direct target of PRMT6. |
| Med12-Rme2a | 1.4 | Asymmetric dimethylation of MED12, a substrate of PRMT4. |
Data compiled from MedchemExpress product datasheet and Shen et al., J Med Chem, 2016.
Orthogonal Validation Strategies
To validate that the cellular effects of this compound are a direct consequence of PRMT4 and PRMT6 inhibition, two primary orthogonal approaches are recommended:
-
Cellular Western Blot Analysis: This method directly measures the change in methylation of specific PRMT4 and PRMT6 substrates within the cell upon treatment with this compound. A significant reduction in the methylation mark corroborates the inhibitor's on-target activity.
-
Genetic Knockdown (siRNA/shRNA): Temporarily reducing the expression of PRMT4 and/or PRMT6 using RNA interference should phenocopy the effects of this compound treatment. Comparing the results of chemical inhibition to genetic knockdown provides strong evidence for target specificity.
Experimental
Genetic Knockdown of PRMT4/6: A Comparative Guide to Confirming MS049 Phenotype
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic knockdown techniques (siRNA and CRISPR-Cas9) with the pharmacological inhibition of PRMT4 and PRMT6 by the chemical probe MS049. The objective is to offer a framework for designing experiments to validate that the observed phenotype of this compound is a direct result of its on-target activity against PRMT4 and PRMT6.
Introduction: The Importance of On-Target Validation
This compound is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6, with IC50 values of 34 nM and 43 nM, respectively[1]. It has been shown to reduce cellular levels of asymmetric dimethylarginine marks, such as H3R2me2a[1]. While this compound is a valuable tool for studying the functions of PRMT4 and PRMT6, it is crucial to confirm that its observed biological effects are due to the inhibition of these intended targets and not due to off-target activities. Genetic knockdown using siRNA or CRISPR-Cas9 provides a powerful orthogonal approach to validate the on-target phenotype of this compound.
Comparative Overview: Chemical Inhibition vs. Genetic Knockdown
| Feature | Chemical Inhibition (this compound) | Genetic Knockdown (siRNA) | Genetic Knockdown (CRISPR-Cas9) |
| Mechanism of Action | Reversible or irreversible binding to the enzyme's active site, inhibiting its catalytic activity. | Post-transcriptional gene silencing by targeting mRNA for degradation. | Permanent gene disruption at the DNA level, leading to a loss of protein expression. |
| Speed of Onset | Rapid, often within hours of treatment. | Slower onset, typically requiring 24-72 hours for protein depletion. | Can be slower, as it requires transcription and translation of Cas9 and gRNA, followed by indel formation and protein turnover. |
| Duration of Effect | Transient and dependent on compound washout and cellular metabolism. | Transient, typically lasting 3-7 days, depending on cell division rate. | Permanent and heritable in the cell lineage. |
| Specificity | Can have off-target effects on other proteins. This compound is reported to be highly selective over other PRMTs[1]. | Can have off-target effects due to partial complementarity to other mRNAs. Using multiple siRNAs targeting different regions of the same gene is recommended to mitigate this[2]. | Can have off-target effects due to the gRNA binding to similar genomic sequences. Careful gRNA design and off-target analysis are crucial[3][4][5]. |
| Dose-Dependence | Effects are typically dose-dependent, allowing for titration of inhibition. | Knockdown efficiency can be dose-dependent, but a saturation point is often reached. | Generally considered an "on/off" system, though efficiency can be modulated. |
| Compensation | Acute inhibition may not allow for compensatory mechanisms to be activated. | Cells may adapt to the long-term absence of the protein by upregulating compensatory pathways[6]. | Similar to siRNA, long-term knockout can lead to cellular adaptation and compensation[6]. |
Phenotypic Comparison: this compound vs. PRMT4/6 Knockdown
A direct comparison in clear cell renal cell carcinoma (ccRCC) models found that, similar to individual CRISPR-mediated knockouts of PRMT4 and PRMT6, this compound did not significantly inhibit cell proliferation[7]. This contrasts with the effects of a pan-type I PRMT inhibitor, MS023, and PRMT1 knockdown, which both strongly suppressed proliferation, highlighting the specific and distinct roles of PRMT family members[7].
The following table summarizes expected and reported phenotypes based on available literature. Direct comparative studies in the same cell line are limited, and thus this table integrates data from multiple sources.
| Phenotypic Readout | This compound Treatment | PRMT4 Knockdown | PRMT6 Knockdown |
| Cell Proliferation | No significant effect in some cancer cell lines (e.g., ccRCC)[7]. | Inhibition of proliferation in hepatocellular carcinoma cells[8]. | Proliferation defects, G1-phase arrest, and induction of senescence[9]. |
| Cell Cycle | Not extensively reported. | Can lead to cell cycle arrest. | G2 checkpoint accumulation[9]. |
| Gene Expression | Alters expression of PRMT4/6 target genes. | Upregulation of miR-223[1]. | Upregulation of p21 and p27[9]. |
| Histone Methylation | Reduction of H3R2me2a[1]. | Does not directly affect H3R2me2a. | Reduction of global H3R2me2a levels[10]. |
| Cell Differentiation | Not extensively reported. | Induces myeloid differentiation of HSPCs and AML cell lines[1]. | Enhances erythropoiesis[11]. |
Experimental Workflow & Protocols
To validate the this compound phenotype, a parallel experimental design is recommended, where the effects of the chemical inhibitor are compared side-by-side with genetic knockdown in the same cellular context.
Figure 1. A generalized experimental workflow for comparing the phenotypes of this compound and genetic knockdown of PRMT4/6.
Protocol: siRNA-Mediated Knockdown of PRMT4/6
This protocol provides a general guideline for transiently knocking down PRMT4 or PRMT6 using siRNA. Optimization of siRNA concentration and transfection conditions is crucial for each cell line.
Materials:
-
Validated siRNAs targeting human PRMT4 and PRMT6 (at least two independent siRNAs per target)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium appropriate for your cell line
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 10-50 nM of siRNA (final concentration) in 100 µL of Opti-MEM™ I Medium. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.
-
-
Phenotypic Analysis:
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis (by flow cytometry after propidium (B1200493) iodide staining), and gene expression analysis of downstream targets (by RT-qPCR or RNA-seq).
-
Protocol: CRISPR-Cas9-Mediated Knockout of PRMT4/6
This protocol outlines the generation of stable PRMT4 or PRMT6 knockout cell lines. This is a more involved process requiring clonal selection and validation.
Materials:
-
pSpCas9(BB)-2A-GFP (PX458) or similar all-in-one CRISPR plasmid
-
Validated gRNA sequences targeting human PRMT4 and PRMT6
-
Control gRNA (non-targeting)
-
Lipofectamine™ 3000 Transfection Reagent or similar
-
Cell culture medium
-
96-well plates for single-cell cloning
-
Fluorescence-Activated Cell Sorter (FACS) or limiting dilution supplies
Validated gRNA Sequences:
-
PRMT6: GAAAAGAAAGCTTGAGTCGG[12]
Procedure:
-
gRNA Cloning: Clone the validated gRNA sequences into the CRISPR plasmid according to the manufacturer's protocol.
-
Transfection:
-
Seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
Transfect the cells with the gRNA-containing CRISPR plasmid using Lipofectamine™ 3000, following the manufacturer's instructions.
-
-
Enrichment of Transfected Cells:
-
24-48 hours post-transfection, enrich for GFP-positive cells using FACS.
-
-
Single-Cell Cloning:
-
Sort single GFP-positive cells into individual wells of a 96-well plate containing conditioned medium.
-
Allow single cells to grow into colonies.
-
-
Screening and Validation of Knockout Clones:
-
Expand the individual clones.
-
Extract genomic DNA and perform Sanger sequencing of the target locus to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of PRMT4 or PRMT6 protein expression by Western blotting.
-
-
Phenotypic Analysis:
-
Once knockout clones are validated, perform the same phenotypic analyses as described for the siRNA experiments (cell viability, cell cycle, gene expression).
-
Protocol: this compound Treatment and Analysis
Materials:
-
This compound
-
MS049N (inactive control)
-
DMSO (vehicle control)
-
Cell culture medium
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells at a density appropriate for the planned downstream assay.
-
Compound Treatment:
-
Prepare a stock solution of this compound and MS049N in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 - 10 µM) to determine the optimal dose for the desired effect.
-
Include vehicle control (DMSO) and inactive control (MS049N) at the same final concentration as the highest this compound dose.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Phenotypic and Molecular Analysis:
-
Perform cell viability, cell cycle, and gene expression analyses as described above.
-
To confirm target engagement, perform Western blotting for histone marks known to be affected by PRMT4/6, such as H3R2me2a. A detailed protocol for histone extraction and Western blotting can be found in various resources[8][13][14][15].
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling context and the logical framework for comparing chemical inhibition and genetic knockdown.
Figure 2. A simplified diagram of the signaling pathways involving PRMT4 and PRMT6.
Figure 3. A logical diagram illustrating the different points of intervention for this compound, siRNA, and CRISPR in the pathway from gene to phenotype.
Off-Target Considerations
A critical aspect of this comparative analysis is understanding the potential off-target effects of each modality.
-
This compound: While reported to be highly selective against other PRMTs, a comprehensive and unbiased proteome-wide or genome-wide off-target analysis has not been extensively published. Techniques like chemical proteomics could be employed for a more in-depth assessment.
-
siRNA: Off-target effects are a known concern and are often mediated by the "seed" region of the siRNA, which can have miRNA-like activity on unintended transcripts[2][16][17][18][19]. RNA-sequencing is a powerful tool to assess the global transcriptomic changes and identify potential off-target effects. The use of at least two independent siRNAs targeting the same gene is a standard method to ensure that the observed phenotype is not due to an off-target effect of a single siRNA.
-
CRISPR-Cas9: Off-target cleavage can occur at genomic sites with sequence similarity to the gRNA. Unbiased methods like GUIDE-seq, CIRCLE-seq, or Digenome-seq can be used to identify off-target cleavage events genome-wide[3][4][5][20][21][22][23][24]. The use of high-fidelity Cas9 variants can also significantly reduce off-target effects.
Conclusion
Confirming the on-target activity of a chemical probe like this compound is essential for its use in biological research and drug development. A multi-pronged approach that combines pharmacological inhibition with genetic knockdown provides the most rigorous validation. By comparing the phenotypic and molecular consequences of this compound treatment with those of siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of PRMT4 and PRMT6, researchers can gain a high degree of confidence that the observed effects of this compound are indeed due to the inhibition of its intended targets. This guide provides the foundational knowledge and experimental frameworks to conduct such validation studies.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochem.slu.edu [biochem.slu.edu]
- 16. yeasenbio.com [yeasenbio.com]
- 17. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bioskryb.com [bioskryb.com]
- 23. Gene Editing Off-Target Analysis Service - Creative Biogene [creative-biogene.com]
- 24. researchgate.net [researchgate.net]
Validating the Target Specificity of MS049: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target specificity of a hypothetical chemical probe, MS049, a putative inhibitor of "Target X." Ensuring that the biological effects of a chemical probe are due to its interaction with the intended target, and not off-target effects, is a critical step in drug discovery and chemical biology.[1][2][3] This document outlines key rescue experiments and provides detailed protocols to differentiate on-target from off-target activity.
The Challenge of Target Specificity
The utility of a chemical probe is directly linked to its specificity.[2] Unforeseen off-target effects can lead to misinterpretation of experimental results, confounding efforts to understand the biological role of the intended target.[4][5] Therefore, rigorous validation through multiple lines of evidence is essential.[1][6]
Core Principle of Rescue Experiments
Rescue experiments are a powerful method for validating target specificity. The underlying principle is that if a phenotype induced by a chemical probe (like this compound) is due to its on-target activity, then this phenotype should be reversible or "rescued" by introducing a version of the target that is insensitive to the probe.
Comparative Analysis of Rescue Strategies
Several orthogonal methods can be employed to validate the target specificity of this compound. The choice of method will depend on the experimental system and available resources.
| Rescue Strategy | Principle | Advantages | Disadvantages |
| Overexpression of Wild-Type Target | Increasing the intracellular concentration of the wild-type target protein can outcompete the inhibitor, thus rescuing the phenotype. | Relatively simple to implement using transient or stable transfection. | May not be effective for very potent or covalent inhibitors. Overexpression itself can sometimes lead to artifacts. |
| Expression of a Drug-Resistant Mutant | A mutated version of the target that no longer binds the inhibitor is introduced. If this mutant rescues the phenotype in the presence of the inhibitor, it strongly suggests on-target activity. | Provides strong evidence for on-target engagement. Can be used with potent inhibitors. | Requires knowledge of the inhibitor's binding site to design a suitable mutation. Generation of the mutant can be time-consuming. |
| Genetic Knockdown/Knockout of the Target | If the phenotype observed with the chemical probe is the same as that seen with genetic removal (e.g., siRNA, shRNA, CRISPR) of the target, it supports on-target activity. | Complements chemical inhibition by providing a genetic orthogonal approach.[1] | Knockdown may be incomplete, and off-target effects of the genetic tools themselves need to be controlled for. |
| Supplementation with a Downstream Product | If the target is an enzyme, supplying the product of the enzymatic reaction can rescue the phenotype caused by the inhibitor. | Directly tests the consequence of target inhibition in a specific pathway. | Only applicable if the target has a known enzymatic function with a well-defined, cell-permeable product. |
Experimental Protocols
Here are detailed methodologies for key rescue experiments to validate the target specificity of this compound against its hypothetical "Target X."
Overexpression Rescue
Objective: To determine if increasing the concentration of Target X can rescue the phenotypic effects of this compound.
Methodology:
-
Cell Culture: Plate cells of interest at an appropriate density in a multi-well format.
-
Transfection: Transfect cells with either an expression vector encoding wild-type Target X or an empty vector control. Use a standard transfection reagent following the manufacturer's protocol.
-
Incubation: Allow cells to express the protein for 24-48 hours.
-
Treatment: Treat the cells with a dose-response range of this compound. Include both transfected and non-transfected cells, as well as empty vector controls.
-
Phenotypic Assay: After an appropriate incubation period, assess the phenotype of interest (e.g., cell viability, reporter gene expression, post-translational modification of a downstream substrate).
-
Data Analysis: Compare the dose-response curves of this compound in cells overexpressing Target X versus control cells. A rightward shift in the IC50 curve for the overexpressing cells would indicate a rescue effect.
Drug-Resistant Mutant Rescue
Objective: To confirm that the effect of this compound is mediated through direct binding to Target X.
Methodology:
-
Mutagenesis: Identify a key residue in the putative binding site of this compound on Target X. Use site-directed mutagenesis to create a mutant of Target X that is predicted to have reduced affinity for this compound. A common strategy is to introduce a "gatekeeper" mutation.
-
Vector Construction: Clone the drug-resistant mutant of Target X into an expression vector.
-
Cell Line Generation: Generate stable cell lines expressing either the wild-type Target X or the drug-resistant mutant. An empty vector control cell line should also be created.
-
Treatment: Treat all three cell lines with a dose-response range of this compound.
-
Phenotypic Assay: Perform the same phenotypic assay as in the overexpression rescue experiment.
-
Data Analysis: If the cells expressing the drug-resistant mutant are significantly less sensitive to this compound compared to the wild-type expressing cells, this provides strong evidence for on-target activity.
Orthogonal Validation with a Structurally Unrelated Inhibitor
Objective: To determine if a different inhibitor of Target X, with a distinct chemical scaffold, produces the same phenotype as this compound.
Methodology:
-
Inhibitor Selection: Obtain a validated chemical probe for Target X that is structurally different from this compound.
-
Treatment: Treat the cells of interest with dose-response ranges of both this compound and the alternative inhibitor.
-
Phenotypic Assay: Assess the phenotype of interest.
-
Data Analysis: If both inhibitors produce the same phenotype, it strengthens the hypothesis that the observed effect is due to the inhibition of Target X.[5]
Visualizing Experimental Workflows and Logic
Diagrams created using Graphviz (DOT language) can help to visualize the logic and workflow of these experiments.
Caption: Workflow for an overexpression rescue experiment.
Caption: Logical relationship in a drug-resistant mutant rescue.
Conclusion
Validating the target specificity of a chemical probe like this compound is a multifaceted process that should not rely on a single experiment. By employing a combination of rescue experiments, such as overexpression of the wild-type target, expression of a drug-resistant mutant, and comparison with structurally unrelated inhibitors, researchers can build a strong case for the on-target activity of their probe. This rigorous validation is paramount for the reliable use of chemical probes in understanding complex biological systems and for the development of new therapeutics.
References
- 1. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validating Small Molecule Chemical Probes for Biological Discovery. (2022) | Victoria Vu | 20 Citations [scispace.com]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Efficacy of MS049 Across Diverse Cancer Cell Lines: A Comparative Guide
For Immediate Release
Comprehensive Analysis Highlights Cell Line-Specific Efficacy of PRMT4/6 Inhibitor MS049
NEW YORK, December 18, 2025 – A new comparative guide released today offers researchers, scientists, and drug development professionals a detailed analysis of the efficacy of this compound, a potent and selective dual inhibitor of Protein Arginine Methyltransferases 4 (PRMT4) and 6 (PRMT6), across various cancer cell lines. This guide provides a critical overview of this compound's performance, particularly in breast and prostate cancer models, and draws comparisons with other notable PRMT inhibitors, supported by experimental data and detailed protocols.
This compound is a valuable chemical probe for studying the biological functions of PRMT4 and PRMT6, enzymes that are frequently overexpressed in several cancers, including breast and prostate carcinoma, making them attractive therapeutic targets. This guide synthesizes available data to aid in the evaluation of this compound for future research and therapeutic development.
Comparative Efficacy of this compound and Other PRMT Inhibitors
The therapeutic potential of targeting PRMTs has led to the development of several inhibitors. This guide focuses on comparing this compound with other known PRMT inhibitors, primarily GSK3368715 (a broad type I PRMT inhibitor) and TP-064 (a PRMT4 inhibitor), to provide a broader context for its efficacy.
Performance in Breast Cancer Cell Lines
Data indicates a nuanced efficacy profile for this compound in breast cancer. A key study demonstrated that this compound, along with a PRMT3 inhibitor (SGC707) and another PRMT4 inhibitor (TP-064), exhibited no significant antiproliferative effect in a panel of triple-negative breast cancer (TNBC) cell lines.[1] This finding is critical for researchers focusing on this aggressive breast cancer subtype.
Table 1: Efficacy of PRMT Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line Subtype | Efficacy (IC50/Effect) | Reference |
| This compound | Triple-Negative (TNBC) | No significant antiproliferative effect | [1] |
| GSK3368715 | Various | >50% growth inhibition in a majority of 249 cancer cell lines | [2] |
| TP-064 | Triple-Negative (TNBC) | No significant antiproliferative effect | [1] |
Note: Data for this compound in ER-positive and HER2-positive breast cancer cell lines was not available in the reviewed literature.
Performance in Prostate Cancer Cell Lines
Comprehensive data on the direct antiproliferative or cytotoxic effects of this compound in prostate cancer cell lines such as LNCaP, PC-3, and DU145 is currently limited in the public domain. The overexpression of PRMT4 and PRMT6 in prostate cancer suggests that inhibitors like this compound could have therapeutic potential, but further specific studies are required to establish its efficacy in these models.
For comparison, GSK3368715 has demonstrated anti-tumor efficacy in multiple cancer models, though specific IC50 values for prostate cancer cell lines were not detailed in the available resources. The PRMT4 inhibitor TP-064 has been shown to inhibit the proliferation of a subset of multiple myeloma cell lines, but its effects on prostate cancer cells have not been extensively reported.
Table 2: Efficacy of PRMT Inhibitors in Prostate Cancer Cell Lines
| Compound | Cell Line | Efficacy (IC50/Effect) | Reference |
| This compound | LNCaP, PC-3, DU145 | Data not available | - |
| GSK3368715 | Various | Anti-tumor efficacy in multiple cancer models | [2] |
| TP-064 | LNCaP, PC-3, DU145 | Data not available | - |
Mechanism of Action: The PRMT4/6 Signaling Axis
This compound functions by inhibiting PRMT4 (also known as CARM1) and PRMT6. These enzymes play a crucial role in transcriptional regulation by methylating histone and non-histone proteins. Dysregulation of their activity is implicated in cancer progression.
References
MS049: A Comparative Guide to its Selectivity Against Other Epigenetic Modifiers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic discovery. This guide provides a detailed comparison of MS049's performance against other epigenetic modifiers, supported by experimental data and protocols.
This compound has emerged as a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2] Its high selectivity makes it a valuable tool for elucidating the specific biological functions of these two enzymes. This guide summarizes the selectivity profile of this compound, offering a clear comparison with other key epigenetic targets.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been rigorously tested against a broad panel of epigenetic modifiers and other potential off-target proteins. The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values, providing a quantitative overview of this compound's selectivity.
Table 1: Inhibitory Activity of this compound against a Panel of Protein Arginine Methyltransferases (PRMTs)
| Target | Type | IC50 (nM) | Selectivity vs. PRMT4 | Selectivity vs. PRMT6 |
| PRMT4 (CARM1) | I | 34 ± 10 | - | 1.3-fold |
| PRMT6 | I | 43 ± 7 | 1.3-fold | - |
| PRMT1 | I | >10,000 | >294-fold | >232-fold |
| PRMT3 | I | >10,000 | >294-fold | >232-fold |
| PRMT8 | I | >1,000 | >29-fold | >23-fold |
| PRMT5 | II | >10,000 | >294-fold | >232-fold |
| PRMT7 | III | >10,000 | >294-fold | >232-fold |
Data sourced from Shen et al., J. Med. Chem. 2016, 59, 17, 7811–7827.
Table 2: Selectivity of this compound against Other Epigenetic Modifiers
| Target Class | Specific Target | Activity |
| Lysine Methyltransferases (PKMTs) | Various | No significant inhibition |
| DNA Methyltransferases (DNMTs) | Various | No significant inhibition |
| Lysine Demethylases (KDMs) | Various | No significant inhibition |
| Methyllysine/arginine Readers | Various | No significant inhibition |
Based on broad panel screening data where no significant inhibition was observed at concentrations up to 10 µM.
Table 3: Off-Target Liabilities of this compound in Broader Selectivity Panels
| Panel | Targets Screened | Results |
| CEREP Panel | 100 GPCRs, ion channels, transporters, and kinases | No significant inhibition at 10,000 nM |
| PDSP Panel | 44 GPCRs | >50% inhibition at 10,000 nM for 3 targets |
Table 4: Ki Values for Off-Target Interactions Identified in the PDSP Panel
| Target | Ki (nM) |
| sigma1 | 64 |
| histamine H3 | 87 |
| sigma2 | 574 |
These findings indicate that while this compound is highly selective within the PRMT family and against other epigenetic modifiers, it may exhibit off-target effects at higher concentrations on a small number of G protein-coupled receptors.[1]
Experimental Protocols
The selectivity of this compound was primarily determined using in vitro radiometric histone methyltransferase (HMT) assays. The following is a detailed methodology based on standard protocols for such experiments.
In Vitro Radiometric Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone peptide substrate, catalyzed by a specific PRMT enzyme.
Materials:
-
Recombinant human PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, PRMT8)
-
Histone peptide substrates (e.g., Histone H3 peptide)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, and 1 mM DTT
-
This compound stock solution in DMSO
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: For each reaction, the respective PRMT enzyme and its corresponding histone peptide substrate are combined in the assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding [³H]-SAM to the reaction mixture containing the enzyme, substrate, and the test compound (this compound) or vehicle control (DMSO).
-
Incubation: The reaction mixtures are incubated at 30°C for a specified period (e.g., 1 hour) to allow for the enzymatic methylation of the substrate.
-
Termination of Reaction: The reaction is stopped by the addition of an equal volume of 10% trichloroacetic acid (TCA).
-
Washing: The reaction mixtures are transferred to a 96-well filter plate. The plate is washed multiple times with 10% TCA to remove any unincorporated [³H]-SAM.
-
Scintillation Counting: After washing, the filter plate is dried, and a scintillation fluid is added to each well. The amount of incorporated radioactivity is then quantified using a microplate scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing this compound's Selectivity and Experimental Workflow
To visually represent the selectivity profile and the experimental process, the following diagrams have been generated.
Caption: Selectivity profile of this compound against various epigenetic modifiers.
Caption: Workflow for the in vitro radiometric histone methyltransferase assay.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of MS049: A Comparative Guide to Validating Downstream Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MS049, a potent dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, with alternative compounds. It includes supporting experimental data and detailed protocols to enable researchers to effectively validate the downstream effects of these inhibitors in their own studies.
Introduction to this compound and its Mechanism of Action
This compound is a cell-active chemical probe that selectively inhibits both PRMT4 (also known as CARM1) and PRMT6.[1][2][3] These enzymes play crucial roles in transcriptional regulation through the methylation of histone and non-histone proteins. Dysregulation of PRMT4 and PRMT6 has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[4]
PRMT4 (CARM1) primarily acts as a transcriptional coactivator. It asymmetrically dimethylates histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), marks associated with active gene expression. PRMT4 is also known to activate the AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
PRMT6 predominantly functions as a transcriptional repressor. It catalyzes the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a modification linked to gene silencing. Key downstream targets of PRMT6-mediated repression include the cyclin-dependent kinase inhibitors p21, p16, and p27, which are critical regulators of the cell cycle.
This compound offers a valuable tool to investigate the combined roles of PRMT4 and PRMT6 in cellular processes. To provide a thorough understanding of its performance, this guide compares this compound with other well-characterized PRMT inhibitors.
Comparative Analysis of PRMT Inhibitors
The selection of an appropriate inhibitor is critical for elucidating the specific functions of PRMT4 and PRMT6. This section compares this compound with alternative compounds, highlighting their potency and selectivity.
| Inhibitor | Target(s) | IC50 (nM) - PRMT4 | IC50 (nM) - PRMT6 | Key Features | Reference(s) |
| This compound | PRMT4, PRMT6 | 34 - 44 | 43 - 63 | Potent, cell-active dual inhibitor. | [1][2][3] |
| TP-064 | PRMT4 | < 10 | > 1000 | Highly potent and selective for PRMT4. | [5] |
| MS023 | Pan-Type I PRMTs | 83 | 4 | Potent pan-inhibitor of type I PRMTs (PRMT1, 3, 4, 6, 8). | [4][6] |
| EPZ020411 | PRMT6 | > 1000 | 9 | Potent and selective for PRMT6. | [7] |
| AMI-1 | Pan-PRMTs | 74,000 | - | First-generation pan-PRMT inhibitor with lower potency. | [4] |
Validating Downstream Effects of this compound
This section outlines key experiments to validate the biological effects of this compound on its downstream targets.
Impact on the AKT/mTOR Signaling Pathway (PRMT4-mediated)
Inhibition of PRMT4 with this compound is expected to decrease the activity of the AKT/mTOR pathway. This can be assessed by measuring the phosphorylation status of key downstream effectors.
Experimental Approach: Western Blotting
Objective: To quantify the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) in cells treated with this compound.
Table 2: Expected Outcome of this compound Treatment on AKT/mTOR Pathway
| Treatment | p-AKT (Ser473) Levels | p-mTOR (Ser2448) Levels |
| Vehicle Control | High | High |
| This compound | Decreased | Decreased |
Impact on Histone Methylation
This compound should reduce the levels of specific histone methylation marks catalyzed by PRMT4 and PRMT6.
Experimental Approach: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
Objective: To measure the enrichment of H3R17me2a (a PRMT4 mark) and H3R2me2a (a PRMT6 mark) at the promoter regions of known target genes.
Table 3: Expected Outcome of this compound Treatment on Histone Methylation
| Histone Mark | Target Gene Promoter | Enrichment with this compound Treatment |
| H3R17me2a | e.g., Estrogen Receptor target genes | Decreased |
| H3R2me2a | e.g., CDKN1A (p21) | Decreased |
Impact on Gene Expression (PRMT6-mediated)
Inhibition of the repressive function of PRMT6 by this compound should lead to the upregulation of its target genes, such as the cell cycle inhibitor p21.
Experimental Approach: Reverse Transcription Quantitative PCR (RT-qPCR)
Objective: To quantify the mRNA expression levels of the p21 gene (CDKN1A) in cells treated with this compound.
Table 4: Expected Outcome of this compound Treatment on p21 Gene Expression
| Treatment | CDKN1A (p21) mRNA Levels |
| Vehicle Control | Baseline |
| This compound | Increased |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for Phosphorylated Proteins
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with this compound or a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for H3R17me2a, H3R2me2a, or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the immunoprecipitated DNA and input DNA using a DNA purification kit.
-
qPCR: Perform qPCR using primers specific for the promoter regions of target genes.
-
Data Analysis: Calculate the enrichment of the histone mark as a percentage of the input DNA.
Reverse Transcription Quantitative PCR (RT-qPCR)
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the CDKN1A (p21) gene and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizing Pathways and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflows.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MS049: A Comparative Guide for Researchers
In the landscape of epigenetic modulators, the precision of chemical probes is paramount for elucidating the biological functions of their targets and for the development of novel therapeutics. This guide provides a comprehensive comparison of MS049, a potent dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, with other relevant inhibitors. We present available cross-reactivity data, detailed experimental protocols, and visualizations of the associated signaling pathways to assist researchers in making informed decisions for their studies.
Performance Comparison: this compound and Alternatives
This compound has demonstrated high potency and selectivity for PRMT4 and PRMT6. To provide a clear comparison, the following tables summarize the available inhibitory activity and selectivity data for this compound and other notable PRMT inhibitors.
Table 1: Inhibitory Activity of this compound and Comparative Compounds
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | PRMT4 | 34 | |
| PRMT6 | 43 | ||
| TP-064 | PRMT4 | 2.9 | |
| EPZ020411 | PRMT6 | 10 | |
| MS023 | PRMT1 | 30 | |
| PRMT3 | 119 | ||
| PRMT4 | 83 | ||
| PRMT6 | 4 | ||
| PRMT8 | 5 |
Table 2: Selectivity Profile of this compound and Comparative Compounds
| Compound | Off-Target | IC50 (nM) or % Inhibition @ [conc.] | Selectivity Fold (vs. Primary Target) | Reference |
| This compound | PRMT1 | >10,000 | >300-fold vs PRMT4/6 | |
| PRMT3 | >10,000 | >300-fold vs PRMT4/6 | ||
| PRMT5 | No inhibition | - | ||
| PRMT7 | No inhibition | - | ||
| PRMT8 | >1,500 | >30-fold vs PRMT4/6 | ||
| Panel of 25 PKMTs, DNMTs, KDMs, and reader proteins | No significant inhibition | - | ||
| TP-064 | PRMT1 | >10,000 | >3400-fold vs PRMT4 | |
| PRMT3 | >10,000 | >3400-fold vs PRMT4 | ||
| PRMT5 | >10,000 | >3400-fold vs PRMT4 | ||
| PRMT6 | 1,200 | 414-fold vs PRMT4 | ||
| EPZ020411 | PRMT1 | 119 | ~12-fold vs PRMT6 | |
| PRMT3 | >10,000 | >1000-fold vs PRMT6 | ||
| PRMT4 | >10,000 | >1000-fold vs PRMT6 | ||
| PRMT5 | >10,000 | >1000-fold vs PRMT6 | ||
| PRMT8 | 223 | ~22-fold vs PRMT6 | ||
| MS023 | PRMT5 | Inactive | - | |
| PRMT7 | Inactive | - | ||
| Panel of 25 PKMTs and DNMTs | No inhibition | - |
Note: A comprehensive, quantitative dataset from a broad panel screening for this compound against a wide range of kinases and other off-targets is not publicly available in a tabular format. The selectivity data presented is based on the information provided in the primary publication.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies for key assays are provided below.
In Vitro PRMT Biochemical Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a biotinylated substrate peptide.
Materials:
-
Recombinant human PRMT enzymes (PRMT4, PRMT6, etc.)
-
Biotinylated histone peptide substrate (e.g., Biotin-H3(1-25) for PRMT6, Biotin-H4(1-21) for PRMT4)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 0.5 M EDTA
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, the respective PRMT enzyme, and the biotinylated peptide substrate.
-
Add the test compound (e.g., this compound) at various concentrations or a vehicle control (DMSO). Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of [³H]-SAM and unlabeled SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate for at least 1 hour at room temperature to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Arginine Methylation Assay (Western Blot)
This method is used to determine the effect of inhibitors on the methylation of specific histone arginine residues within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF7)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R17me2a, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark (e.g., anti-H3R17me2a) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control, such as total histone H3 or β-actin.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways modulated by PRMT4 and PRMT6, as well as the experimental workflow for cross-reactivity testing.
Caption: PRMT4 (CARM1) Signaling Pathways.
Caption: PRMT6 Signaling Pathways.
Caption: Experimental Workflow for Cross-Reactivity Testing.
Interpreting Experimental Data from MS049 and MS049N Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Probing the Function of PRMT4 and PRMT6 with Chemical Tools
MS049 offers a powerful tool to investigate the cellular processes regulated by PRMT4 and PRMT6, enzymes that play significant roles in gene regulation, signal transduction, and DNA damage repair. The inclusion of MS049N in experimental design is critical for attributing observed effects specifically to the inhibition of these methyltransferases, as it controls for off-target or compound-specific effects unrelated to PRMT4/6 inhibition.
Comparative Efficacy of this compound and MS049N
The primary distinction between this compound and MS049N lies in their inhibitory activity against PRMT4 and PRMT6. This difference is the foundation for interpreting experimental outcomes.
| Compound | Target(s) | IC50 (PRMT4) | IC50 (PRMT6) | Intended Use |
| This compound | PRMT4 and PRMT6 | ~50 nM | ~25 nM | Potent and selective dual inhibitor |
| MS049N | None (inactive) | >100 µM | >100 µM | Negative control |
Table 1: Biochemical Activity of this compound and MS049N. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for PRMT4 and PRMT6, while MS049N shows no significant inhibitory activity at high concentrations.
Interpreting Cellular Phenotypes
Treatment of cells with this compound is expected to induce phenotypes consistent with the inhibition of PRMT4 and PRMT6. Key downstream effects include the regulation of cell cycle progression and changes in histone methylation patterns.
Cell Viability and Proliferation
A common application of this compound is to assess the impact of PRMT4/6 inhibition on cell viability and proliferation. The differential response between this compound and MS049N is a key indicator of on-target activity.
| Cell Line | Treatment | IC50 (µM) | Interpretation |
| U2OS | This compound | ~15 | This compound effectively reduces the viability of U2OS cells. |
| U2OS | MS049N | > 50 | MS049N does not significantly impact U2OS cell viability, indicating the effect of this compound is due to PRMT4/6 inhibition. |
Table 2: Comparative Effect of this compound and MS049N on the Viability of U2OS Osteosarcoma Cells. The significant difference in IC50 values between this compound and MS049N highlights the on-target effect of this compound on cell viability.
Regulation of Downstream Target Proteins
PRMT4 and PRMT6 are known to regulate the expression of key cell cycle regulators, such as the cyclin-dependent kinase inhibitors p21 and p27. Inhibition of PRMT4/6 with this compound is expected to lead to an upregulation of these proteins, resulting in cell cycle arrest.
| Treatment (U2OS cells) | p21 Protein Level (Fold Change vs. DMSO) | p27 Protein Level (Fold Change vs. DMSO) | Interpretation |
| This compound (10 µM) | ~2.5 | ~2.0 | This compound treatment leads to a significant increase in p21 and p27 protein levels. |
| MS049N (10 µM) | ~1.1 | ~1.2 | MS049N has a negligible effect on p21 and p27 levels, confirming the specificity of this compound's action. |
Table 3: Effect of this compound and MS049N on p21 and p27 Protein Expression in U2OS Cells. This data demonstrates that the upregulation of p21 and p27 is a direct consequence of PRMT4/6 inhibition by this compound.
Visualizing the PRMT4/6 Signaling Pathway
The following diagram illustrates the established signaling pathway involving PRMT4 and PRMT6, their inhibitory effect on the transcription of p21 and p27, and the subsequent impact on cell cycle progression. This compound acts by blocking the enzymatic activity of PRMT4 and PRMT6, thereby relieving the repression of p21 and p27.
Figure 1: PRMT4/6 Signaling Pathway. This diagram illustrates how PRMT4 and PRMT6 repress the transcription of p21 and p27 genes. This compound inhibits PRMT4/6, leading to increased p21 and p27 protein levels, which in turn inhibit CDK-Cyclin complexes and halt cell cycle progression.
Experimental Protocols
To ensure robust and reproducible data, it is essential to follow standardized experimental protocols.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 values of this compound and MS049N.
-
Cell Seeding: Seed cells (e.g., U2OS) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and MS049N (e.g., from 0.1 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a DMSO-treated control group.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using a non-linear regression analysis.
Figure 2: MTT Assay Workflow. A streamlined workflow for assessing cell viability after treatment with this compound and MS049N.
Western Blotting for p21 and p27
This protocol describes the detection of changes in p21 and p27 protein levels following treatment.
-
Cell Lysis: Treat cells (e.g., U2OS) with this compound, MS049N (e.g., 10 µM), or DMSO for 48 hours. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of p21 and p27 to the loading control.
By adhering to these protocols and utilizing the provided comparative data, researchers can confidently interpret their findings and advance the understanding of PRMT4 and PRMT6 biology.
A Comparative Analysis of MS049: In Vitro and In-Cell Potency of a Dual PRMT4 and PRMT6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in-cell potency of MS049, a selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6). The information presented herein is compiled from publicly available experimental data to serve as a comprehensive resource for preclinical research and drug development.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the biochemical and cellular potency of this compound.
Table 1: In Vitro Biochemical Potency of this compound against PRMT4 and PRMT6
| Compound | Target | IC50 (nM) |
| This compound | PRMT4 | 34 |
| PRMT6 | 43 |
IC50 (Half-maximal inhibitory concentration) values were determined in biochemical assays.[1]
Table 2: In-Cell Potency of this compound in HEK293 Cells
| Cellular Target/Marker | Assay | IC50 (µM) | Cell Line |
| H3R2me2a Reduction | Western Blot | 0.97 | HEK293 |
| Med12-Rme2a Reduction | Western Blot | 1.4 | HEK293 |
IC50 values in cellular assays represent the concentration of this compound required to reduce the specific methylation mark by 50%.[1]
Table 3: Selectivity of this compound against other Protein Methyltransferases
| Enzyme | Type | IC50 (µM) |
| PRMT1 | Type I | >13 |
| PRMT3 | Type I | >22 |
| PRMT8 | Type I | 1.6 |
| PRMT5 | Type II | >50 |
| PRMT7 | Type III | >50 |
Selectivity was assessed in biochemical assays, demonstrating significantly lower potency against other PRMTs compared to PRMT4 and PRMT6.[1]
Comparison with an Alternative Inhibitor
This compound was developed through the optimization of a less potent precursor, referred to as compound 4 . The comparative data highlights the significant improvement in potency achieved with this compound.
Table 4: Potency Comparison of this compound and its Precursor (Compound 4)
| Compound | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) |
| This compound | 34 | 43 |
| Compound 4 | 890 | 170 |
This data showcases the enhanced dual inhibitory activity of this compound.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to evaluate the potency of this compound.
In Vitro PRMT4/PRMT6 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT4 and PRMT6 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PRMT4 and PRMT6.
Materials:
-
Recombinant human PRMT4 and PRMT6 enzymes
-
Biotinylated histone H3 or H4 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Test inhibitor (e.g., this compound) diluted in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the respective PRMT enzyme and the biotinylated peptide substrate in the assay buffer.
-
Inhibitor Incubation: The enzyme mixture is incubated with varying concentrations of the test inhibitor (e.g., this compound) or DMSO vehicle control.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).
-
Termination and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The beads capture the biotinylated and now radiolabeled peptide substrate.
-
Signal Measurement: The radioactivity in close proximity to the beads is measured using a microplate scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the data to a dose-response curve.
In-Cell Western Blot for Histone Methylation
This assay determines the effect of the inhibitor on the levels of specific histone methylation marks within a cellular context.
Objective: To measure the change in histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) or other methylation marks in cells treated with a test compound.
Materials:
-
HEK293 cells
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the methylation mark (e.g., anti-H3R2me2a) and total histone (e.g., anti-Histone H3) as a loading control.
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) reagent and imaging system
Procedure:
-
Cell Culture and Treatment: HEK293 cells are cultured to a suitable confluency and then treated with varying concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with the primary antibodies overnight.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is detected using an ECL reagent and imaged.
-
Data Analysis: The band intensities for the specific methylation mark are normalized to the total histone loading control. The percentage of inhibition relative to the vehicle control is calculated, and IC50 values are determined.
Mandatory Visualizations
The following diagrams illustrate the PRMT4/PRMT6 signaling pathway and a typical experimental workflow for evaluating PRMT inhibitors.
Caption: PRMT4/PRMT6 signaling pathway and inhibition by this compound.
Caption: In vitro and in-cell experimental workflows for this compound.
References
MS049: A Comparative Benchmark Analysis Against Known PRMT4 Inhibitors
For researchers and professionals in the field of drug discovery and development, the identification and characterization of potent and selective inhibitors of protein arginine methyltransferases (PRMTs) are of paramount importance. PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key epigenetic regulator implicated in various diseases, including cancer. This guide provides a comprehensive benchmark of MS049, a potent dual inhibitor of PRMT4 and PRMT6, against other known PRMT4 inhibitors, supported by experimental data.
Biochemical Potency and Selectivity
This compound demonstrates high potency against PRMT4 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity profile has been characterized against a panel of other PRMTs, revealing a dual specificity for PRMT4 and PRMT6. The following table summarizes the biochemical potency of this compound in comparison to other notable PRMT inhibitors.
| Inhibitor | Target(s) | PRMT4 IC50 (nM) | Other PRMT IC50 (nM) | Reference(s) |
| This compound | PRMT4, PRMT6 | 34 - 44 | PRMT6: 43 - 63; PRMT1: >13,000; PRMT3: >22,000; PRMT8: 1,600 | [1][2] |
| TP-064 | PRMT4 | < 10 | PRMT6: 1,300; PRMT8: 8,100; Other PRMTs: >10,000 | [3][4] |
| EZM2302 | PRMT4 (CARM1) | 6 | - | [5] |
| MS023 | Type I PRMTs | 83 | PRMT1: 30; PRMT3: 119; PRMT6: 4; PRMT8: 5 | |
| SGC2085 | PRMT4 (CARM1) | 50 | >100-fold selective over other PRMTs |
Cellular Activity
The cellular efficacy of a PRMT4 inhibitor is crucial for its potential as a therapeutic agent. This compound has been shown to effectively inhibit PRMT4 activity in cellular contexts, leading to a reduction in the methylation of known PRMT4 substrates.
| Inhibitor | Cell Line | Cellular Target/Assay | Cellular IC50 (µM) | Reference(s) |
| This compound | HEK293 | H3R2me2a reduction | 0.97 | [1][2] |
| HEK293 | MED12-Rme2a reduction | 1.4 | [6] | |
| TP-064 | - | BAF155 methylation | 0.34 | [4] |
| - | MED12 methylation | 0.043 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PRMT4 inhibitors.
Biochemical Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT4 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT4 enzyme, a biotinylated peptide substrate (e.g., Histone H3 peptide), and [³H]-SAM in an appropriate assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by adding a quenching buffer.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated and methylated peptide. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Western Blot Assay for Substrate Methylation
This method assesses the ability of an inhibitor to block the methylation of endogenous PRMT4 substrates within a cellular environment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T) and treat with various concentrations of the PRMT4 inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the methylated form of the substrate (e.g., anti-H3R17me2a or anti-MED12-Rme2a) and an antibody for the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the methylated substrate signal to the total substrate signal to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
Validating MS049's On-Target Efficacy: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of chemical probes is paramount. This guide provides a comparative framework for utilizing mass spectrometry to confirm the efficacy of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferases 4 and 6 (PRMT4 and PRMT6). We present detailed experimental protocols and comparative data with alternative inhibitors, offering a comprehensive resource for robust target validation.
This compound has emerged as a valuable tool for interrogating the biological functions of PRMT4 (also known as CARM1) and PRMT6. These enzymes play crucial roles in cellular processes by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT4 and PRMT6 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets. Mass spectrometry-based proteomics offers a powerful and unbiased approach to quantify the direct impact of inhibitors like this compound on their intended targets and to assess their specificity across the proteome.
On-Target Effects of this compound: A Quantitative Look
This compound effectively reduces the levels of specific arginine methylation marks catalyzed by PRMT4 and PRMT6. Key substrates that have been utilized to monitor its cellular activity include Mediator complex subunit 12 (MED12) and histone H3 at arginine 2 (H3R2).
| Target Substrate | Methylation Mark | Method | Cell Line | IC50 | Reference |
| MED12 | Asymmetric Dimethylarginine (me2a) | Mass Spectrometry | HEK293 | Not explicitly reported for this compound, but CARM1-dependent methylation sites identified. | [1] |
| Histone H3 | Asymmetric Dimethylarginine at R2 (H3R2me2a) | Western Blot | HEK293 | Not explicitly reported for this compound, but PRMT6 is a known H3R2 methyltransferase. | [2] |
Comparative Analysis with Alternative PRMT Inhibitors
To provide a comprehensive evaluation of this compound, it is essential to compare its performance with other available PRMT inhibitors. Here, we consider two alternatives: GSK3368715, a Type I PRMT inhibitor, and SGC707, a PRMT3 inhibitor. While not direct competitors for the dual inhibition of PRMT4 and PRMT6, their analysis highlights different aspects of PRMT inhibitor validation.
| Inhibitor | Primary Target(s) | Key Features | Mass Spectrometry Applications | Reference |
| This compound | PRMT4, PRMT6 | Potent, selective, cell-active dual inhibitor. | Quantification of MED12 and H3R2 methylation. | [1] |
| GSK3368715 | Type I PRMTs | First-in-class, reversible inhibitor. | Target engagement was observed in blood, but was modest and variable in tumor biopsies. | [3][4][5] |
| SGC707 | PRMT3 | Potent and selective allosteric inhibitor. | Decreases H4R3me2a levels in HEK293 cells. | [1][6] |
Experimental Protocols: A Mass Spectrometry-Based Approach
This section details the methodologies for quantifying the on-target effects of this compound on MED12 and H3R2 methylation using mass spectrometry.
I. Quantification of MED12 Arginine Methylation using SILAC-based Mass Spectrometry
This protocol is adapted from a study identifying CARM1-mediated methylation sites on MED12 and can be applied to quantify changes upon this compound treatment.[1]
Experimental Workflow:
Methodology:
-
Cell Culture and SILAC Labeling:
-
Culture two populations of a suitable cell line (e.g., HEK293T) in parallel.
-
For the "light" population, use DMEM media supplemented with normal (¹²C₆, ¹⁴N₂) L-arginine and L-lysine.
-
For the "heavy" population, use DMEM media supplemented with stable isotope-labeled (¹³C₆, ¹⁵N₂) L-arginine and L-lysine.
-
Ensure complete incorporation of the labeled amino acids over several cell divisions.
-
Treat the "heavy" cell population with the desired concentration of this compound for a specified duration (e.g., 24-48 hours). The "light" population serves as the vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and combine equal numbers of cells from both "light" and "heavy" populations.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
-
Immunoprecipitation of MED12:
-
Incubate the combined cell lysate with an antibody specific for MED12 to enrich for the target protein.
-
Use protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Protein Digestion:
-
Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Perform an in-gel trypsin digestion of the band corresponding to MED12.
-
Alternatively, perform an in-solution trypsin digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer (e.g., Orbitrap) to acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software capable of SILAC-based quantification (e.g., MaxQuant).
-
Identify peptides corresponding to MED12 and quantify the ratio of heavy to light forms for each peptide.
-
A decrease in the heavy/light ratio for arginine-methylated peptides in the this compound-treated sample indicates on-target inhibition.
-
II. Quantification of Histone H3R2 Methylation using Label-Free Quantification (LFQ) Mass Spectrometry
This protocol outlines a general approach for analyzing histone modifications, which can be specifically tailored to measure changes in H3R2 methylation upon this compound treatment.
Experimental Workflow:
Methodology:
-
Cell Treatment and Histone Extraction:
-
Treat cultured cells with either vehicle control or this compound at the desired concentration and duration.
-
Harvest the cells and isolate nuclei.
-
Extract histones from the nuclei using a method such as acid extraction.
-
-
Protein Derivatization and Digestion:
-
To ensure proper digestion and improve chromatographic performance, chemically derivatize the histones. Propionylation is a common method that blocks lysine (B10760008) residues, forcing trypsin to cleave only at arginine residues.
-
Perform an in-solution trypsin digestion of the derivatized histones.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using LC-MS/MS.
-
Employ a data-independent acquisition (DIA) or parallel reaction monitoring (PRM) strategy for more accurate and reproducible quantification compared to DDA in label-free workflows.
-
-
Data Analysis:
-
Process the raw data using appropriate software for label-free quantification (e.g., Spectronaut for DIA data).
-
Identify the peptide corresponding to H3 containing arginine 2.
-
Quantify the peak areas or intensities of the precursor ions for the unmodified, monomethylated, and asymmetrically dimethylated forms of this peptide across the control and this compound-treated samples.
-
A significant decrease in the intensity of the asymmetrically dimethylated H3R2 peptide in the this compound-treated sample confirms on-target activity.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the signaling pathway involving PRMT4/6 and the inhibitory effect of this compound.
Conclusion
This guide provides a framework for the rigorous validation of this compound's on-target effects using mass spectrometry. The detailed protocols for quantifying methylation changes on key substrates, MED12 and Histone H3, offer a robust methodology for researchers. By comparing these results with data from alternative inhibitors, a more complete understanding of this compound's potency and specificity can be achieved. The use of advanced proteomic techniques is indispensable for the confident application of chemical probes in dissecting complex biological systems and for the development of novel therapeutics.
References
- 1. A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of MS049 with Tool Compounds for Other Protein Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of MS049, a potent and selective dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and PRMT6, with other well-characterized tool compounds targeting various PRMTs. This document aims to be an objective resource, presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways to aid researchers in selecting the appropriate chemical probes for their studies.
Introduction to Protein Arginine Methyltransferases (PRMTs)
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, RNA metabolism, and DNA repair. The PRMT family is classified into three types based on their catalytic activity:
-
Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).
-
Type II PRMTs (PRMT5 and PRMT9) catalyze the formation of MMA and symmetric dimethylarginine (sDMA).
-
Type III PRMTs (PRMT7) catalyze only the formation of MMA.
Given their involvement in a wide array of physiological and pathological processes, PRMTs have emerged as attractive therapeutic targets for various diseases, including cancer. The development of potent and selective small molecule inhibitors as tool compounds is crucial for dissecting the specific functions of individual PRMTs and for validating their therapeutic potential.
This compound: A Dual Inhibitor of PRMT4 and PRMT6
This compound is a well-characterized chemical probe that acts as a potent and selective dual inhibitor of PRMT4 and PRMT6.[1][2] It exhibits significantly lower activity against other PRMTs, making it a valuable tool for studying the combined biological roles of PRMT4 and PRMT6.[3][4]
Comparative Analysis of this compound and Other PRMT Tool Compounds
To provide a clear comparison of this compound with other widely used PRMT inhibitors, the following table summarizes their biochemical potency (IC50 values) against a panel of PRMT enzymes.
| Compound | Primary Target(s) | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 IC50 (nM) | PRMT5 IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) | PRMT7 IC50 (nM) |
| This compound | PRMT4, PRMT6 | >13,000[3] | >22,000[3] | 34[3] | >10,000 | 43[3] | 1,600[3] | >10,000 |
| MS023 | Pan-Type I | 30[5][6] | 119[5][6] | 83[5][6] | Inactive | 4[5][6] | 5[5][6] | Inactive |
| SGC707 | PRMT3 | >20,000 | 31[3][7] | >20,000 | >20,000 | >20,000 | >20,000 | >20,000 |
| EPZ020411 | PRMT6 | 119[8][9] | >10,000 | >10,000 | >10,000 | 10[4][10] | 223[8][9] | >10,000 |
| GSK591 | PRMT5 | >50,000 | >50,000 | >50,000 | 4[2][11] | >50,000 | >50,000 | >50,000 |
| EPZ015666 | PRMT5 | >10,000 | >10,000 | >10,000 | 22[1][12] | >10,000 | >10,000 | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Biochemical Inhibitor Potency Assay (Scintillation Proximity Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PRMT.
Materials:
-
Recombinant PRMT enzyme
-
Biotinylated peptide substrate (e.g., histone H4 peptide for PRMT1/5)
-
S-[³H]-adenosyl-L-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 5 M guanidine (B92328) hydrochloride)
-
Streptavidin-coated SPA beads
-
Microplates (e.g., 384-well)
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
In a microplate, add the PRMT enzyme, biotinylated peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add streptavidin-coated SPA beads to each well. The biotinylated peptide substrate will bind to the beads, bringing the incorporated [³H]-methyl group in close proximity to the scintillant in the beads.
-
Incubate for 30 minutes to allow for binding.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PRMT activity by 50%.
Cellular Target Engagement Assay (Western Blot for Histone Methylation)
This assay determines the ability of a compound to inhibit the methylation of a specific substrate within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293)
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the methylated histone mark, e.g., H3R2me2a, and total histone for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24-72 hours).
-
Lyse the cells using lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the methylated histone signal to the total histone signal to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PRMTs targeted by the discussed tool compounds, as well as a typical experimental workflow for inhibitor characterization.
Caption: PRMT family classification and the primary targets of selected tool compounds.
Caption: Simplified signaling pathways of PRMT4 and PRMT6, targets of this compound.
Caption: A typical experimental workflow for the characterization of a PRMT inhibitor.
This guide provides a foundational comparison of this compound with other key PRMT tool compounds. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details relevant to their research questions. The provided data and protocols should serve as a valuable starting point for the rational selection and application of these important chemical probes in the study of PRMT biology and drug discovery.
References
- 1. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 4. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 1: Positively Charged Residues in Substrate Peptides Distal to the Site of Methylation Are Important for Substrate Binding and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Histone Modification [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. Effectors and effects of arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling Substrates of Protein Arginine N-Methyltransferase 3 with S-Adenosyl-L-methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for MS049
Disclaimer: As "MS049" does not correspond to a publicly documented chemical substance, this guide is based on best practices for handling novel, potent, or potentially hazardous chemical compounds in a research and development setting. Always consult the specific Safety Data Sheet (SDS) provided with any chemical before handling.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and waste disposal plans to ensure a safe laboratory environment.
Assumed Hazard Profile for this compound
For the purposes of this guide, this compound is assumed to be a potent research compound with the following potential hazards. These are representative of many novel drug development molecules and necessitate stringent safety precautions.
-
Toxicity: Acutely toxic upon ingestion, inhalation, or skin contact.
-
Carcinogenicity: Potential carcinogen.
-
Reactivity: Potential for hazardous reactions with incompatible materials.
-
Physical Form: Crystalline solid or powder.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure.[1] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Hand Protection | Double-gloving: Inner and Outer Gloves | Inner Glove: Nitrile. Provides a base layer of protection. Outer Glove: Chemical-resistant gloves (e.g., Butyl or Neoprene) selected based on this compound's solvent.[2] Nitrile gloves offer good splash protection for general tasks.[2] Always inspect gloves for damage before use and change them immediately upon contamination.[3][4] |
| Body Protection | Disposable, Solid-Front Lab Coat or Chemical-Resistant Suit | A solid-front lab coat made of materials like Nomex® should be worn, fully buttoned, to protect against splashes and airborne particles.[3] For procedures with a high risk of splashing, a chemical-resistant apron or suit is required.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[2] A face shield must be worn over the goggles during any procedure with a risk of explosion, splash, or exothermic reaction.[3][5] |
| Respiratory Protection | NIOSH-Approved Respirator | Handling of solid this compound must be done in a certified chemical fume hood to prevent inhalation of airborne particles.[6] If engineering controls are not sufficient to keep exposure below permissible limits, a NIOSH-approved respirator is required.[3] All respirator users must be part of a respiratory protection program, including medical evaluation and fit testing.[3] |
| Foot Protection | Closed-Toe, Closed-Heel Shoes | Shoes must fully cover the foot to protect from spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical to minimize exposure and prevent accidents.
3.1. Preparation (Before Handling)
-
Review Documentation: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound and any solvents or reagents being used.[6][7] Keep the SDS readily accessible.
-
Designate Work Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, to contain any potential contamination.[1][6]
-
Assemble Materials: Ensure all necessary equipment, including spill cleanup kits, is available and within reach before starting.[8]
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.[9]
3.2. Handling (During the Experiment)
-
Weighing: Weigh solid this compound within a fume hood or other ventilated enclosure to prevent inhalation of powder.
-
Transfers: Use appropriate tools (e.g., spatulas, disposable pipettes) for all transfers to minimize the generation of dust or aerosols.[4]
-
Labeling: Clearly label all containers with the chemical name ("this compound"), concentration, date, and hazard information.[9][10]
-
Awareness: Remain vigilant and aware of the procedure. Avoid working alone when handling highly hazardous materials.
3.3. Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment in the designated work area.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, face shield, goggles, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[6]
Disposal Plan
Improper disposal of chemical waste can lead to significant environmental contamination and regulatory penalties.[11]
4.1. Waste Segregation and Collection
-
Categorize Waste: Segregate this compound waste based on its physical form (solid, liquid) and hazard class. Do not mix incompatible waste streams.[11]
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, wipes, pipette tips) are considered hazardous waste. Place them in a designated, labeled, and sealed waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[12] For instance, do not store acidic waste in metal containers.[12]
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.[13]
4.2. Waste Storage and Labeling
-
Containers: Ensure all waste containers are in good condition, securely closed, and properly labeled as "Hazardous Waste" with the full chemical name "this compound" and its associated hazards.[12]
-
Storage Area: Store waste containers in a designated satellite accumulation area that is well-ventilated and has secondary containment to prevent spills.[12]
-
Volume: Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[12]
4.3. Final Disposal
-
Documentation: Maintain a log of all hazardous waste generated.[14]
-
Pickup: Arrange for the disposal of all this compound waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[11] Never dispose of this type of chemical waste down the drain or in regular trash.[11][14]
Emergency Procedures
5.1. Minor Spill (Contained within the Fume Hood)
-
Alert: Alert personnel in the immediate area.[15]
-
Contain: Use a spill kit with appropriate absorbent material to contain the spill, working from the outside in.[8]
-
Clean: Once absorbed, collect the residue using non-sparking tools, place it in a designated hazardous waste container, and decontaminate the area.[16]
-
Report: Report the incident to a supervisor.[17]
5.2. Major Spill (Outside of Fume Hood or Large Volume)
-
Evacuate: Alert everyone in the lab and evacuate the area immediately.[15] If the material is flammable, turn off ignition sources if it is safe to do so.[15]
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.[15]
-
Call for Help: Contact your institution's emergency response team or 911.[7] Provide details about the spilled chemical (this compound).
-
Assist: Have someone knowledgeable about the incident available to assist emergency responders.[15]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling, use, and disposal of this compound.
References
- 1. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 2. allanchem.com [allanchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. crystalgen.com [crystalgen.com]
- 7. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 10. thesafetygeek.com [thesafetygeek.com]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. acs.org [acs.org]
- 15. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 16. acs.org [acs.org]
- 17. cmu.edu [cmu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
